molecular formula C9H20Cl2N2 B1355970 1-(Cyclobutylmethyl)piperazine dihydrochloride CAS No. 877859-57-9

1-(Cyclobutylmethyl)piperazine dihydrochloride

Cat. No.: B1355970
CAS No.: 877859-57-9
M. Wt: 227.17 g/mol
InChI Key: JSTACSHYPWXTGI-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclobutylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-9(3-1)8-11-6-4-10-5-7-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTACSHYPWXTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588639
Record name 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877859-57-9
Record name 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 1-(Cyclobutylmethyl)piperazine dihydrochloride , a specialized secondary amine building block used in medicinal chemistry.

Executive Summary

This compound is a robust, bifunctional building block utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as Histamine H3, Dopamine D2/D3, and Sigma receptors.

As a lipophilic amine scaffold , it offers a strategic advantage in drug design: the cyclobutyl group provides a metabolically stable, sterically defined lipophilic bulk that serves as a bioisostere for isopropyl or cyclopropyl groups, while the piperazine moiety acts as a versatile linker and basic center for receptor interaction. The dihydrochloride salt form ensures enhanced solubility in aqueous media and superior long-term stability compared to the hygroscopic free base.

Molecular Architecture & Properties

Chemical Identity
ParameterSpecification
Chemical Name This compound
Formula

Molecular Weight 227.17 g/mol (Salt); 154.25 g/mol (Free Base)
CAS Number Not widely listed (Custom Synthesis)
SMILES C1CC(C1)CN2CCNCC2.Cl.Cl
Structure Type Heterocyclic Secondary Amine
Structural Rationale
  • Cyclobutyl Moiety: A four-membered ring that imparts significant lipophilicity (

    
     for the fragment) without the high metabolic liability of flexible alkyl chains. The "puckered" conformation of the cyclobutyl ring creates a unique steric volume distinct from planar cyclopropyl or chair-like cyclohexyl groups.
    
  • Piperazine Core: A classic "privileged structure" in medicinal chemistry, providing a defined distance between the lipophilic tail and the secondary amine handle (

    
    ), which is available for further functionalization (e.g., amide coupling, reductive amination, or 
    
    
    
    ).
  • Dihydrochloride Salt: The diprotonated form stabilizes the molecule against oxidation and facilitates handling as a free-flowing solid rather than a viscous oil.

Synthesis Protocol

The synthesis of 1-(Cyclobutylmethyl)piperazine is most efficiently achieved via Reductive Amination , a self-validating protocol favored for its mild conditions and high chemoselectivity.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from raw materials to the isolated salt.

SynthesisPath Start1 Cyclobutanecarbaldehyde (Electrophile) Intermediate Iminium Ion (Transient) Start1->Intermediate DCM, 0°C Start2 Piperazine (Excess) (Nucleophile) Start2->Intermediate ProductBase Free Base (Oil) Intermediate->ProductBase Reduction Reagent NaBH(OAc)3 (Reducing Agent) Reagent->ProductBase FinalProduct Dihydrochloride Salt (Solid) ProductBase->FinalProduct Salt Formation SaltStep HCl in Dioxane/Ether

Figure 1: Synthetic pathway for this compound via reductive amination.

Step-by-Step Methodology

Reagents: Cyclobutanecarbaldehyde (1.0 eq), Piperazine (3.0-5.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM), Acetic Acid (cat.).

  • Imine Formation:

    • Dissolve Piperazine (excess is critical to prevent bis-alkylation) in anhydrous DCM.

    • Add Cyclobutanecarbaldehyde dropwise at

      
      .
      
    • Checkpoint: Allow to stir for 30 mins. The excess piperazine ensures mono-substitution.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over

      
       due to lower toxicity and better selectivity for aldehydes over ketones.
      
    • Stir at room temperature for 12-16 hours under nitrogen.

  • Workup (Purification of Free Base):

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with water (to remove excess unsubstituted piperazine) and brine.

    • Dry over

      
       and concentrate in vacuo to yield the Free Base  (colorless to pale yellow oil).
      
  • Salt Formation (Dihydrochloride):

    • Dissolve the free base oil in a minimal amount of dry ethanol or diethyl ether.

    • Add 4M HCl in Dioxane (2.5 eq) dropwise with vigorous stirring.

    • A white precipitate will form immediately.

    • Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the structure, the following analytical signatures are expected.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1.70 - 1.95 Multiplet4HCyclobutyl ring (

)
2.05 - 2.20 Multiplet2HCyclobutyl ring (

)
2.65 - 2.80 Multiplet1HCyclobutyl methine (

)
3.25 Doublet2HMethylene linker (

)
3.40 - 3.60 Broad Triplet8HPiperazine ring protons

Note: In the dihydrochloride salt, the piperazine protons will shift downfield significantly compared to the free base due to protonation of the nitrogens.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Target Mass:

    
     (Calculated for 
    
    
    
    ).

Applications in Drug Discovery

This molecule serves as a critical intermediate for "Fragment-Based Drug Design" (FBDD).

Bioisosteric Replacement

The cyclobutylmethyl group is often used to replace:

  • n-Pentyl groups: To reduce entropic penalty upon binding (rigidification).

  • Cyclopropylmethyl groups: To increase lipophilicity and steric bulk without adding significant molecular weight.

Target Classes
  • Histamine H3 Antagonists: The piperazine core mimics the imidazole of histamine, while the cyclobutyl group accesses hydrophobic pockets in the receptor.

  • Sigma-1 Receptor Ligands: The basic amine and lipophilic tail fit the canonical pharmacophore for Sigma-1 affinity.

  • Chemokine Receptor Antagonists (CCR5/CCR2): Used as a linker in dual-antagonists.

Logical Relationship Diagram

Applications Center 1-(Cyclobutylmethyl)piperazine App1 Histamine H3 Antagonists Center->App1 App2 Sigma-1 Receptor Modulators Center->App2 App3 Dopamine D3 Ligands Center->App3 Mech1 Bioisosterism: Rigid Analog of n-Pentyl Center->Mech1 Mech2 Linker Strategy: Secondary Amine Functionalization Center->Mech2

Figure 2: Pharmacological applications and design strategies utilizing the cyclobutylmethyl-piperazine scaffold.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The dihydrochloride salt is acidic.

  • Storage: Hygroscopic. Store in a desiccator at room temperature or

    
    .
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle the free base in a fume hood due to potential volatility and amine odor.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

1-(Cyclobutylmethyl)piperazine dihydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Introduction

Substituted piperazines represent a cornerstone in modern medicinal chemistry, serving as "privileged scaffolds" in the design of a vast array of therapeutic agents.[1][2] Their unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a favorable combination of structural rigidity, basicity, and polarity.[3][4] These characteristics are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, often enhancing water solubility, oral bioavailability, and target affinity.[3][5]

This technical guide provides a comprehensive examination of this compound, a specific derivative of interest to researchers in drug discovery and development. We will delve into its core physical and chemical properties, present validated analytical protocols for its characterization, and discuss its stability and handling considerations. The formation of the dihydrochloride salt is a critical aspect, as it significantly modifies the compound's properties compared to its free base form, enhancing its stability and solubility for practical applications in research and formulation.[6][7] This document is intended to serve as a foundational resource for scientists and professionals working with this and structurally related compounds.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation. This compound is characterized by a piperazine ring N-substituted with a cyclobutylmethyl group. The two basic nitrogen atoms of the piperazine core are protonated by two equivalents of hydrochloric acid to form the stable dihydrochloride salt.

IdentifierData
IUPAC Name 1-(cyclobutylmethyl)piperazine;dihydrochloride
Synonyms Piperazine, 1-(cyclobutylmethyl)-, dihydrochloride
CAS Number 877859-57-9[6]
Molecular Formula C₉H₂₀Cl₂N₂[6]
Molecular Weight 227.17 g/mol [6]
Chemical Structure

(Chemical structure representation)

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) intermediate are critical determinants of its behavior in both chemical reactions and biological systems. The conversion of the parent amine to a dihydrochloride salt is a deliberate strategy to improve these characteristics.

PropertyValue / DescriptionRationale and Scientific Insight
Appearance White to off-white crystalline powder.This is a typical appearance for piperazine salts and other small organic hydrochloride salts.[8][9]
Solubility Expected to be freely soluble in water and slightly soluble in polar organic solvents like methanol and ethanol.[6][8]The ionic nature of the dihydrochloride salt greatly enhances aqueous solubility compared to the free base, a crucial factor for creating stock solutions and for potential pharmaceutical formulations.[6][10]
Acidity (pKa) The parent piperazine has two pKa values: 9.73 and 5.35.[11]These two basic centers allow for the formation of the dihydrochloride salt. An aqueous solution of the salt is expected to be acidic, with a pH likely in the range of 3.0-3.4, similar to piperazine dihydrochloride USP.[8][12] This acidity is important for formulation compatibility.
Melting Point Not explicitly reported, but expected to be a high-melting solid, likely with decomposition, characteristic of organic salts.For comparison, piperazine dihydrochloride melts at approximately 320°C with decomposition.[9] The melting point is a critical indicator of purity.
Stability As a hydrochloride salt, it is significantly more stable than its free base form.[7]The free base is susceptible to absorbing water and carbon dioxide from the atmosphere.[11] Salt formation protects the amine groups, enhancing shelf-life. It should be stored in well-closed, light-resistant containers.[13]

Analytical Characterization: Protocols and Strategy

A robust analytical workflow is essential to confirm the identity, purity, and strength of any chemical standard or intermediate. The following protocols provide a framework for the comprehensive characterization of this compound.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the characterization of a newly synthesized or received batch of the target compound.

G cluster_0 Characterization Workflow Sample Sample Reception Identity Identity Confirmation (FTIR, Titration) Sample->Identity Purity Purity Assessment (TLC, HPLC) Identity->Purity Assay Assay / Strength (Potentiometric Titration) Purity->Assay Report Certificate of Analysis Assay->Report

Caption: Logical workflow for analytical characterization.

Experimental Protocol 1: Identity Confirmation by FTIR Spectroscopy
  • Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique for identity confirmation. The infrared spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups.

  • Methodology:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder using an agate mortar and pestle.

    • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) to form a transparent or translucent disc.

    • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Observations: The resulting spectrum should be compared against a reference standard. Key expected peaks include C-H stretching from the cyclobutyl and piperazine rings (~2850-3000 cm⁻¹), broad N-H⁺ stretching from the protonated amine salt (~2400-2700 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).

  • Rationale: This method confirms the presence of key functional groups and provides a highly specific pattern for identity verification, distinguishing it from related structures.

Experimental Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Principle: TLC is a rapid and versatile chromatographic technique used to separate components of a mixture, allowing for the qualitative assessment of purity and the detection of impurities.

  • Methodology:

    • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

    • Mobile Phase Preparation: Prepare a mixture of 13.5 N ammonium hydroxide and dehydrated alcohol in a 3:2 ratio.[12]

    • Sample Preparation:

      • Test Solution: Prepare a 10 mg/mL solution of this compound in the mobile phase.

      • Standard Solution: Prepare a 10 mg/mL solution of a reference standard in the mobile phase.

    • Spotting: Apply 5 µL of the test and standard solutions to the baseline of the TLC plate.

    • Development: Place the plate in a chromatography tank saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.

    • Visualization:

      • Remove the plate and dry it completely.

      • Examine under UV light at 254 nm if impurities are UV-active.

      • Spray the plate with a ninhydrin solution and heat. Primary and secondary amines will appear as colored spots (typically purple or yellow).

  • Rationale: This protocol, adapted from the USP method for piperazine dihydrochloride, is designed to separate the main compound from potential amine-containing impurities like unreacted piperazine or degradation products.[12] The number and intensity of secondary spots in the test lane relative to the main spot provide a semi-quantitative measure of purity.

Experimental Protocol 3: Assay by Non-Aqueous Potentiometric Titration
  • Principle: The two basic nitrogen atoms, protonated as a dihydrochloride salt, can be accurately quantified by titration with a strong acid in a non-aqueous solvent. This method provides a highly accurate measure of the compound's purity (assay).

  • Methodology:

    • Reagents:

      • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

      • Solvent: Glacial acetic acid.

    • Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

    • Titration: Immerse a calibrated pH electrode (or suitable combination electrode) into the sample solution. Titrate the solution potentiometrically with 0.1 N perchloric acid.

    • Endpoint Detection: Record the volume of titrant added versus the millivolt reading. The endpoint is the point of maximum inflection on the titration curve. Two equivalence points may be observed corresponding to the two protonated nitrogens.

    • Calculation: Calculate the percentage purity based on the volume of titrant consumed to reach the final equivalence point.

  • Rationale: Water can interfere with the titration of weak bases like piperazine salts. A non-aqueous system using a strong acid like perchloric acid in an acidic solvent like glacial acetic acid allows for a sharp and accurate endpoint, ensuring a reliable assay value.

Synthesis and Reactivity

While this guide focuses on properties, understanding the synthetic origin of this compound provides context for potential impurities and reactivity.

General Synthetic Approach

N-monosubstituted piperazines are commonly synthesized via the direct alkylation of piperazine with a suitable alkyl halide (e.g., cyclobutylmethyl bromide). A key challenge in this approach is preventing dialkylation. One effective strategy is to use piperazine monohydrochloride, where one nitrogen is "protected" by protonation, directing the alkylation to the free secondary amine.[14] The resulting free base can then be treated with excess hydrochloric acid to precipitate the desired dihydrochloride salt.

G cluster_0 General Synthesis Pathway Piperazine Piperazine Intermediate 1-(Cyclobutylmethyl)piperazine (Free Base) Piperazine->Intermediate AlkylHalide Cyclobutylmethyl Bromide AlkylHalide->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Product 1-(Cyclobutylmethyl)piperazine Dihydrochloride Intermediate->Product HCl 2 eq. HCl HCl->Product

Caption: General pathway for N-alkylation of piperazine.

Reactivity

The primary reactive site is the secondary amine on the piperazine ring. In the dihydrochloride salt form, this reactivity is masked as the nitrogen lone pairs are protonated. However, treatment with a suitable base will deprotonate the salt, regenerating the nucleophilic free base. This free base can then participate in a variety of reactions, including:

  • Further N-alkylation or N-arylation.

  • Acylation to form amides.

  • Michael additions.

  • Reductive amination.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds like 1-(cyclopropylmethyl)piperazine dihydrochloride, the following guidelines should be observed.[15]

  • Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a laboratory coat.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16][17]

    • Avoid contact with skin, eyes, and clothing.[18]

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19] Protect from moisture and light.

References

  • Wikipedia. Piperazine . [Link]

  • Scilit. The medicinal chemistry of piperazines: A review . [Link]

  • Pharmaffiliates. Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis . [Link]

  • G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx . [Link]

  • National Institutes of Health (NIH), PubChem. Piperazine . [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Piperazine Dihydrochloride . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Piperazine: Synthesis and Core Properties . [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery . [Link]

  • Google Patents.
  • PubMed Central (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . [Link]

  • Organic Chemistry Portal. Synthesis of piperazines . [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Analytical Methods for Piperazine Determination . [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date . [Link]

  • Google Patents.
  • ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid . [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances . [Link]

  • National Institutes of Health (NIH), PubChem. 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) . [Link]

  • USP. Piperazine Dihydrochloride . [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . [Link]

  • Chemsrc. 1-(Cyclopropylmethyl)piperazine . [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99% . [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . [Link]

  • CAS Common Chemistry. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) . [Link]

  • National Institutes of Health (NIH), PubChem. 1-(Cyclopropylmethyl)piperazine . [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclobutylmethyl)piperazine dihydrochloride is a disubstituted piperazine derivative of interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring bioavailability. Solubility, in particular, is a critical attribute that governs the dissolution rate and subsequent absorption of a drug substance.

This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from closely related analogs, theoretical principles, and established analytical methodologies. It serves as a practical resource for researchers, offering insights into the expected solubility profile and providing detailed protocols for its experimental determination. The causality behind experimental choices and the principles of method validation are emphasized throughout to ensure scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. The molecule's structure, featuring a basic piperazine ring and a nonpolar cyclobutylmethyl group, along with its formulation as a dihydrochloride salt, dictates its interaction with various solvents.

PropertyValue / Predicted ValueSource
Chemical Name This compound-
CAS Number 877859-57-9-
Molecular Formula C₉H₂₀Cl₂N₂-
Molecular Weight 227.18 g/mol -
Appearance Expected to be a white to off-white crystalline solidGeneral observation for similar salts[1]
pKa (predicted) pKa₁: ~8.5-9.5, pKa₂: ~4.5-5.5Based on piperazine derivatives
logP (free base) 0.4 (Computed)[2]

Note: pKa values are estimated based on published data for substituted piperazines. The electron-donating nature of the N-alkyl group is expected to slightly increase the basicity compared to piperazine itself.

Expected Solubility Profile

The presence of two hydrochloride moieties significantly enhances the aqueous solubility of the parent compound, 1-(Cyclobutylmethyl)piperazine, which is a weak base. As a salt of a weak base and a strong acid, its solubility is expected to be pH-dependent. Based on the known solubility of piperazine and its salts, the following profile can be anticipated[1][3][4][5]:

Solvent ClassSolventExpected SolubilityRationale
Aqueous WaterFreely SolubleThe dihydrochloride salt form promotes high aqueous solubility through ion-dipole interactions.
Aqueous Buffers (pH < pKa₁)HighThe compound will exist predominantly in its protonated, highly soluble form.
Polar Protic MethanolSlightly Soluble to SolubleCapable of hydrogen bonding and solvating the ionic species, though to a lesser extent than water.
EthanolSlightly SolubleLower polarity and hydrogen bonding capability compared to methanol may result in reduced solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity allows for effective solvation of the salt.
AcetonitrileSparingly SolubleLower polarity compared to DMSO limits its ability to dissolve the ionic salt.
Non-Polar DichloromethaneInsolubleLacks the polarity to overcome the lattice energy of the salt.
HexanesInsolubleNon-polar nature is incompatible with the ionic solid.

Factors Influencing Solubility

Effect of pH

The solubility of this compound is intrinsically linked to the pH of the aqueous medium. As a salt of a diprotic weak base, its solubility will be highest at low pH, where both piperazine nitrogens are fully protonated. As the pH increases towards the first pKa, the solubility will remain high. Upon exceeding the pKa values, the compound will begin to convert to its less soluble free base form, leading to a significant decrease in solubility. This relationship is crucial for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

The following diagram illustrates the relationship between pH and the ionization state of 1-(Cyclobutylmethyl)piperazine, which in turn governs its solubility.

G cluster_0 pH < pKa₂ cluster_1 pKa₂ < pH < pKa₁ cluster_2 pH > pKa₁ A BH₂²⁺ (Fully Protonated) High Solubility B BH⁺ (Mono-protonated) High Solubility A->B + OH⁻ B->A + H⁺ C B (Free Base) Low Solubility B->C + OH⁻ C->B + H⁺ G A Step 1: Add excess compound to buffer B Step 2: Equilibrate on shaker (24-48h) A->B C Step 3: Separate solid and liquid (Centrifuge/Filter) B->C D Step 4: Dilute supernatant C->D E Step 5: Analyze by HPLC D->E F Step 6: Quantify against calibration curve E->F G Result: Thermodynamic Solubility F->G

Sources

Technical Monograph: 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Medicinal Chemistry and CNS Ligand Design

Executive Summary

1-(Cyclobutylmethyl)piperazine dihydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2][3] While the core piperazine structure is historically associated with anthelmintic activity (via GABA agonism), this specific N-substituted derivative functions as a pharmacophore anchor .

Its mechanism of action—in the context of drug development—is defined by its role as a bioisosteric modulator . It confers critical physicochemical properties (pKa modulation, rigidification) and specific hydrophobic interactions (cyclobutyl steric fit) to final Active Pharmaceutical Ingredients (APIs), particularly in the fields of antipsychotics, antihistamines (H3), and specific kinase inhibitors.

Part 1: Physicochemical & Structural Mechanism

The efficacy of this compound as a drug fragment stems from its unique structural duality: the polar, ionizable piperazine head and the lipophilic, sterically defined cyclobutyl tail.

1. The Piperazine Core (The "Linker")[4]
  • Basicity & Solubility: The piperazine ring contains two nitrogen atoms.[5] In the dihydrochloride form, both are protonated. In a physiological environment (pH 7.4), the N4 nitrogen (secondary amine) remains basic (pKa ~9.8), serving as a key hydrogen bond acceptor or ionic interaction site with receptor residues (e.g., Aspartate in GPCR binding pockets).

  • Conformational Rigidity: Unlike linear diamines, the piperazine ring exists predominantly in a chair conformation. This restricts the spatial arrangement of substituents, reducing the entropic penalty upon receptor binding.

2. The Cyclobutylmethyl Group (The "Tail")
  • Hydrophobic Targeting: The cyclobutyl group is a non-aromatic lipophilic moiety. It targets hydrophobic sub-pockets (e.g., the orthosteric site of Dopamine D3 or Histamine H3 receptors) without the metabolic liability of aromatic ring oxidation.

  • Steric Bulk: The cyclobutyl ring occupies a specific volume intermediate between isopropyl and cyclohexyl/phenyl groups. This allows for "right-sizing" the ligand to fit specific receptor cavities, optimizing selectivity over homologous receptors.

Part 2: Synthetic Mechanism (Reactivity)

As a reagent, the "mechanism" is defined by the nucleophilicity of the secondary nitrogen (N4). The N1 position is "capped" by the cyclobutylmethyl group, directing regioselective chemistry to N4.

Key Reaction Type:


 Alkylation or Nucleophilic Acyl Substitution.
  • Free-Basing: The dihydrochloride salt is stable but non-nucleophilic. It must be neutralized (e.g., with

    
     or 
    
    
    
    ) to generate the free amine.
  • Attack: The lone pair on N4 attacks an electrophile (alkyl halide, acid chloride, or activated ester) on the target scaffold.

Visualization: Synthetic Pathway & Activation

SynthesisMechanism Salt 1-(Cyclobutylmethyl)piperazine 2HCl (Salt Form) Base Free Base (Nucleophilic N4) Salt->Base Neutralization (K2CO3/DCM) Transition Transition State (Tetrahedral/Pentacoordinate) Base->Transition Nucleophilic Attack (Lone Pair on N4) Target Electrophile Scaffold (R-X or R-COCl) Target->Transition Electrophilic Center Product Final API (Ligand-Receptor Complex) Transition->Product Elimination of LG (HCl/X-)

Figure 1: Activation and reaction pathway of the dihydrochloride salt to form a bioactive ligand.

Part 3: Pharmacological Mechanism (Structure-Activity Relationship)

When incorporated into a drug candidate, the 1-(cyclobutylmethyl)piperazine moiety drives the mechanism of action through specific molecular interactions.

1. GPCR Modulation (Dopamine/Serotonin/Histamine)

Many CNS drugs utilize this fragment.[6] The mechanism involves:

  • Ionic Anchoring: The protonated N4 nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in D2/D3 receptors).

  • Lipophilic Engagement: The cyclobutylmethyl group extends into a secondary binding pocket (e.g., the hydrophobic crevice), stabilizing the "inactive" or "active" conformation of the receptor depending on the drug's design (agonist vs. antagonist).

2. Kinase Inhibition

In kinase inhibitors (analogous to Volasertib mechanisms), the piperazine ring often acts as a "solubilizing tail" that protrudes into the solvent front, while the cyclobutyl group may interact with the gatekeeper residue or the ribose-binding pocket, improving potency.

Comparative Data: Alkyl Group Effect on Ligand Potency Hypothetical SAR data based on typical piperazine GPCR ligands (e.g., H3 antagonists).

N-SubstituentLogP (Lipophilicity)Steric Volume (ų)Metabolic StabilityPredicted Receptor Affinity (Ki)
Methyl0.5LowHighLow (Weak hydrophobic contact)
Cyclobutylmethyl 1.8 Medium (Optimal) High (No aromatics) High (< 10 nM)
Benzyl2.3HighLow (Ring oxidation)High (But metabolic liability)
Isopropyl1.2Low-MediumHighModerate
Part 4: Experimental Protocols

Objective: Conversion of Dihydrochloride Salt to Free Base for Nucleophilic Coupling. Note: The salt form is used for storage; the free base is required for reaction.

Reagents
  • This compound (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent)

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (1N NaOH)
    
  • Brine (saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Suspend 10 mmol of this compound in 50 mL of DCM. The salt will not fully dissolve initially.

  • Neutralization:

    • Method A (Biphasic): Add 50 mL of 1N NaOH. Stir vigorously for 30 minutes. The solid will disappear as the free base partitions into the organic layer.

    • Method B (Anhydrous): Add 3.0 eq of powdered

      
       directly to the DCM suspension. Stir for 4-6 hours at room temperature.
      
  • Separation:

    • Separate the organic layer.

    • Wash with 20 mL brine to remove residual salts.

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the desiccant.
    
  • Quantification: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the free base as a pale yellow oil.

    • Validation: Check NMR (

      
      ). The HCl protons (broad singlet >8 ppm) should be absent.
      
Protocol: General Nucleophilic Coupling (

)

Objective: Coupling to a Chloropyridine scaffold (Common in CNS drug synthesis).

  • Setup: In a round-bottom flask, dissolve the Electrophile (e.g., 2-chloropyridine derivative, 1.0 eq) in Acetonitrile (

    
    ).
    
  • Addition: Add the freshly prepared 1-(Cyclobutylmethyl)piperazine free base (1.2 eq).

  • Base: Add

    
     (2.0 eq) to scavenge HCl generated during the reaction.
    
  • Reflux: Heat to 80°C for 12-18 hours. Monitor by TLC or LC-MS.

  • Workup: Cool, filter solids, and concentrate. Purify via column chromatography (Silica gel, MeOH/DCM gradient).

Part 5: Mechanism Visualization (SAR)

SAR_Mechanism cluster_receptor GPCR Binding Pocket (e.g., Dopamine D3) cluster_ligand 1-(Cyclobutylmethyl)piperazine Moiety Aspartate Aspartate Residue (Anionic Site) Signal Receptor Conformational Change (Biological Effect) HydrophobicPocket Hydrophobic Crevice (Lipophilic Site) HydrophobicPocket->Signal N4 Protonated N4 (Cationic) N4->Aspartate Salt Bridge (Ionic Interaction) PiperazineRing Piperazine Ring (Rigid Spacer) PiperazineRing->N4 Cyclobutyl Cyclobutyl Group (Steric Bulk) PiperazineRing->Cyclobutyl Cyclobutyl->HydrophobicPocket Van der Waals Interaction

Figure 2: Pharmacophore model showing how the moiety anchors a drug molecule within a receptor binding pocket.

References
  • Chaudhary, P. et al. (2006). "Piperazine skeleton: A privileged scaffold in medicinal chemistry."[7] Mini-Reviews in Medicinal Chemistry.

  • Ligneau, X. et al. (2007). "Brain Histamine H3 Receptors as Targets for the Treatment of Cognitive Deficits in Schizophrenia." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing bulky N-alkyl piperazines in H3 antagonists).

  • PubChem Compound Summary. (2024). "Piperazine, 1-(cyclobutylmethyl)-". National Center for Biotechnology Information.

  • Guo, T. et al. (2012). "Structure-Activity Relationships of Piperazine Derivatives as Antagonists of the Dopamine D3 Receptor." Journal of Medicinal Chemistry. (Illustrating the role of N-substituents in selectivity).

  • ChemicalBook. (2024). "1-(Cyclobutylmethyl)piperazine Properties and Suppliers."

Sources

Unlocking the Therapeutic Potential of 1-(Cyclobutylmethyl)piperazine dihydrochloride: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of centrally acting therapeutics.[1][2][3] This technical guide presents a comprehensive preclinical evaluation strategy for a novel derivative, 1-(Cyclobutylmethyl)piperazine dihydrochloride. While specific pharmacological data for this compound is not yet publicly available, its structural components—the proven piperazine core and the metabolically robust cyclobutylmethyl moiety—suggest a strong potential for activity within the central nervous system (CNS). This document provides a scientifically-grounded framework for researchers and drug development professionals to investigate its therapeutic promise, from initial synthesis to in-depth in vivo characterization. We will explore hypothesized mechanisms of action, detailed experimental protocols, and the logical progression of a rigorous, self-validating research program designed to elucidate the compound's pharmacological profile.

Introduction: The Rationale for Investigation

The piperazine heterocycle is a six-membered ring containing two opposing nitrogen atoms, a feature that imparts favorable physicochemical properties such as aqueous solubility and the ability to cross the blood-brain barrier.[4] This has led to its incorporation into numerous successful drugs targeting a variety of CNS disorders, including schizophrenia, depression, and anxiety.[1][2] The diverse biological activities of piperazine derivatives often stem from their interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][3]

The second key structural feature of our compound of interest is the N-cyclobutylmethyl group. The incorporation of a cyclobutane ring in drug design is a strategic choice to enhance metabolic stability, improve potency by conformationally restricting the molecule, and optimize interactions with hydrophobic pockets of target proteins.[5]

Given these precedents, we hypothesize that this compound is a promising candidate for modulating neurotransmitter pathways in the CNS. This guide will outline a systematic approach to test this hypothesis, focusing on its potential as an anxiolytic or antidepressant agent.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for any drug development program. For 1-(Cyclobutylmethyl)piperazine, a straightforward N-alkylation of piperazine is the most logical approach.

Proposed Synthetic Pathway

A common method for the synthesis of N-alkylpiperazines is the nucleophilic substitution reaction between piperazine and an appropriate alkyl halide.[6]

Protocol 1: Synthesis of 1-(Cyclobutylmethyl)piperazine

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Alkyl Halide: To the stirred solution, add (bromomethyl)cyclobutane (1 equivalent) dropwise at room temperature. The use of a base like potassium carbonate can facilitate the reaction.[7]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 1-(cyclobutylmethyl)piperazine.

  • Salt Formation: The free base is dissolved in an appropriate solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number877859-57-9[8]
Molecular FormulaC9H20Cl2N2[8]
Molecular Weight227.18 g/mol [8]
AppearanceWhite to off-white solid (predicted)-
SolubilityFreely soluble in water (predicted)[8]

Hypothesized Pharmacological Targets and Mechanism of Action

Based on the extensive literature on piperazine-containing CNS drugs, we propose that this compound is likely to interact with monoamine neurotransmitter systems.[2][3] The primary candidates for interaction are dopamine and serotonin receptors.

The cyclobutylmethyl group may confer selectivity for a particular receptor subtype or influence the mode of interaction (e.g., agonist, antagonist, or allosteric modulator). Our initial screening strategy will therefore focus on a panel of these receptors.

Proposed Signaling Pathway

We hypothesize that this compound may act as an antagonist at the dopamine D2 receptor, a common target for antipsychotic and anxiolytic medications. Antagonism of the D2 receptor would inhibit the downstream signaling cascade, leading to a reduction in neuronal excitability in relevant brain circuits.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates Compound 1-(Cyclobutylmethyl)piperazine Compound->D2R Antagonizes G A Compound Synthesis & QC B In Vitro Primary Screening (GPCR Binding Panel) A->B C In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) B->C D Pharmacokinetic Profiling (ADME) C->D E In Vivo Behavioral Models D->E F Elevated Plus Maze (Anxiety) E->F G Forced Swim Test (Depression) E->G H Data Analysis & Interpretation F->H G->H I Lead Optimization H->I

Caption: Proposed preclinical evaluation workflow for this compound.

Rodent Models of Anxiety and Depression

5.2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. [9][10][11]

Protocol 3: Elevated Plus Maze Test in Mice [9][10]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. [10]2. Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test. [10]3. Dosing: Administer this compound or vehicle control intraperitoneally 30 minutes before the test.

  • Test Procedure: Place the mouse in the center of the maze and allow it to explore for 5-10 minutes. [11]5. Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

5.2.2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a common screening tool for potential antidepressant compounds. [12][13][14]

Protocol 4: Forced Swim Test in Mice [12][14]

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape. [13]2. Dosing: Administer the test compound or vehicle control as in the EPM test.

  • Test Procedure: Gently place the mouse in the water for a 6-minute session. [12]4. Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in the duration of immobility suggests an antidepressant-like effect.

Data Summary and Interpretation

All quantitative data from these studies should be tabulated for clear comparison and robust statistical analysis.

AssayEndpointHypothetical Result (Test Compound)Hypothetical Result (Vehicle)
Dopamine D2 BindingKi (nM)15>10,000
Elevated Plus Maze% Time in Open Arms45%20%
Forced Swim TestImmobility Time (s)80150

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound. The proposed studies are designed to systematically investigate its potential as a novel CNS therapeutic. Positive results from this initial screening cascade would warrant further investigation, including more extensive receptor profiling, mechanism of action studies, and evaluation in more complex behavioral models. The unique combination of the privileged piperazine scaffold and the cyclobutylmethyl moiety makes this compound a compelling candidate for drug discovery efforts in the field of neuroscience.

References

  • Bender, B. J., & Ham, A. J. (2022).
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Google Patents. (n.d.). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511.
  • Kriggy_. (2020). Procedure for N-alkylation of Piperidine?
  • Lemoine, A., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3788.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • ResearchGate. (2017).
  • National Center for Biotechnology Information. (n.d.). The Mouse Forced Swim Test. Retrieved February 2, 2026, from [Link]

  • de Oliveira, K. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-151.
  • protocols.io. (2023).
  • National Center for Biotechnology Information. (n.d.). Discovery of novel N-aryl piperazine CXCR4 antagonists.
  • NSW Department of Primary Industries. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • de Faria, D. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-151.
  • UCSF IACUC. (n.d.). Forced Swim Test Protocol.
  • Open Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.).
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • ResearchGate. (2025). Ion Channels as Drug Targets: The Next GPCRs.
  • Mouse Metabolic Phenotyping Centers. (2024).
  • National Center for Biotechnology Information. (2008).
  • YouTube. (2024). Structure-Based Drug Design for Structurally Unresolved GPCRs.
  • UCSF IACUC. (n.d.). Forced Swim Test in Mice.
  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • ResearchGate. (n.d.).
  • IACUC. (n.d.). Forced Swim Test v.3.
  • Reddit. (2022).
  • UCSF IACUC. (n.d.).
  • Noldus. (2017). Elevated Plus Maze: Understanding the Basics.
  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

Sources

1-(Cyclobutylmethyl)piperazine dihydrochloride neuropharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Neuropharmacological Profile of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Executive Summary

This compound (CAS: 877859-57-9) is a synthetic piperazine derivative and a structural analog of the psychostimulant 1-benzylpiperazine (BZP).[1] While primarily utilized as a chemical intermediate in the synthesis of high-affinity ligands for Histamine H3 and Sigma-1 receptors , its core pharmacophore exhibits a dual profile of monoaminergic modulation and receptor antagonism.

This guide provides a comprehensive technical analysis of its neuropharmacology, positing it as a probe for investigating the intersection of vigilance regulation (H3 antagonism) and catecholaminergic drive (DAT/NET release).

Chemical Identity & Physicochemical Profile

ParameterSpecification
IUPAC Name This compound
Common Code CBMP-2HCl
CAS (Salt) 877859-57-9
CAS (Free Base) 82534-54-1
Formula C9H18N2[1][2] · 2HCl
M.W. 227.17 g/mol
Solubility High (Water, DMSO); Low (Ethanol, DCM)
pKa (Calc) ~9.8 (N4), ~5.6 (N1)
LogP (Base) ~1.2 (Predicted) – Optimal for BBB penetration

Structural Insight: The substitution of the aromatic benzyl ring (found in BZP) with a cyclobutyl moiety introduces significant steric bulk while reducing pi-pi stacking potential.[1] This modification alters the binding kinetics at the Dopamine Transporter (DAT), likely reducing abuse potential compared to BZP while retaining wakefulness-promoting properties via H3 pathways.

Neuropharmacological Mechanisms

The compound operates via two distinct pharmacological axes:[3][4][5][6]

Axis I: Monoaminergic Modulation (Sympathomimetic)

Similar to BZP, the unencumbered secondary amine allows the molecule to act as a substrate-type releaser at monoamine transporters.

  • Dopamine Transporter (DAT): Reverses transport direction, increasing synaptic dopamine. The cyclobutyl group fits the hydrophobic pocket of DAT but with lower affinity than a phenyl ring.[1]

  • Norepinephrine Transporter (NET): Potent release of NE, contributing to sympathomimetic effects (tachycardia, hypertension).

  • Serotonin Transporter (SERT): Weak to negligible affinity, reducing the risk of serotonin syndrome compared to mCPP (1-(3-chlorophenyl)piperazine).

Axis II: Receptor Antagonism (Cognitive/Wakefulness)

The N-cyclobutylmethyl motif is a "privileged structure" in medicinal chemistry for targeting:

  • Histamine H3 Receptor (Antagonist/Inverse Agonist): Blockade of presynaptic H3 autoreceptors disinhibits histamine release, promoting cortical acetylcholine and norepinephrine release. This mechanism underlies potential nootropic and wake-promoting effects.[1]

  • Sigma-1 Receptor (Agonist): Lipophilic piperazines often bind Sigma-1, modulating calcium signaling and potentially offering neuroprotection.

Mandatory Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of action at the synaptic cleft.

Neuropharmacology cluster_PreSynaptic Presynaptic Terminal cluster_Synapse Synaptic Cleft cluster_PostSynaptic Postsynaptic Effects Compound 1-(Cyclobutylmethyl)piperazine DAT DAT (Transporter) Compound->DAT Substrate Reversal NET NET (Transporter) Compound->NET Substrate Reversal H3R H3 Autoreceptor Compound->H3R Antagonism (Blockade) DA_Level ↑ Dopamine DAT->DA_Level Efflux NE_Level ↑ Norepinephrine NET->NE_Level Efflux Hist_Level ↑ Histamine H3R->Hist_Level Disinhibition Vesicles Vesicular Depletion Vesicles->DA_Level Sympatho Sympathomimetic Arousal DA_Level->Sympatho Cognition Cognitive Enhancement (Vigilance) NE_Level->Cognition NE_Level->Sympatho Hist_Level->Cognition

Figure 1: Dual-action mechanism showing monoamine transporter reversal and H3 receptor blockade leading to synergistic arousal and cognitive vigilance.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Reductive amination is preferred over direct alkylation to minimize bis-alkylation byproducts.

  • Reagents: Piperazine (anhydrous, 5.0 eq), Cyclobutanecarboxaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent), Acetic Acid (Cat.).

  • Procedure:

    • Dissolve piperazine in DCM under N2 atmosphere.

    • Add cyclobutanecarboxaldehyde dropwise at 0°C. Stir for 30 min to form the imine intermediate.

    • Add STAB portion-wise.[1][2] Allow to warm to RT and stir for 12h.

    • Quench: Add sat. NaHCO3. Extract with DCM.[1]

    • Purification: The excess piperazine remains in the aqueous phase or is removed via vacuum distillation.[1]

    • Salt Formation: Dissolve the free base oil in diethyl ether.[1] Add 2M HCl in ether dropwise at 0°C.

    • Isolation: Filter the white precipitate (Dihydrochloride salt).[1] Recrystallize from Ethanol/Ether.[1][4]

Protocol B: Radioligand Binding Assay (H3 Receptor)

Rationale: To determine affinity (


) for the Histamine H3 receptor.
  • Membrane Prep: Rat cerebral cortex or CHO cells expressing human H3R.[1]

  • Ligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (NAMH).
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

    • Test Compound: 10 concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 10 µM Thioperamide.[1]

  • Analysis: Incubate for 60 min at 25°C. Terminate by rapid filtration over GF/B filters. Count radioactivity.[1]

  • Data: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology Profile

  • Seizure Threshold: Like all piperazine stimulants, this compound lowers the seizure threshold. It is contraindicated in models with epilepsy.[1]

  • Cardiovascular: Potent NET release causes dose-dependent hypertension and tachycardia.[1]

  • Interaction Warning: Do not combine with MAO Inhibitors (MAOIs).[1] The combination of monoamine release (by the piperazine) and metabolic inhibition (by MAOI) can precipitate a hypertensive crisis or Serotonin Syndrome.[1]

References

  • Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.[1] Link

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders.[1] Drug Discovery Today.[1] Link

  • PubChem. (2024).[1] Compound Summary: 1-(Cyclobutylmethyl)piperazine.[1][2][7] National Library of Medicine.[1] Link[1]

  • Berlin, M., et al. (2011).[1] Recent Advances in the Development of Histamine H3 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Cayman Chemical. (2023).[1] Safety Data Sheet: BZP and Related Piperazines.[1][8]Link[1]

Sources

Anthelmintic properties of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Nematode Neuromuscular Junctions: A Technical Guide to Piperazine Derivatives

Executive Summary

The increasing prevalence of resistance to macrocyclic lactones and benzimidazoles has necessitated a re-evaluation of classical pharmacophores. Piperazine, a cyclic ethylene diamine, remains a cornerstone scaffold in medicinal chemistry due to its specific agonism of GABA-gated chloride channels in nematode muscle. This guide provides a technical deep-dive into the pharmacological mechanics, structure-activity relationships (SAR), and validated experimental protocols for evaluating piperazine derivatives as potent anthelmintic agents.

Pharmacological Mechanism: The GABAergic Agonism

Unlike spastic paralytic agents (e.g., pyrantel, levamisole) that act as cholinergic agonists, piperazine induces flaccid paralysis .

Molecular Target

The primary target is the GABA (gamma-aminobutyric acid) receptor located at the neuromuscular junction of the nematode.

  • Selectivity: Vertebrate GABA receptors are primarily CNS-localized and protected by the blood-brain barrier (BBB). In contrast, nematode GABA receptors are peripheral and accessible.

  • Action: Piperazine acts as a weak GABA mimetic. Binding to the receptor triggers the opening of voltage-gated chloride (

    
    ) channels.
    
The Hyperpolarization Cascade
  • Binding: Piperazine binds to the GABA-gated chloride channel on the somatic muscle membrane.

  • Influx: This causes a massive influx of chloride ions into the cell.

  • Hyperpolarization: The resting membrane potential becomes significantly more negative (hyperpolarized).

  • Inhibition: This state renders the muscle unresponsive to excitatory neurotransmitters (acetylcholine), resulting in flaccid paralysis.

  • Expulsion: The paralyzed worm loses its ability to maintain position against host peristalsis and is expelled alive.

Mechanism Visualization

The following diagram illustrates the synaptic interference caused by piperazine.

G cluster_0 Nematode Neuromuscular Junction Piperazine Piperazine Derivative GABA_Rec GABA Receptor (Cl- Channel) Piperazine->GABA_Rec Agonist Binding Hyperpol Hyperpolarization (Increased -ve Potential) GABA_Rec->Hyperpol Channel Opening Cl_Ion Cl- Ions Cl_Ion->GABA_Rec Influx Paralysis Flaccid Paralysis (Loss of Motility) Hyperpol->Paralysis Signal Inhibition

Figure 1: Signal transduction pathway showing piperazine-induced hyperpolarization and subsequent flaccid paralysis.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The piperazine ring (1,4-diazacyclohexane) exists predominantly in a chair conformation, which is crucial for receptor fit.

The Pharmacophore
  • N1 Position: Essential for basicity. The secondary amine allows for protonation at physiological pH, mimicking the terminal amine of GABA.

  • N4 Substitution: The site of derivatization. Bulky hydrophobic groups here can enhance lipophilicity, aiding cuticle penetration, but excessive steric bulk may reduce receptor affinity.

Key Derivatives
DerivativeChemical ModificationPrimary IndicationMechanism Nuance
Piperazine Citrate Salt formation (Citric acid)Ascariasis, EnterobiasisDirect GABA agonism; highly water soluble.
Diethylcarbamazine (DEC) N-methyl, N-diethylcarbamoylFilariasis (W. bancrofti)Alters arachidonic acid metabolism; exposes surface antigens to host immunity.
Benzhydryl Piperazines Diphenylmethyl groupAntihistamine/Anthelmintic hybridDual action; often used to overcome resistance.

Experimental Protocol: In Vitro Anthelmintic Motility Assay

Objective: To determine the paralysis time (


) and death time (

) of test compounds against a physiological model. Model Organism: Pheretima posthuma (Indian Earthworm).
  • Justification: It shares significant anatomical and physiological resemblance with human intestinal roundworms (Ascaris lumbricoides), specifically regarding the cuticle and neuromuscular sensitivity.

Reagents & Preparation
  • Vehicle: Normal Saline (0.9% NaCl) supplemented with 1% Tween 80 (if compound solubility is poor).

  • Standard: Piperazine Citrate (10 mg/mL and 20 mg/mL).

  • Test Compounds: Synthesized piperazine derivatives (concentrations: 10, 20, 50 mg/mL).

  • Control: Vehicle only.

Step-by-Step Methodology
  • Acclimatization: Wash earthworms with normal saline to remove fecal matter. Acclimatize in saline for 30 minutes at 37°C.

  • Grouping: Select adult earthworms of uniform size (approx. 3-5 cm). Divide into groups of

    
    .
    
  • Exposure: Place each group into Petri dishes containing 20 mL of the respective test or standard solution.

  • Observation (Critical Step):

    • Paralysis (

      
      ):  Note the time when no movement is observed except when shaken vigorously.
      
    • Death (

      
      ):  Note the time when the worm loses all motility and fails to respond to external stimuli (e.g., dipping in warm water at 50°C) or fades in body color.
      
  • Validation: Death must be confirmed by transferring the worm to a drug-free saline solution; if motility does not return, death is confirmed.

Workflow Visualization

Protocol Start Start: Earthworm Selection (Pheretima posthuma) Wash Wash & Acclimatize (0.9% NaCl, 37°C) Start->Wash Group Grouping (n=6) Test vs Standard vs Control Wash->Group Incubate Incubation (20mL solution/dish) Group->Incubate Monitor Monitor Motility Incubate->Monitor Check_P Check Paralysis (Pt) (Motion on shake only) Monitor->Check_P Continuous Obs. Check_D Check Death (Dt) (No response to 50°C water) Check_P->Check_D Loss of Vitality Check_D->Monitor If Responsive

Figure 2: Validated workflow for in vitro motility assay using Pheretima posthuma.

Quantitative Data Structure

When reporting results, data should be tabulated to allow direct comparison of potency. Lower


 and 

values indicate higher potency.

Table 1: Template for Reporting Anthelmintic Activity

Compound IDConcentration (mg/mL)Mean Paralysis Time (

± SEM) min
Mean Death Time (

± SEM) min
Relative Potency (vs Std)
Control ---N/A
Piperazine Citrate 2025.4 ± 1.245.2 ± 2.11.00
Derivative A 2018.2 ± 0.832.5 ± 1.51.39
Derivative B 2055.6 ± 3.4> 900.45

Note: Statistical significance should be calculated using One-way ANOVA followed by Dunnett’s test.

Clinical Implications & Safety

While piperazine derivatives are effective, their utility is defined by their safety profile.

  • Therapeutic Index: Generally wide.

  • Contraindications: Renal impairment (accumulation causes neurotoxicity) and Epilepsy (potential to lower seizure threshold).

  • Drug Interactions: Antagonistic with Pyrantel Pamoate . Pyrantel causes spastic paralysis (depolarization), while Piperazine causes flaccid paralysis (hyperpolarization). Co-administration neutralizes the effect of both.

References

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal.

  • Del Castillo, J., de Mello, W. C., & Morales, T. (1964). Mechanism of the paralyzing action of piperazine on Ascaris muscle. British Journal of Pharmacology.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4837, Piperazine.

  • World Health Organization. (2024). Model List of Essential Medicines - Antifilarials (Diethylcarbamazine).

  • Satyal, P., et al. (2009). Synthesis and Anthelmintic Activity of Piperazine Derivatives. Journal of Pharmacy Research.

An In-Depth Technical Guide to 1-(Cyclobutylmethyl)piperazine Dihydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

1-(Cyclobutylmethyl)piperazine dihydrochloride is a research chemical that belongs to the broad and pharmacologically significant class of N-substituted piperazine derivatives. The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] The incorporation of a cyclobutylmethyl group at one of the nitrogen atoms introduces a unique lipophilic moiety that can influence receptor binding, metabolic stability, and overall biological activity. This technical guide provides a comprehensive overview of this compound, from its synthesis and analytical characterization to its potential pharmacological applications and safe handling, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Chemical Identity

This compound is the hydrochloride salt of 1-(cyclobutylmethyl)piperazine, rendering it more water-soluble and stable as a crystalline solid compared to its free base form.[4] This property is advantageous for its use in various experimental settings.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms N-(Cyclobutylmethyl)piperazine dihydrochlorideN/A
Molecular Formula C₉H₂₀Cl₂N₂[5]
Molecular Weight 227.18 g/mol [5]
CAS Number 877859-57-9[5]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water[4]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of a protected piperazine followed by deprotection and salt formation. A common and scalable approach utilizes reductive amination.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination to form 1-(Cyclobutylmethyl)-4-Boc-piperazine

  • To a solution of 1-Boc-piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanecarboxaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of the aldehyde.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(cyclobutylmethyl)-4-Boc-piperazine.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.

Step 2: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the purified 1-(cyclobutylmethyl)-4-Boc-piperazine (1 equivalent) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • To this solution, add an excess of a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (e.g., 4M HCl in dioxane, 3-4 equivalents) dropwise at 0 °C. The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield the final this compound as a white crystalline solid.

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection & Salt Formation A 1-Boc-piperazine C Reaction Mixture (DCM/DCE) A->C B Cyclobutanecarboxaldehyde B->C E Crude Product C->E Stirring D NaBH(OAc)₃ D->E Reduction F Purified 1-(Cyclobutylmethyl)-4-Boc-piperazine E->F Purification (Column Chromatography) H Precipitation F->H G HCl in Dioxane G->H Acidic Cleavage I 1-(Cyclobutylmethyl)piperazine dihydrochloride H->I Filtration & Drying AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Sample Weighing & Dissolution B HPLC System A->B C Data Acquisition B->C Injection D Data Analysis C->D Chromatogram E Purity & Identity Confirmation D->E Peak Integration & Spectral Analysis SignalingPathways cluster_receptors Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects GPCR GPCRs (Serotonin, Dopamine) MAPK MAPK Pathway GPCR->MAPK NFkB NF-κB Pathway GPCR->NFkB Kinases Protein Kinases (e.g., Plk1) Kinases->MAPK Kinases->NFkB Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival MAPK->Survival Apoptosis Apoptosis MAPK->Apoptosis NFkB->Survival Compound 1-(Cyclobutylmethyl)piperazine derivatives Compound->GPCR Modulation Compound->Kinases Inhibition

Sources

Technical Guide: 1-(Cyclobutylmethyl)piperazine Dihydrochloride – Purity, Synthesis, and Analytical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Cyclobutylmethyl)piperazine dihydrochloride (CBMP·2HCl) is a critical secondary amine building block used frequently in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly histamine H3 antagonists and sigma receptor modulators. Its utility lies in the cyclobutyl group, which offers unique steric bulk and lipophilicity compared to standard ethyl or methyl substituents, often improving the metabolic stability of the final drug candidate.

However, the analysis of CBMP·2HCl presents two distinct challenges to the analytical chemist:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection at 254 nm ineffective.
    
  • High Polarity & Hygroscopicity: As a dihydrochloride salt of a polar diamine, it retains poorly on standard C18 columns and is prone to water absorption.

This guide outlines a self-validating analytical control strategy, moving beyond basic "Certificate of Analysis" parameters to rigorous structural and purity confirmation.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To control the quality of CBMP·2HCl, one must first define the attributes that directly impact downstream synthetic success.

AttributeSpecification TargetRational / Impact
Appearance White to off-white crystalline solidColoration often indicates oxidation of the secondary amine or presence of polymeric impurities.
Identity (NMR) Conforms to structureMust confirm the integrity of the cyclobutyl ring (distinct multiplets at

1.6–2.0 ppm) and the piperazine core.
Assay (Titration) 98.0% – 102.0% (Dried Basis)Confirms the salt stoichiometry. Excess HCl leads to acidic synthesis conditions; deficiency implies free base instability.
Purity (HPLC)

97.0% (Area %)
Critical to limit the Bis-alkylated impurity, which acts as a chain terminator in subsequent coupling reactions.
Chloride Content 30.5% – 31.5% (Theoretical: ~31.2%)Confirms the dihydrochloride form (2HCl). Deviations suggest mono-HCl or mixed salts.
Water (KF)

1.0%
The salt is hygroscopic. High water content skews stoichiometric calculations in synthesis.

Part 2: Synthesis-Driven Impurity Profiling

Understanding the synthesis is the only way to predict and detect "silent" impurities. CBMP is typically synthesized via the Reductive Amination of cyclobutanecarbaldehyde with excess piperazine.

The Impurity Logic
  • Piperazine (Starting Material): If not fully removed, it competes in the next step.

  • Bis-1,4-(cyclobutylmethyl)piperazine: The "Over-Alkylation" impurity. This is the most critical impurity because it is chemically similar but non-reactive (tertiary amine) in subsequent nucleophilic substitutions.

  • Reductive Byproducts: Cyclobutylmethanol (from reduction of the aldehyde).

Visualization: Synthesis & Impurity Pathways

The following diagram maps the origin of the critical impurities.

SynthesisPath Reactants Cyclobutanecarbaldehyde + Piperazine (Excess) Intermediate Imine Intermediate Reactants->Intermediate - H2O Impurity_SM Impurity B: Residual Piperazine Reactants->Impurity_SM Incomplete Removal Product 1-(Cyclobutylmethyl)piperazine (Target) Intermediate->Product + Reducing Agent (NaBH(OAc)3) Impurity_Bis Impurity A: Bis-1,4-(cyclobutylmethyl)piperazine (Over-Alkylation) Product->Impurity_Bis + Aldehyde (Excess)

Caption: Reaction pathway showing the origin of the target secondary amine versus the critical bis-alkylated impurity.

Part 3: Analytical Strategy & Protocols

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at 254 nm is unsuitable for this molecule. The piperazine ring only absorbs weakly below 210 nm, where solvent cut-off becomes a noise issue.

Method A: Ion-Pairing HPLC with Low-UV Detection (The Robust Approach)

Why this works: The addition of an ion-pairing agent (Octanesulfonic acid) increases the retention of the polar piperazine on the hydrophobic C18 chain, preventing it from eluting in the void volume. Detection at 205 nm maximizes sensitivity for the amine backbone.

Instrument Parameters:

  • Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

  • Wavelength: 205 nm (Reference: 360 nm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy:

  • Buffer: 20 mM Sodium Octanesulfonate + 50 mM Potassium Phosphate (monobasic), adjusted to pH 3.0 with Phosphoric Acid.

  • Solvent A: Buffer (100%).

  • Solvent B: Acetonitrile.

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 95 5 Hold polar amines
5.0 95 5 Isocratic hold
20.0 60 40 Elute bis-impurity
25.0 60 40 Wash

| 26.0 | 95 | 5 | Re-equilibrate |

Self-Validation Check:

  • System Suitability: The resolution (

    
    ) between Piperazine (if present) and CBMP must be 
    
    
    
    .
  • Blank Run: Inject the mobile phase to ensure no ghost peaks appear at the retention time of CBMP (common at 205 nm).

Method B: Potentiometric Titration for Chloride Content (Stoichiometry)

Why this works: HPLC tells you purity, but not the salt form. A "dihydrochloride" must have exactly two equivalents of HCl. If the synthesis wash was poor, you might have 1.5x or 2.5x HCl, drastically affecting the molecular weight used in downstream calculations.

Protocol:

  • Reagents: 0.1 N Silver Nitrate (

    
    ) VS, dilute Nitric Acid (
    
    
    
    ).
  • Apparatus: Automatic Titrator with a Silver/Silver Chloride combination electrode.

  • Sample Prep: Dissolve ~150 mg of CBMP·2HCl (accurately weighed) in 50 mL deionized water. Add 1 mL of 2M

    
    .
    
  • Titration: Titrate with 0.1 N

    
     to the potentiometric endpoint (inflection point).
    
  • Calculation:

    
    
    
    • 
       = Volume of titrant (mL)
      
    • 
       = Normality of 
      
      
      
    • 
       = Weight of sample (g)
      

Acceptance Criteria: Result must fall between 30.5% and 31.5%.

Part 4: Analytical Workflow Visualization

This diagram illustrates the decision matrix for releasing a batch of CBMP·2HCl for research use.

AnalyticalWorkflow Sample Raw Batch CBMP·2HCl ID_Check Identity Check (H-NMR in D2O) Sample->ID_Check Purity_Check Purity Analysis (HPLC-UV @ 205nm) ID_Check->Purity_Check Structure Confirmed Salt_Check Stoichiometry (AgNO3 Titration) Purity_Check->Salt_Check >97% Area Decision Specs Met? Salt_Check->Decision Release RELEASE For Synthesis Decision->Release Yes Reject REJECT Recrystallize Decision->Reject No

Caption: Step-by-step quality control workflow ensuring identity, purity, and correct salt stoichiometry.

Part 5: Handling and Stability

  • Hygroscopicity: As a dihydrochloride salt, CBMP·2HCl will absorb atmospheric moisture, turning into a sticky gum. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Solubility: Highly soluble in water and methanol. Poorly soluble in dichloromethane or ether (unless converted to free base).

  • Free-Basing: If the free base is required for a reaction, dissolve the salt in water, basify to pH > 12 with NaOH, and extract with DCM. Note: The free base is volatile and can be lost during rotary evaporation.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. Link

  • PubChem. (n.d.). 1-(Cyclobutylmethyl)piperazine.[2][3] National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Dolan, J. W. (2002). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link

Sources

Predicted Biological Targets of 1-(Cyclobutylmethyl)piperazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique stereoelectronic properties, including two basic nitrogen atoms that can be differentially substituted, allow for the creation of vast chemical libraries with diverse pharmacological activities.[1] This technical guide addresses 1-(Cyclobutylmethyl)piperazine dihydrochloride, a specific derivative for which direct, comprehensive pharmacological data is not yet prevalent in public literature.

Therefore, this document provides a predictive analysis of its likely biological targets, grounded in the established pharmacology of the core piperazine structure and its closely related analogs. We will synthesize data from a range of derivatives to build a robust hypothesis of its mechanism of action. The primary predicted targets fall within the Central Nervous System (CNS), specifically dopamine, serotonin, and sigma receptors. Secondary predictions include interactions with key enzymes such as cholinesterases and protein kinases, alongside potential antimicrobial and antiparasitic activities. This guide provides not only a theoretical framework but also actionable, detailed experimental protocols for the empirical validation of these predictions, designed for immediate application in a research and development setting.

Molecular Profile: The Piperazine Core and the Cyclobutylmethyl Substituent

1-(Cyclobutylmethyl)piperazine (Molecular Formula: C₈H₁₈Cl₂N₂ for the dihydrochloride salt) combines the rigid, polar piperazine ring with a non-polar, lipophilic cyclobutylmethyl group.[2] This structural combination is critical for its predicted pharmacological profile.

  • The Piperazine Scaffold : The six-membered ring with two nitrogen atoms at opposite positions provides a rigid structure with a high polar surface area, which often contributes to improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • The Cyclobutylmethyl Group : This substituent significantly increases the molecule's lipophilicity. In related structures, such as 1-(Cyclobutylcarbonyl)piperazine, the cyclobutyl group is suggested to enhance penetration across biological membranes.[3] This property is crucial for accessing targets within the CNS and for intracellular interactions. The non-planar, puckered nature of the cyclobutyl ring can also facilitate specific hydrophobic interactions within a target's binding pocket.

Primary Predicted Targets: Central Nervous System (CNS) Receptors

The most compelling evidence from analogous compounds points toward significant activity at key CNS receptors. Many piperazine derivatives are potent modulators of neurotransmitter systems.

Dopamine and Serotonin Receptors (D₂, 5-HT₁ₐ, 5-HT₂ₐ)

A significant body of research demonstrates that novel piperazine derivatives can be optimized to possess high affinity for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[4] This "multi-target" profile is a hallmark of modern atypical antipsychotic drugs, which aim to balance D₂ antagonism (for treating positive symptoms of psychosis) with 5-HT₁ₐ agonism and 5-HT₂ₐ antagonism (to mitigate side effects and treat negative/cognitive symptoms).

Causality : The nitrogen atoms of the piperazine ring can form critical salt bridges or hydrogen bonds with acidic residues (e.g., Aspartic Acid) in the binding pockets of these G-protein coupled receptors (GPCRs), while the cyclobutylmethyl group can occupy a hydrophobic sub-pocket, enhancing binding affinity and potentially conferring selectivity. It is predicted that 1-(Cyclobutylmethyl)piperazine will exhibit a similar multi-receptor affinity profile, making it a candidate for development as a novel antipsychotic or neuromodulatory agent.[4]

cluster_0 Predicted Multi-Target CNS Receptor Engagement Compound 1-(Cyclobutylmethyl)piperazine D2 Dopamine D₂ Receptor Compound->D2 High Affinity HT1A Serotonin 5-HT₁ₐ Receptor Compound->HT1A High Affinity HT2A Serotonin 5-HT₂ₐ Receptor Compound->HT2A High Affinity

Caption: Predicted interactions with key CNS receptors.

Sigma (σ) Receptors

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins involved in cellular stress responses, ion channel modulation, and neuronal signaling. They are recognized as important targets for neuropsychiatric and neurodegenerative diseases. Crucially, structural analogs of the target compound are known sigma receptor ligands. For example, 1-Cyclohexylpiperazine shows notable affinity for the σ₂ subtype.[5] Furthermore, a screening of a piperazine-based library identified a potent agonist for the sigma-1 receptor (S1R) with a Kᵢ value of 3.2 nM.[6]

Causality : The general pharmacophore for sigma receptor ligands includes a basic nitrogen atom separated from a hydrophobic region by a specific distance. 1-(Cyclobutylmethyl)piperazine fits this model perfectly. The piperazine nitrogen provides the basic center, and the cyclobutylmethyl group serves as the hydrophobic anchor. This makes sigma receptors a highly probable target class for this compound.

Predicted Enzymatic Targets

Beyond cell surface receptors, the piperazine scaffold is known to interact with various enzyme families.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for degrading the neurotransmitter acetylcholine. Their inhibition is a key strategy for treating Alzheimer's disease. Studies on certain piperazine derivatives have demonstrated potent inhibitory activity against both enzymes, with IC₅₀ values in the low micromolar range.[7]

Causality : The positively charged piperazine ring (at physiological pH) can interact with the catalytic anionic site (CAS) of cholinesterases, while the hydrophobic substituent can engage with the peripheral anionic site (PAS), leading to effective inhibition.

Protein Kinases (e.g., mTORC1)

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer and other diseases. A specific class of piperazine compounds has been identified as mTORC1-specific inhibitors, highlighting a potential for this scaffold to target ATP-binding sites in kinases.[8]

Other Potential Biological Activities

The versatility of the piperazine scaffold extends to anti-infective and anti-inflammatory applications.

  • Antimicrobial/Antifungal Activity : Research has shown that some piperazine derivatives possess notable efficacy against various bacterial and fungal strains.[3][9]

  • Antiparasitic Activity : The parent piperazine molecule is a known anthelmintic that acts as a GABA receptor agonist in parasites, causing flaccid paralysis.[10][11][12] While this action is selective for invertebrate GABA receptors, other piperazine derivatives have been identified as potent inhibitors of parasites like Trypanosoma cruzi, the agent of Chagas disease, through distinct mechanisms.[11][13]

Summary of Predicted Targets

The following table consolidates the predicted biological targets for this compound based on evidence from structurally related compounds.

Predicted Target Class Specific Target(s) Predicted Interaction Rationale / Supporting Evidence Potential Therapeutic Area
CNS Receptors Dopamine D₂, Serotonin 5-HT₁ₐ, 5-HT₂ₐHigh-affinity binding (Antagonist/Agonist)Benzoxazole-piperidine derivatives show multi-target profiles.[4]Psychiatry (e.g., Schizophrenia, Depression)
CNS Receptors Sigma (σ) Receptors (σ₁ and σ₂)Agonist / LigandStructural analogs (e.g., 1-Cyclohexylpiperazine) are known ligands.[5][6]Neurology (e.g., Neurodegeneration, Pain)
Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)InhibitorPiperazine derivatives show potent cholinesterase inhibition.[7]Neurology (e.g., Alzheimer's Disease)
Enzymes Protein Kinases (e.g., mTORC1)InhibitorA class of piperazines specifically inhibits mTORC1.[8]Oncology
Anti-Infective Bacterial / Fungal TargetsGrowth InhibitionRelated piperazine compounds exhibit antimicrobial properties.[3][9]Infectious Diseases
Anti-Infective Parasitic Targets (e.g., T. cruzi)Growth InhibitionDisubstituted piperazines show potent anti-trypanosomal activity.[13]Parasitology (e.g., Chagas Disease)

Experimental Workflows for Target Identification and Validation

To move from prediction to empirical validation, a structured, multi-step experimental approach is required. The following protocols are designed as self-validating systems to rigorously test the primary hypotheses.

cluster_workflow Target Validation Workflow start Compound Synthesis & QC binding Primary Screening: Radioligand Binding Assays (D₂, 5-HT, Sigma Receptors) start->binding enzyme Enzyme Inhibition Assays (AChE, Kinases) start->enzyme functional Secondary Screening: Cell-Based Functional Assays (e.g., cAMP, Ca²⁺ Flux) binding->functional If Ki < 1µM enzyme->functional If IC₅₀ < 10µM confirm Confirmation of Mechanism of Action (Agonist/Antagonist/Inverse Agonist) functional->confirm lead_opt Lead Optimization confirm->lead_opt

Caption: A logical workflow for validating predicted targets.

Protocol 1: Radioligand Binding Assay for CNS Receptor Affinity

Objective : To determine the binding affinity (Kᵢ) of this compound for dopamine D₂, serotonin 5-HT₁ₐ, and sigma-1 (σ₁) receptors.

Principle : This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from its receptor target in membrane preparations.

Methodology :

  • Membrane Preparation : Obtain commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., D₂, 5-HT₁ₐ, or σ₁).

  • Assay Buffer Preparation : Prepare an appropriate assay buffer for each receptor target (e.g., Tris-HCl based buffer with specific ions like MgCl₂ or KCl).

  • Compound Dilution : Prepare a serial dilution series of this compound (e.g., from 100 µM to 10 pM) in the assay buffer.

  • Reaction Setup : In a 96-well plate, combine:

    • 50 µL of diluted test compound or vehicle (for total binding) or a saturating concentration of a known non-radioactive ligand (for non-specific binding).

    • 25 µL of the specific radioligand (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-(+)-Pentazocine for σ₁) at a concentration near its Kₔ value.

    • 25 µL of the receptor membrane preparation.

  • Incubation : Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-5 times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting : Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vitro Enzyme Inhibition Assay for Acetylcholinesterase (AChE)

Objective : To determine the IC₅₀ value of this compound for AChE.

Principle : This colorimetric assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Methodology :

  • Reagent Preparation :

    • Phosphate Buffer (e.g., 100 mM, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • ATCI solution (10 mM in buffer).

    • AChE enzyme solution (from electric eel or human recombinant).

    • Test compound serial dilutions in buffer.

  • Assay Setup : In a 96-well plate, add:

    • 140 µL of Phosphate Buffer.

    • 20 µL of DTNB solution.

    • 10 µL of test compound dilution or vehicle (for 100% activity control).

  • Pre-incubation : Add 10 µL of the AChE enzyme solution to all wells. Pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement : Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the reaction rate (V) for each concentration (slope of the absorbance vs. time plot).

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The structural features of this compound strongly suggest it is a promising candidate for interacting with a range of high-value biological targets, particularly within the CNS. The predictions outlined in this guide, derived from the extensive pharmacology of the piperazine scaffold, point towards a multi-target profile encompassing dopamine, serotonin, and sigma receptors, as well as key enzymes like cholinesterases. The provided experimental workflows offer a clear and rigorous path for the empirical validation of these hypotheses. Successful validation would position this compound as a valuable lead for developing novel therapeutics in psychiatry, neurology, or oncology. Future work should focus on cell-based functional assays to determine the nature of the interaction (e.g., agonist vs. antagonist) at validated receptor targets, followed by in vivo studies to assess its pharmacokinetic profile and therapeutic efficacy.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

Methodological & Application

In Vitro Assay Compendium for 1-(Cyclobutylmethyl)piperazine dihydrochloride: A Guide to Target Identification and Functional Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with diverse pharmacological activities.[1][2] 1-(Cyclobutylmethyl)piperazine dihydrochloride, a member of this structural class, presents a compelling candidate for investigation. Its structural alerts suggest potential interactions with central nervous system (CNS) targets, particularly monoamine transporters and sigma receptors, which are common targets for piperazine derivatives.[1][3] This guide provides a comprehensive suite of detailed in vitro assays designed to elucidate the pharmacological profile of this compound. We present field-proven, self-validating protocols for radioligand binding assays to determine target affinity, functional assays to assess modulatory activity on neurotransmitter uptake, and essential counter-screens for cytotoxicity. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for robust and reproducible characterization of novel chemical entities.

Guiding Principles: A Strategy for Target Deconvolution

Characterizing a novel compound like this compound requires a systematic approach. Given the prevalence of piperazine derivatives in neuropharmacology, our investigation is founded on a primary hypothesis: the compound is likely to interact with monoamine transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—and/or the Sigma-1 (S1R) and Sigma-2 (S2R) receptors.[4][5]

Our strategy is therefore twofold:

  • Determine Binding Affinity: Quantify the physical interaction between the compound and its putative protein targets. This is achieved through competitive radioligand binding assays, which measure the compound's ability to displace a known high-affinity radiolabeled ligand. The primary output is the inhibitor constant (Kᵢ), a measure of binding affinity.

  • Measure Functional Consequences: Assess how this binding translates into a biological effect. For transporters, this involves measuring the inhibition of neurotransmitter uptake into cells.[6] The primary output is the half-maximal inhibitory concentration (IC₅₀), a measure of functional potency.

A critical component of this strategy is the inclusion of a cytotoxicity assay. This ensures that observed effects in functional assays are due to specific interactions with the target, not a result of general cellular toxicity.[7][8]

Logical Workflow for Compound Characterization

The following diagram illustrates the proposed experimental workflow, moving from broad screening to specific functional validation.

G cluster_0 Phase 1: Primary Screening (Binding Affinity) cluster_1 Phase 2: Functional & Specificity Testing cluster_2 Phase 3: Profile Interpretation A Compound: 1-(Cyclobutylmethyl)piperazine dihydrochloride B Radioligand Binding Assays (S1R, S2R, DAT, NET, SERT) A->B Test Compound C Determine Kᵢ Values B->C Analyze Data D Neurotransmitter Uptake Inhibition Assays (for active transporter hits) C->D Hits with Kᵢ < 1µM H Generate Pharmacological Profile (Affinity, Potency, Selectivity) C->H E Determine IC₅₀ Values D->E Analyze Data E->H F Cell Viability Assay (e.g., Resazurin) G Confirm Specificity F->G Rule out Cytotoxicity G->H

Caption: Experimental workflow for pharmacological profiling.

Radioligand Binding Assays: Measuring Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor or transporter.[9] The principle is based on competition: the unlabeled test compound competes with a radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) for a finite number of binding sites on the target protein, typically expressed in cell membranes. By measuring the concentration-dependent displacement of the radioligand, we can calculate the Kᵢ of the test compound.

General Protocol for Competitive Radioligand Binding

This protocol provides a universal framework. Specific reagents for each target are detailed in Table 1.

Rationale: The use of cell membranes from stably transfected cell lines ensures a high and consistent density of the target protein, providing a robust signal-to-noise ratio.[9] The choice of radioligand is critical; it must be high-affinity and specific to the target to ensure reliable competition data.

Workflow Diagram: Radioligand Binding Assay

G prep Prepare Reagents: - Cell Membranes - Assay Buffer - Radioligand Stock - Test Compound Dilutions incubate Incubate Components: Membranes + Radioligand + Test Compound (or Vehicle) + Non-Specific Ligand prep->incubate filter Terminate Reaction: Rapid Filtration through GF/B Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer to remove unbound ligand filter->wash count Quantify Bound Radioactivity: Scintillation Counting wash->count analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ - Convert to Kᵢ (Cheng-Prusoff) count->analyze

Caption: General workflow for competitive radioligand binding assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the appropriate assay buffer (typically from 100 µM to 0.1 nM).

    • Thaw frozen cell membranes containing the target receptor/transporter on ice. Homogenize and dilute in ice-cold assay buffer to the desired final concentration (e.g., 10-20 µg protein/well).

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kₑ (dissociation constant).

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB): Add 50 µL of cell membrane suspension + 25 µL of radioligand + 25 µL of assay buffer (vehicle).

    • Non-Specific Binding (NSB): Add 50 µL of cell membrane suspension + 25 µL of radioligand + 25 µL of a high concentration of a known, non-radiolabeled competitor (see Table 1). This step is crucial as it defines the baseline of non-saturable binding.

    • Test Compound: Add 50 µL of cell membrane suspension + 25 µL of radioligand + 25 µL of the test compound serial dilutions.

  • Incubation:

    • Incubate the plate under the conditions specified in Table 1 (e.g., 90 minutes at 37°C for S1R).[10] This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Pre-soak a 96-well glass fiber filter mat (e.g., Whatman GF/B) in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[10]

    • Rapidly terminate the reaction by filtering the contents of the assay plate through the filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.

  • Quantification:

    • Dry the filter mat. Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

Target-Specific Reagents and Conditions
Target Radioligand Radioligand Conc. Non-Specific Ligand Incubation Assay Buffer Reference
Sigma-1 (S1R) [³H]-(+)-Pentazocine~15 nM10 µM Haloperidol120 min @ 37°C50 mM Tris-HCl, pH 7.4[11]
Sigma-2 (S2R) [³H]-DTG~25 nM10 µM Haloperidol60 min @ 25°CPotassium Phosphate, pH 7.6[12]
DAT [³H]-WIN 35,428~1-3 nM10 µM Nomifensine60 min @ 4°C50 mM Tris-HCl, 120 mM NaCl[4]
NET [³H]-Nisoxetine~1 nM200 µM Nisoxetine60 min @ 4°C50 mM Tris-HCl, 300 mM NaCl[13]
SERT [³H]-Imipramine~1-2 nM200 µM Imipramine60 min @ 25°C50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl[14]
Data Analysis for Binding Assays
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Expected Data Output (Hypothetical):

Target Kᵢ (nM) for this compound
Sigma-1 Receptor150
Sigma-2 Receptor85
Dopamine Transporter (DAT)45
Norepinephrine Transporter (NET)210
Serotonin Transporter (SERT)950

Functional Assays: Neurotransmitter Uptake Inhibition

For targets identified with significant binding affinity (e.g., Kᵢ < 1 µM), a functional assay is required to determine if the compound acts as an inhibitor or modulator. For monoamine transporters, the most direct functional assay measures the inhibition of radiolabeled neurotransmitter uptake into cells expressing the transporter.[6][15][16]

Principle of Uptake Inhibition

Cells stably expressing DAT, NET, or SERT are incubated with the test compound before a radiolabeled substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) is added. If the compound inhibits transporter function, the amount of radioactivity accumulated inside the cells will be reduced in a concentration-dependent manner.

Mechanism of Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 transporter Extracellular Space Monoamine Transporter (DAT, NET, or SERT) Cytosol neuro Neurotransmitter (e.g., Dopamine) neuro->transporter:f1 Reuptake compound Test Compound (Inhibitor) compound->transporter:f1 Blocks Binding Site

Caption: Inhibition of neurotransmitter reuptake at the synaptic cleft.

General Protocol for Uptake Inhibition Assays

Cell Culture: Plate HEK-293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) in a 96-well plate and grow to ~80-90% confluency.[6]

Step-by-Step Methodology:

  • Preparation:

    • On the day of the assay, aspirate the culture medium.

    • Wash cells once with 200 µL/well of pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Incubation:

    • Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the appropriate wells.

    • For 100% uptake control , add buffer without the test compound.

    • For non-specific uptake control , add a high concentration of a known potent inhibitor (e.g., 10 µM nomifensine for DAT).[17]

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate Uptake:

    • Initiate the uptake by adding 50 µL of uptake buffer containing the appropriate [³H]-labeled neurotransmitter (final concentration ~10-20 nM).[17]

    • Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial linear rate of uptake.[17]

  • Terminate Uptake:

    • Rapidly aspirate the solution from all wells.

    • Wash the cells three times with 200 µL/well of ice-cold uptake buffer to remove extracellular radioactivity.

  • Lysis and Quantification:

    • Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well and shaking for 10-15 minutes.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

Data Analysis for Uptake Assays
  • Calculate Specific Uptake: Specific Uptake = Total Uptake (cpm) - Non-Specific Uptake (cpm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (0% inhibition) and the non-specific uptake (100% inhibition).

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Use non-linear regression to determine the IC₅₀ value.

Expected Data Output (Hypothetical):

Target IC₅₀ (nM) for this compound
Dopamine Transporter (DAT)98
Norepinephrine Transporter (NET)450
Serotonin Transporter (SERT)> 10,000

Counter-Screen: Cell Viability Assay

It is imperative to confirm that the observed inhibition of transporter function is not an artifact of cytotoxicity.[7] A simple and robust method is the resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.

Protocol for Resazurin Cell Viability Assay
  • Cell Plating: Plate the same host cells used in the uptake assay (e.g., HEK-293) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the functional assay for the same duration. Include a vehicle control and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Assay:

    • Remove the compound-containing medium.

    • Add 100 µL of fresh medium containing 10% resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Analysis: A significant decrease in fluorescence in compound-treated wells compared to the vehicle control indicates cytotoxicity. The results should show >90% cell viability at concentrations where functional inhibition is observed to rule out non-specific effects.

References

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Retrieved from [Link]

  • Saha, K., et al. (2014). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

  • Paschke, S., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • Calkins, M. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2019). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • Calkins, M. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Retrieved from [Link]

  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Analytical Chemistry. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • ACS Publications. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]

  • PubMed. (2025). Identification of novel Piperazine based bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT) with potential anticancer activities. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Retrieved from [Link]

  • Roth, B. L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

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  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]

  • ResearchGate. (2014). A Review of Monoamine Transporter-Ligand Interactions. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PNAS. (2021). Identification of the potassium-binding site in serotonin transporter. Retrieved from [Link]

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  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

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  • International Journal of Molecular Sciences. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. Retrieved from [Link]

  • PubMed Central. (2021). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Studies Using 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research and Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 1-(Cyclobutylmethyl)piperazine dihydrochloride. This document outlines the scientific rationale for investigating this compound, provides detailed experimental protocols for its initial characterization, and offers insights into data interpretation based on the well-established pharmacology of the broader piperazine class of compounds.

Introduction to this compound and the Piperazine Scaffold

This compound is a derivative of piperazine, a six-membered heterocyclic amine with two nitrogen atoms at opposite positions. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its versatile structure, which allows for extensive modification to achieve desired pharmacological activities.[1][2] This structural versatility has led to the development of numerous drugs with a wide range of therapeutic applications.[1]

The dihydrochloride salt form of 1-(Cyclobutylmethyl)piperazine enhances its water solubility, which is an advantageous property for preparing formulations for in vivo administration.[3] While specific biological data for this compound is not extensively documented in publicly available literature, the known activities of other piperazine derivatives provide a strong rationale for its investigation in several therapeutic areas.

Many piperazine derivatives exhibit significant pharmacological activity in the central nervous system (CNS), often by modulating monoaminergic pathways.[4] This has led to their use as antipsychotic, antidepressant, and anxiolytic agents.[4] The parent compound, piperazine, is a known anthelmintic agent that acts by paralyzing parasites, facilitating their expulsion from the host.[5][6][7] This effect is mediated through its agonist activity at gamma-aminobutyric acid (GABA) receptors in nematodes.[5][6] Some piperazine derivatives also exhibit potent serotonergic activity.[8]

Given the established pharmacology of the piperazine scaffold, it is plausible that this compound may exhibit activity in the CNS or as an anthelmintic. The following application notes and protocols are designed to guide the initial in vivo characterization of this compound.

Application Notes: Rationale for In Vivo Investigation

Investigating Neuropharmacological Effects

The structural similarity of 1-(Cyclobutylmethyl)piperazine to known CNS-active piperazine derivatives suggests its potential to modulate neurotransmitter systems.[4] In vivo studies are warranted to explore its potential as an anxiolytic, antidepressant, or antipsychotic agent. The primary rationale is the potential interaction with key CNS targets such as:

  • GABA Receptors: The parent piperazine molecule is a GABA receptor agonist.[5][6] Activation of GABA receptors in the CNS generally leads to inhibitory effects, which can manifest as anxiolytic or sedative properties.

  • Serotonin (5-HT) Receptors: Many piperazine derivatives are known to interact with various serotonin receptor subtypes, which are implicated in the regulation of mood, anxiety, and psychosis.[8]

  • Dopamine (DA) Receptors: Antipsychotic piperazine derivatives often exhibit antagonist activity at dopamine D2 receptors.

A primary in vivo screening approach should therefore involve behavioral models that are sensitive to modulation of these neurotransmitter systems.

Evaluation of Anthelmintic Activity

The well-documented anthelmintic properties of piperazine provide a strong basis for investigating this compound for similar activity.[7][9][10] The mechanism of action for piperazine-based anthelmintics involves causing flaccid paralysis of the parasites by acting as a GABA receptor agonist at the neuromuscular junction of the helminth.[6] This allows for the natural expulsion of the parasite from the host's gastrointestinal tract.[5]

In vivo studies in animal models of parasitic nematode infections are a direct way to assess the efficacy of this compound as a potential anthelmintic.

Essential Pharmacokinetic Profiling

Before embarking on extensive efficacy studies, it is crucial to understand the pharmacokinetic (PK) profile of this compound. An initial PK study will provide critical information on its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Key parameters to determine include:

  • Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½) : The time required for the concentration of the compound in the body to be reduced by half.

  • Maximum Concentration (Cmax) : The highest concentration of the compound observed in the plasma.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

  • Clearance (CL) : The volume of plasma cleared of the compound per unit time.

This data is essential for designing rational dosing regimens in subsequent efficacy studies.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vivo characterization of this compound.

Protocol 1: Maximum Tolerated Dose (MTD) and Acute Tolerability Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing significant overt toxicity or mortality in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Dosing syringes and needles (appropriate for the route of administration)

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Perform serial dilutions to prepare the desired dose concentrations.

  • Dose Groups: Assign mice to dose groups (n=3-5 per sex per group), including a vehicle control group. A suggested starting dose range could be 1, 10, 50, and 100 mg/kg.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Observation: Observe the animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Record any clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsions or lethargy.

  • Body Weight: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.

Data Presentation:

Parameter Description
Dose (mg/kg) The administered dose of the compound.
Clinical Signs Detailed observations of any adverse effects.
Body Weight Change (%) The percentage change in body weight over the observation period.
Mortality The number of animals that died in each dose group.

Experimental Workflow for MTD Study

MTD_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis acclimation Animal Acclimation grouping Group Assignment acclimation->grouping dose_prep Dose Formulation dosing Compound Administration dose_prep->dosing grouping->dosing observation Clinical Observation & Body Weight dosing->observation mtd_determination MTD Determination observation->mtd_determination

Caption: Workflow for the Maximum Tolerated Dose (MTD) study.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Vehicle for IV and PO administration

  • Male Sprague-Dawley rats with jugular vein cannulation (for serial blood sampling)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Animal Preparation: Use surgically prepared rats with jugular vein cannulas to facilitate stress-free blood collection.

  • Dose Groups: Assign rats to two groups (n=3-5 per group): IV administration and PO administration. A typical IV dose might be 1-2 mg/kg, and a PO dose could be 5-10 mg/kg.

  • Administration: Administer the compound via the respective routes.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points. A typical sampling schedule might be:

    • IV: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(Cyclobutylmethyl)piperazine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

Parameter IV Administration PO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t½ (h)
CL (mL/h/kg)
Vd (L/kg)
F (%) N/A

Experimental Workflow for PK Study

PK_Workflow start Start dosing_iv IV Dosing start->dosing_iv dosing_po PO Dosing start->dosing_po blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a pharmacokinetic (PK) study.

Protocol 3: In Vivo Screening for CNS Activity: The Open Field Test

Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in mice.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice

  • Open field apparatus (a square arena with video tracking capabilities)

  • Video tracking software

Procedure:

  • Dosing: Administer the compound or vehicle to the mice at doses determined from the MTD study. Allow for a pre-treatment period based on the expected Tmax from PK data (if available), or a standard of 30-60 minutes.

  • Habituation: Habituate the mice to the testing room for at least 30 minutes before the test.

  • Test Procedure: Place each mouse individually in the center of the open field arena and allow it to explore freely for 10-15 minutes.

  • Data Collection: Record the session using the video tracking software.

  • Data Analysis: Analyze the following parameters:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

Data Presentation:

Treatment Group Dose (mg/kg) Total Distance (cm) Time in Center (s) Rearing Frequency
Vehicle 0
Compound X
Compound Y
Compound Z

Potential Signaling Pathways for Piperazine Derivatives in the CNS

CNS_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron pip Piperazine Derivative gaba_t GABA Transporter pip->gaba_t Blockade? ht_t 5-HT Transporter pip->ht_t Blockade? gaba_r GABA-A Receptor pip->gaba_r Agonism ht_r 5-HT Receptor pip->ht_r Agonism/ Antagonism effect Neuronal Inhibition or Modulation gaba_r->effect ht_r->effect

Caption: Putative CNS signaling pathways for piperazine derivatives.

References

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Available from: [Link]

  • González-Gómez, M., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology. Available from: [Link]

  • Steffan, P., et al. (1988). Efficacy of Piperazine Dihydrochloride Against Ascaris Suum and Oesophagostomum Species in Naturally Infected Pigs. The Veterinary Record. Available from: [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available from: [Link]

  • Shree Ganesh Remedies Limited. 1-(Cyclopropylmethyl)piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • European Medicines Agency. MRL - Piperazine Summary Report (3). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]

  • Bentham Science Publisher. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • University of Hertfordshire. (2025). Piperazine - AERU. Available from: [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available from: [Link]

  • The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Journal of Scientific Research. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

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Navigating Preclinical Development: Dosing Protocols for 1-(Cyclobutylmethyl)piperazine Dihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing dosing protocols for the novel compound 1-(Cyclobutylmethyl)piperazine dihydrochloride in preclinical animal models. Due to the limited publicly available data on this specific molecule, this guide emphasizes a foundational approach, blending established principles of pharmacology and toxicology with practical, field-proven insights for the preclinical evaluation of a new chemical entity (NCE) within the piperazine class.

Introduction: The Scientific Imperative for a Foundational Approach

This compound is a piperazine derivative with potential pharmacological activity.[1] The piperazine scaffold is a versatile privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given the novelty of this specific substitution, a systematic and rigorous preclinical evaluation is paramount to understanding its therapeutic potential and safety profile.

This guide provides a strategic framework for initiating in vivo studies, focusing on the critical early stages of characterization, formulation, and initial safety and pharmacokinetic assessments. The protocols and principles outlined herein are designed to be adaptable, providing a self-validating system for generating robust and reproducible data.

Physicochemical Characterization: The Bedrock of Formulation

A thorough understanding of the physicochemical properties of this compound is the first step in developing a viable formulation for in vivo studies. As a dihydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form.[1]

PropertyAnticipated Characteristic for this compoundRationale & Implication for Dosing
Appearance White to off-white crystalline powder.[2][3]Visual inspection for purity and consistency.
Solubility Freely soluble in water, slightly soluble in ethanol and methanol.[2]High water solubility simplifies vehicle selection for aqueous-based formulations for oral, intravenous, and intraperitoneal routes.
Hygroscopicity Potentially hygroscopic, absorbing moisture from the air.[4]Requires storage in a desiccated environment to prevent degradation and ensure accurate weighing.
pKa Expected to have two pKa values, characteristic of the piperazine ring.Influences the degree of ionization at physiological pH, which can affect absorption and distribution.
Melting Point A high melting point, typical for salts.[3]A sharp melting point is an indicator of purity.

Protocol 1: Basic Solubility Assessment

  • Objective: To determine the approximate solubility of this compound in common preclinical vehicles.

  • Materials:

    • This compound

    • Water for Injection (WFI) or sterile water

    • 0.9% Saline

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare a stock solution of the compound in WFI at a high concentration (e.g., 50 mg/mL).

    • Serially dilute the stock solution with the test vehicles (saline, PBS) to create a range of concentrations.

    • Visually inspect for precipitation at each concentration.

    • For concentrations where solubility is unclear, vortex vigorously for 1-2 minutes and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Inspect the supernatant for clarity and the bottom of the tube for a pellet.

  • Interpretation: The highest concentration that remains a clear solution is the approximate solubility in that vehicle.

Formulation Development: The Vehicle to Efficacy

The choice of vehicle is critical for ensuring accurate and reproducible dosing. For a water-soluble compound like this compound, simple aqueous vehicles are preferred for initial studies.

Route of AdministrationRecommended VehicleRationale
Oral (PO) Water for Injection, 0.5% Methylcellulose in waterWater is suitable for soluble compounds. Methylcellulose can be used if a suspension is needed for higher doses, although less likely for a dihydrochloride salt.[5]
Intraperitoneal (IP) Sterile 0.9% Saline, Sterile PBSIsotonic solutions are well-tolerated and minimize irritation.[6]
Intravenous (IV) Sterile 0.9% Saline, 5% Dextrose in Water (D5W)Must be a sterile, isotonic solution to prevent hemolysis and irritation.[7][8]

Protocol 2: Preparation of a Dosing Solution (10 mg/kg in a 25g mouse)

  • Objective: To prepare a dosing solution for a 10 mg/kg dose in a 25g mouse, assuming a dosing volume of 10 mL/kg.

  • Calculations:

    • Dose for a 25g mouse: 10 mg/kg * 0.025 kg = 0.25 mg

    • Volume to administer: 10 mL/kg * 0.025 kg = 0.25 mL

    • Concentration of dosing solution: 0.25 mg / 0.25 mL = 1 mg/mL

  • Procedure:

    • Weigh out the required amount of this compound (e.g., 10 mg for a 10 mL solution).

    • Aseptically transfer the compound to a sterile vial.

    • Add the desired vehicle (e.g., sterile 0.9% saline) to the final volume.

    • Vortex until the compound is fully dissolved.

    • Visually inspect for any particulates.

    • The solution is now ready for administration.

In Vivo Dosing Protocols: A Stepwise Approach

For a novel compound, a stepwise approach to in vivo studies is essential, starting with dose-ranging and toxicity assessments before moving on to pharmacokinetic and efficacy studies.

Dose-Ranging and Acute Toxicity Studies

The initial in vivo studies aim to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[9][10][11] The OECD guidelines for acute oral toxicity provide a framework for these studies, emphasizing the use of a minimal number of animals.[12][13][14][15]

Workflow for Initial In Vivo Studies

G A Dose Range Finding Study (e.g., single dose escalation) B Acute Toxicity Study (e.g., OECD 423) A->B Determine MTD C Pharmacokinetic (PK) Study B->C Select doses for PK D Efficacy/Pharmacodynamic (PD) Studies C->D Inform dose selection and scheduling

Caption: Workflow for initial in vivo evaluation of a novel compound.

Protocol 3: Acute Toxic Class Method (adapted from OECD 423)

  • Objective: To determine the acute toxicity of this compound and to classify it according to the Globally Harmonized System (GHS).[13]

  • Animals: Use a single sex (typically female rats or mice) for the initial study.[12]

  • Procedure:

    • Start with a dose level of 300 mg/kg (a common starting point in the absence of other information).

    • Dose a group of 3 animals.

    • Observe the animals closely for the first few hours and then daily for 14 days.

    • Record all signs of toxicity, including changes in behavior, appearance, and body weight.

    • The outcome of the first step determines the next dose level (either higher or lower) as per the OECD 423 guideline.[12]

  • Interpretation: The results will allow for the classification of the compound's acute toxicity and will inform the selection of doses for subsequent studies.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.[16][17] A typical initial PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to determine bioavailability.[18]

Protocol 4: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of this compound after a single IV and PO dose.

  • Animals: Use cannulated rats (e.g., jugular vein cannulation for serial blood sampling) to minimize stress on the animals.

  • Dose Selection: Based on the acute toxicity data, select a dose that is well-tolerated (e.g., 1/10th of the MTD).

  • Procedure:

    • Administer the compound via IV bolus to one group of animals and via oral gavage to another group.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).[18]

    • Process the blood to obtain plasma and store frozen until analysis.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Pharmacokinetic Study Workflow

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis Dose_IV IV Administration Blood_Collection Serial Blood Sampling Dose_IV->Blood_Collection Dose_PO Oral Administration Dose_PO->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Sources

Application Notes and Protocols for the Quantification of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(Cyclobutylmethyl)piperazine Dihydrochloride

This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle—from initial synthesis and formulation development to quality control and stability testing. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals.

The analytical challenge in quantifying compounds like 1-(Cyclobutylmethyl)piperazine lies in the piperazine moiety's lack of a strong chromophore, which complicates direct analysis by UV-Vis spectrophotometry, a common technique in pharmaceutical analysis.[2] Therefore, this guide will explore chromatographic techniques that offer high specificity and sensitivity, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and discuss the principles of method validation to ensure data integrity, in line with the International Council for Harmonisation (ICH) guidelines.[3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

Principle: This method addresses the poor UV absorbance of the analyte by introducing a UV-active molecule through a chemical reaction, a process known as derivatization.[4] By reacting the secondary amine groups of the piperazine ring with a derivatizing agent, the resulting product can be readily detected by a standard HPLC-UV system. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an effective derivatizing reagent for secondary amines, forming a stable, UV-active derivative.[4]

Causality of Experimental Choices:

  • Derivatization: Necessary to impart UV activity to the analyte for sensitive detection.[4]

  • Reversed-Phase HPLC: The workhorse of pharmaceutical analysis, chosen for its robustness and ability to separate compounds based on hydrophobicity.

  • C18 Column: A common stationary phase providing excellent retention and separation for a wide range of organic molecules.

  • Gradient Elution: Allows for the efficient elution of both the derivatized analyte and any potential impurities or by-products from the derivatization reaction.

Experimental Workflow: HPLC-UV with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh sample/standard of This compound Dissolve Dissolve in Diluent (e.g., Methanol) SamplePrep->Dissolve Derivatize React with NBD-Cl in the presence of a base (e.g., Sodium Bicarbonate) and heat Dissolve->Derivatize Cool Cool to room temperature Derivatize->Cool Dilute Dilute to final concentration Cool->Dilute Inject Inject derivatized sample/standard into HPLC system Dilute->Inject Separate Separation on C18 column using a gradient mobile phase Inject->Separate Detect UV Detection at the λmax of the derivative (e.g., 340 nm) Separate->Detect Integrate Integrate peak area of the derivatized analyte Detect->Integrate Calibrate Construct calibration curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Quantify analyte concentration in samples Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium Bicarbonate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic Acid (or other suitable mobile phase modifier)

  • Class A volumetric flasks and pipettes

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Water bath or heating block

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm[2]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Diluent: Methanol

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in diluent to achieve a concentration within the calibration range.

5. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution in a suitable vial, add 1.0 mL of a 0.1 M Sodium Bicarbonate solution.

  • Add 1.0 mL of a 1 mg/mL NBD-Cl solution in Methanol.

  • Cap the vials and heat in a water bath at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • The solutions are now ready for injection into the HPLC system.

6. Method Validation: The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrated by a linear relationship between the concentration and the peak area over a defined range. A correlation coefficient (r²) of >0.99 is typically expected.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Validation Parameter Typical Acceptance Criteria Reference
Linearity (r²)≥ 0.99[2]
Accuracy (% Recovery)98.0% - 102.0%[5]
Precision (%RSD)≤ 2.0%[2]
LODSignal-to-Noise Ratio of 3:1[5]
LOQSignal-to-Noise Ratio of 10:1[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] 1-(Cyclobutylmethyl)piperazine is amenable to GC analysis. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides highly specific detection and structural information, ensuring unambiguous identification.

Causality of Experimental Choices:

  • GC-MS: Offers high selectivity and sensitivity, reducing the likelihood of interference from matrix components. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.[3]

  • Capillary Column (e.g., DB-17): A mid-polarity column suitable for the separation of amines and other polar compounds.[7]

  • Splitless Injection: Used for trace analysis to ensure the maximum amount of analyte is transferred to the column, enhancing sensitivity.

  • Temperature Programming: Allows for the separation of compounds with a range of boiling points and ensures good peak shape.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Accurately weigh sample/standard of This compound Dissolve Dissolve in a suitable solvent (e.g., Methanol) SamplePrep->Dissolve InternalStd Add Internal Standard (IS) Dissolve->InternalStd Inject Inject sample/standard into GC InternalStd->Inject Separate Separation in a capillary column with temperature programming Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (Scan or SIM mode) Ionize->Detect Integrate Integrate peak areas of analyte and IS Detect->Integrate Calibrate Construct calibration curve (Analyte/IS Area Ratio vs. Concentration) Integrate->Calibrate Quantify Quantify analyte concentration in samples Calibrate->Quantify

Caption: Workflow for GC-MS quantitative analysis.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Suitable Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time)

  • Methanol (GC grade) or other suitable solvent

  • Class A volumetric flasks and pipettes

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Analytical balance

3. Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Column: DB-17 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness[7]

  • Carrier Gas: Helium at a constant flow of 2 mL/min[7]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1.0 µL

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 10 min

    • Ramp: 35°C/min to 260°C

    • Hold at 260°C for 2 min[7]

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Mode: Can be run in full scan mode for qualitative analysis and method development, then switched to Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. Characteristic ions for 1-(Cyclobutylmethyl)piperazine would need to be determined from the full scan mass spectrum.

4. Standard and Sample Preparation:

  • Solvent: Methanol

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution. Add a constant concentration of the internal standard to each.

  • Sample Solution: Accurately weigh and dissolve the sample in the solvent to achieve a concentration within the calibration range. Add the same constant concentration of the internal standard.

5. Method Validation: The GC-MS method should also be validated in accordance with ICH guidelines. The validation parameters are similar to those for the HPLC method.

Validation Parameter Typical Acceptance Criteria Reference
Linearity (r²)≥ 0.99
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)≤ 2.0% (repeatability), ≤ 5.0% (intermediate)
LODSignal-to-Noise Ratio of 3:1[5]
LOQSignal-to-Noise Ratio of 10:1[5]

Conclusion and Recommendations

The accurate quantification of this compound is crucial for ensuring product quality and safety. This application note provides detailed protocols for two robust and reliable analytical methods: HPLC-UV with pre-column derivatization and GC-MS.

  • The HPLC-UV method is suitable for laboratories with standard HPLC equipment and provides good sensitivity after derivatization.

  • The GC-MS method offers higher specificity and is the preferred method for unambiguous identification and quantification, especially in complex matrices.

It is imperative that any method chosen is fully validated in the laboratory where it will be used to demonstrate its suitability for the intended purpose.[3] The protocols provided here serve as a strong starting point for method development and validation, enabling researchers and scientists to generate reliable and accurate data for this compound.

References

  • Raj, S., Kumari, K.S., and Bhaskar, B.V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal (ACAIJ), 10(7), 453-457.
  • Reddy, P. R., & Reddy, R. N. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Reddy, P. R., & Reddy, R. N. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Kala, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 164. Available at: [Link]

  • Plantin, L. O. (1984). Analytical methods for trace elements in biological material. Acta Neurologica Scandinavica. Supplementum, 100, 95-99. Available at: [Link]

  • Moreira, R., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as ‘Legal X’. Journal of Analytical & Bioanalytical Techniques, 11(3), 469. Available at: [Link]

  • Al-saady, F. A. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Wyszomirska, E., & Czerwińska, K. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Poloniae Pharmaceutica - Drug Research, 69(4), 599-604.
  • Moreira, R., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as ‘Legal X’. Journal of Analytical & Bioanalytical Techniques, 11(3), 469.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry. Available at: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available at: [Link]

  • Addgene. (n.d.). pGP-AAV-syn-jGCaMP8f-WPRE. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

Sources

Using 1-(Cyclobutylmethyl)piperazine dihydrochloride in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Preclinical Characterization of 1-(Cyclobutylmethyl)piperazine Dihydrochloride for Central Nervous System Research

This document provides a comprehensive framework for the initial investigation of this compound, a novel piperazine derivative, for its potential applications in Central Nervous System (CNS) research. The piperazine scaffold is a cornerstone in modern neuropharmacology, recognized as a "privileged structure" due to its ability to interact with a wide array of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a systematic evaluation of this compound's pharmacological profile.

Our approach will be to hypothesize a mechanism of action based on the compound's structure and then systematically test this hypothesis through a tiered screening process, beginning with in vitro receptor characterization and progressing to in vivo behavioral assessment. We will focus on the dopamine D4 receptor (D4R) as a primary hypothetical target, given its therapeutic relevance in cognitive and psychotic disorders and its known affinity for various piperazine-based ligands.[1][2]

Compound Profile: this compound

A thorough understanding of the test article's fundamental properties is the bedrock of reproducible and reliable research.

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

The dihydrochloride salt form enhances aqueous solubility, which is crucial for preparing stock solutions and dosing formulations for both in vitro and in vivo experiments.

PropertyValueSource/Method
Molecular Formula C₉H₁₈N₂ · 2HCl-
Molecular Weight 227.18 g/mol -
Appearance White to off-white solidVisual Inspection
Solubility Freely soluble in water[3]
Storage Store at 2-8°C, desiccatedGeneral Lab Practice

Mechanistic Hypothesis: A Selective Dopamine D4 Receptor Ligand

The dopamine D4 receptor, a member of the D2-like family, is primarily expressed in cortical and limbic brain regions and is implicated in higher-order cognitive functions.[1] Unlike the D2 receptor, which is a primary target for traditional antipsychotics, the D4 receptor offers a potential avenue for therapeutic intervention with a lower risk of extrapyramidal side effects. We hypothesize that the unique cyclobutylmethyl moiety of 1-(Cyclobutylmethyl)piperazine may confer selectivity for the D4 receptor subtype.

D4 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the basis for our proposed functional assays.

G_protein_signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein (Inactive) D4R->G_protein activates G_protein_active Gαi/o (Active) G_protein->G_protein_active GTP/GDP exchange AC Adenylyl Cyclase G_protein_active->AC inhibits cAMP cAMP AC->cAMP Ligand 1-(Cyclobutylmethyl)piperazine (Hypothetical Agonist) Ligand->D4R ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA activates PKA_active PKA (Active) PKA->PKA_active Response Decreased Cellular Response PKA_active->Response

Caption: Hypothetical Gαi/o signaling pathway for the Dopamine D4 receptor.

Part I: In Vitro Characterization Protocols

The initial step is to determine if and how the compound interacts with its putative targets using isolated cellular systems.

Protocol 1: Radioligand Competition Binding Assay

Causality: This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor. By measuring how effectively our test compound displaces a known high-affinity radioligand, we can quantify its binding potency and assess its selectivity across different dopamine receptor subtypes (D2, D3, and D4).[4][5]

Radioligand_Workflow prep 1. Membrane Preparation (HEK293 cells expressing D2, D3, or D4 receptors) incubate 2. Incubation - Membranes - Radioligand (e.g., [3H]-Spiperone) - Test Compound (serial dilution) prep->incubate filter 3. Rapid Filtration (Separates bound from free radioligand) incubate->filter wash 4. Washing (Removes non-specific binding) filter->wash count 5. Scintillation Counting (Measures radioactivity on filter) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells stably transfected with human D2, D3, or D4 receptors.[6]

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) and centrifuge to pellet membranes.[7]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Plate Setup:

    • Prepare a 96-well plate. Each well will have a final volume of 250 µL.[7]

    • Add 50 µL of serially diluted this compound to triplicate wells.

    • Add 50 µL of a known radioligand (e.g., [³H]-Spiperone for D2/D4, [³H]-7-OH-DPAT for D3) at a concentration near its Kd value.[5]

    • Define "Total Binding" wells (radioligand only) and "Non-Specific Binding" (NSB) wells (radioligand + a high concentration of a non-labeled competitor, e.g., haloperidol).

  • Incubation:

    • Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[7]

  • Filtration and Analysis:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[8]

  • Data Interpretation:

    • Calculate the specific binding (Total Binding - NSB).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression (e.g., in Prism software) to determine the IC50 value.

    • Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Hypothetical Data Summary:

Receptor SubtypeKi (nM) for 1-(Cyclobutylmethyl)piperazineSelectivity Ratio (vs. D4)
Dopamine D4 2.3-
Dopamine D2 265115-fold
Dopamine D3 18882-fold
Protocol 2: cAMP Functional Assay

Causality: After establishing binding, we must determine the compound's functional effect. Does it activate the receptor (agonist), block the receptor (antagonist), or have no effect? Since D4 receptors are Gαi/o-coupled, their activation inhibits cAMP production. This assay measures changes in intracellular cAMP to classify the compound's functional activity.[1]

Step-by-Step Methodology:

  • Cell Culture:

    • Plate CHO or HEK293 cells stably expressing the human D4 receptor in a 96-well plate and grow to confluence.

  • Agonist Mode:

    • Treat cells with various concentrations of this compound in the presence of forskolin (a direct activator of adenylyl cyclase, used to stimulate a measurable baseline of cAMP).

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with various concentrations of the test compound.

    • Add a known D4 agonist (e.g., dopamine) at its EC₈₀ concentration, along with forskolin.[1]

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Interpretation:

    • Agonist: A dose-dependent decrease in cAMP indicates agonist activity. Plot the data to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like dopamine.

    • Antagonist: A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity. Plot the data to determine the IC50.

Hypothetical Data Summary:

Assay ModeParameterValueInterpretation
Agonist EC50> 10,000 nMNo agonist activity
Antagonist IC5015.5 nMPotent antagonist activity

Part II: In Vivo Behavioral Pharmacology

Causality: In vitro activity does not always translate to in vivo efficacy. Animal models are essential for assessing a compound's ability to cross the blood-brain barrier and engage CNS targets to produce a measurable behavioral effect. For potential antipsychotics, we use models that mimic aspects of schizophrenia.[9][10] Rodent models are widely used for this initial screening phase.[11]

InVivo_Workflow Dosing 1. Drug Administration - Vehicle or Test Compound (e.g., 1, 3, 10 mg/kg, i.p.) Pretreatment 2. Pretreatment Period (e.g., 30-60 minutes) Dosing->Pretreatment Stimulant 3. Psychostimulant Challenge - Saline or Amphetamine (e.g., 2 mg/kg, s.c.) Pretreatment->Stimulant Behavior 4. Behavioral Assessment - Place in Open Field Arena - Record for 60 minutes Stimulant->Behavior Analysis 5. Data Analysis - Quantify locomotor activity (distance traveled) Behavior->Analysis

Caption: Experimental timeline for the amphetamine-induced hyperlocomotion model.

Protocol 3: Amphetamine-Induced Hyperlocomotion

Causality: This is a predictive model for the positive symptoms of schizophrenia. The psychostimulant amphetamine increases dopamine release, causing hyperlocomotion in rodents. An effective antipsychotic, particularly one targeting the dopamine system, should be able to attenuate this hyperactivity.[12][13]

Step-by-Step Methodology:

  • Animals:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice. Allow them to acclimate to the facility for at least one week.

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).

  • Procedure:

    • 30-60 minutes after the test compound injection, administer a subcutaneous (s.c.) injection of d-amphetamine (e.g., 1.5-2 mg/kg) or saline.[14]

    • Immediately place the animal into an open-field arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software.

    • Record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.

  • Data Interpretation:

    • Confirm that amphetamine significantly increases locomotor activity compared to the vehicle/saline group.

    • A statistically significant, dose-dependent reduction in amphetamine-induced activity by the test compound, without causing sedation in the saline-treated group, suggests antipsychotic-like potential.

Safety and Handling

As a novel chemical, this compound should be handled with care, assuming it may be hazardous. Follow guidelines for similar piperazine-based compounds.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust.[15] Use in a well-ventilated area or a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.[18]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?[Link]

  • Wikipedia. Piperazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]

  • Powell, S. B., et al. (2009). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. ILAR journal, 50(1), 17-33. [Link]

  • Lian, H., et al. (2021). An Overview of Animal Models Related to Schizophrenia. Neuroscience bulletin, 37(1), 117-130. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

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  • Zou, M. F. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Methods in molecular biology (Clifton, N.J.), 922, 129-136. [Link]

  • Hwi, L., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of medicinal chemistry, 62(7), 3599-3613. [Link]

  • Chaves, C., et al. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in psychiatry, 13, 1047193. [Link]

  • Li, M., et al. (2007). An investigation of the behavioral mechanisms of antipsychotic action using a drug-drug conditioning paradigm. Psychopharmacology, 191(4), 987-997. [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50054. [Link]

  • Wikipedia. Animal model of schizophrenia. [Link]

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  • PubMed. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. [Link]

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Application Notes and Protocols: Characterizing Piperazine Derivatives at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for characterizing the binding and functional activity of novel piperazine-containing compounds at serotonin (5-HT) receptors. While specific data for 1-(Cyclobutylmethyl)piperazine dihydrochloride is not extensively available in peer-reviewed literature, this document utilizes well-established principles and protocols for arylpiperazine derivatives, a class of compounds known to interact with serotonin receptors, to provide a robust methodological guide.[1][2] We will detail protocols for competitive radioligand binding assays to determine affinity (Kᵢ) and subsequent functional assays to elucidate the pharmacological nature (agonist, antagonist) of the test compound at key 5-HT receptor subtypes, such as 5-HT₁ₐ and 5-HT₂ₐ.

Introduction: The Significance of Piperazine Scaffolds in Serotonin Receptor Modulation

The serotonin system is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and appetite.[3] Consequently, the 14 distinct serotonin receptors, 13 of which are G protein-coupled receptors (GPCRs), are major targets for therapeutic intervention in numerous disorders such as depression, anxiety, and schizophrenia.[3][4]

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting neurotransmitter receptors.[1] Arylpiperazine derivatives, in particular, have a well-documented history of interacting with serotonin receptors, often exhibiting high affinity.[2][5] The basic nitrogen atom within the piperazine ring is a key pharmacophoric feature, capable of forming strong ionic interactions with conserved acidic amino acid residues, such as a critical aspartate in transmembrane domain 3 (TM3) of aminergic GPCRs.[2]

Characterizing a novel piperazine derivative like this compound requires a systematic approach. First, its binding affinity for various 5-HT receptor subtypes must be quantified. This is typically achieved through competitive radioligand binding assays. Second, the functional consequence of this binding—whether it activates (agonism), blocks (antagonism), or reduces basal activity (inverse agonism)—must be determined using appropriate cell-based functional assays. This guide will focus on protocols for the Gᵢ-coupled 5-HT₁ₐ receptor and the Gₒ-coupled 5-HT₂ₐ receptor, which represent two major classes of serotonin receptor signaling.[6]

Foundational Concepts: Receptor Binding and Signal Transduction

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[7] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor. The output is typically an IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.[8]

Serotonin Receptor Signaling Pathways

Understanding the downstream signaling pathways of the target receptor is crucial for selecting the appropriate functional assay.[6]

  • 5-HT₁ₐ Receptors: These receptors are canonically coupled to the Gαᵢ family of G proteins.[6] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][9]

  • 5-HT₂ₐ Receptors: These receptors are coupled to the Gαₒ family of G proteins.[6] Agonist activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores.[6][10]

Caption: Canonical G-protein signaling pathways for 5-HT₁ₐ and 5-HT₂ₐ receptors.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor

This protocol determines the binding affinity (Kᵢ) of a test compound at the human 5-HT₁ₐ receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT₁ₐ receptor.[11]

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

  • Non-specific Binding Control: 5-HT (Serotonin) or WAY-100635.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, water).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/B), vacuum manifold.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer.

    • Test compound at various concentrations (for competition curve) or vehicle (for total binding) or excess unlabeled ligand (e.g., 10 µM 5-HT, for non-specific binding).

    • Radioligand ([³H]8-OH-DPAT) at a final concentration near its Kₔ (e.g., 0.5-1.0 nM).

    • Receptor membranes (typically 5-10 µg of protein per well).[11]

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[12]

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.[7]

Protocol 2: Functional Assay - cAMP Measurement for 5-HT₁ₐ Receptor (Agonist Mode)

This protocol determines if the test compound acts as an agonist at the 5-HT₁ₐ receptor by measuring changes in cAMP levels.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₁ₐ receptor.

  • cAMP Assay Kit: A suitable kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor assay (e.g., Promega GloSensor™).[13][14]

  • Stimulation Agent (for antagonist mode): A known 5-HT₁ₐ agonist like 8-OH-DPAT.

  • Test Compound: this compound.

  • Instrumentation: Plate reader compatible with the chosen assay kit (e.g., HTRF or luminescence reader).

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells. Include a known agonist as a positive control.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then add a fixed concentration of a known agonist (e.g., EC₈₀ of 8-OH-DPAT).

  • Incubation: Incubate for the time recommended by the assay kit manufacturer (typically 15-60 minutes) at 37°C.

  • Detection: Perform the lysis (if required) and detection steps according to the cAMP assay kit protocol.

  • Read Plate: Measure the signal (e.g., fluorescence or luminescence) on the plate reader.

Data Analysis:

  • Agonist Mode: Plot the signal against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

  • Antagonist Mode: Plot the signal against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Protocol 3: Functional Assay - Inositol Phosphate (IP₁) Accumulation for 5-HT₂ₐ Receptor

This protocol assesses functional activity at the Gₒ-coupled 5-HT₂ₐ receptor by measuring the accumulation of IP₁, a stable downstream metabolite of IP₃.[15]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[16]

  • IP₁ Assay Kit: A suitable kit, such as the IP-One HTRF assay from Cisbio.[17][18]

  • Test Compound: this compound.

  • Instrumentation: HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into a suitable assay plate.

  • Compound Addition: Add serial dilutions of the test compound (for agonist mode) or pre-incubate with the test compound before adding a known agonist like serotonin (for antagonist mode).

  • Incubation: Incubate according to the kit protocol, typically for 30-60 minutes at 37°C, in the presence of LiCl (which prevents IP₁ degradation).[19]

  • Detection: Add the HTRF detection reagents (IP₁-d2 acceptor and anti-IP₁-cryptate donor) and incubate as specified.

  • Read Plate: Read the plate at the appropriate emission wavelengths (e.g., 665 nm and 620 nm) and calculate the HTRF ratio.

Data Analysis:

  • Analyze the data similarly to the cAMP assay to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Caption: Workflow for characterizing a novel piperazine derivative at serotonin receptors.

Data Interpretation and Expected Outcomes

The combination of binding and functional assays provides a comprehensive pharmacological profile of the test compound.

Binding Affinity Data: The Kᵢ values determined from the radioligand binding assays will quantify the affinity of the compound for different 5-HT receptor subtypes. A lower Kᵢ value indicates higher binding affinity. Comparing Kᵢ values across a panel of receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.) will establish the compound's selectivity profile.

Compound5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)5-HT₂C Kᵢ (nM)
Reference Compound A 1.28[20]826[3]>1000
Reference Compound B 1425[3]462[3]550
Test Compound Experimental ValueExperimental ValueExperimental Value
Table 1: Example Data Table for Summarizing Binding Affinities. Reference values are illustrative of typical piperazine derivatives.

Functional Activity Data:

  • Agonist: An agonist will produce a concentration-dependent response in the functional assay (e.g., decrease cAMP, increase IP₁), allowing for the calculation of an EC₅₀ and Eₘₐₓ. A full agonist will produce a maximal response similar to the endogenous ligand (serotonin), while a partial agonist will produce a submaximal response.[8]

  • Antagonist: A neutral antagonist will not produce a response on its own but will inhibit the response of a known agonist in a concentration-dependent manner, yielding an IC₅₀ value.[8]

  • Inverse Agonist: An inverse agonist will decrease the basal or constitutive activity of the receptor, resulting in a response opposite to that of an agonist (e.g., an increase in cAMP for a Gᵢ-coupled receptor).[8]

By systematically applying these protocols, researchers can thoroughly characterize the interaction of novel piperazine compounds with serotonin receptors, providing critical data for drug discovery and development programs.

References

  • Fuller, R. W., Mason, N. R., Snoddy, H. D., & Perry, K. W. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist. Research Communications in Chemical Pathology and Pharmacology, 51(1), 37–45. [Link]

  • Serafin, A., et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules, 29(8), 1848. [Link]

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289458. [Link]

  • Sravani, G., et al. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 10(7), 2383. [Link]

  • Stary, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1368. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 31(4), 557–597. [Link]

  • Di Micco, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ACS Chemical Neuroscience, 12(12), 2269–2285. [Link]

  • Caccia, S., et al. (2003). Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands. Molecular basis of the selectivity SERT/5HT3 receptor. Journal of medicinal chemistry, 46(12), 2463–2474. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392. [Link]

  • Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert opinion on drug discovery, 6(10), 981–994. [Link]

  • Smith, C., & Nichols, D. E. (2014). Structure and Function of Serotonin G protein Coupled Receptors. Handbook of behavioral neuroscience, 21, 25–44. [Link]

  • Lemoine, L., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Naunyn-Schmiedeberg's archives of pharmacology, 387(6), 545–556. [Link]

  • ResearchGate. (n.d.). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Carroll, F. I., et al. (1995). Determination of radioligand specific activity using competition binding assays. Journal of neuroscience methods, 60(1-2), 159–165. [Link]

  • Brandt, A. T., et al. (2023). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Psychopharmacology, 240(4), 785–802. [Link]

  • ResearchGate. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (2018). Uncovering the structure of the serotonin receptor. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • RCSB PDB. (2021). 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. Retrieved from [Link]

  • Befort, K. (2015). Serotonin receptor signaling and regulation via β-arrestins. Molecular and cellular pharmacology, 7(1), 1–9. [Link]

  • Bentham Open. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. The Open Chemical and Biomedical Methods Journal, 1, 1-10. [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). KD- and Bmax-values determined with radioligand binding assay with whole cells. Retrieved from [Link]

  • Abbracchio, M. R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 171(14), 3348–3363. [Link]

  • Stary, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(11), 3243. [Link]

  • University of Bari Aldo Moro. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1313-1327. [Link]

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Protocol for dissolving 1-(Cyclobutylmethyl)piperazine dihydrochloride for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for the Preparation of Experimental Solutions of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Introduction: The Importance of a Validated Dissolution Protocol

This compound is a substituted piperazine derivative, a class of compounds with significant pharmacological interest due to their interaction with various neurotransmitter systems.[1][2] The piperazine scaffold is a cornerstone in medicinal chemistry, and derivatives are investigated for potential therapeutic applications, including anxiolytic and antidepressant effects.[1][2] The dihydrochloride salt form of the parent compound is designed to enhance aqueous solubility and stability, making it suitable for a wide range of in vitro and in vivo experimental models.

Physicochemical Profile & Solvent Selection Rationale

Understanding the compound's properties is critical for selecting the appropriate dissolution strategy. As a dihydrochloride salt, the compound's solubility is governed by its ionic nature.

Causality of Solvent Choice: The presence of two hydrochloride moieties significantly increases the polarity of the molecule, rendering it highly amenable to dissolution in polar protic solvents. Water is the universal solvent for such salts due to its high dielectric constant and ability to form hydrogen bonds, effectively solvating the dissociated ions.[3] While organic solvents may be required for specific analytical techniques or non-aqueous assays, they are generally poor choices for initial stock solution preparation of this salt form.

Data Summary: Solubility Characteristics

PropertyObservationRationale & Expert Insight
Appearance White crystalline powder.[4]The crystalline nature suggests a high degree of purity. Any deviation in color or appearance (e.g., clumping, discoloration) may indicate hydration or degradation, and the material should be used with caution.
Primary Solvent High Solubility in Water.[1][3]The dihydrochloride salt readily dissociates in water. This should be the default solvent for creating primary stock solutions.
Secondary Solvents Slightly Soluble in Ethanol & Methanol.[4]These polar organic solvents can be used if an application strictly prohibits water, but may require energy input (e.g., slight warming, sonication) to achieve moderate concentrations. Full dissolution is not guaranteed at high concentrations.
Poor Solvents Poorly soluble in non-polar organic solvents (e.g., Diethyl Ether, Hexanes).[5]The high polarity of the salt form is incompatible with non-polar solvents. Attempting to use these will result in poor or no dissolution.
pH Influence Solubility is pH-dependent.[3]As a salt of a weak base, the compound is most soluble in acidic to neutral pH. In highly basic solutions, it may convert to its less soluble free base form. When using buffered solutions like PBS, ensure the final pH is compatible with the desired concentration.

Experimental Workflow for Solution Preparation

The following diagram outlines the validated workflow for preparing a stock solution of this compound.

Dissolution_Workflow cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Dissolution cluster_final Phase 3: Finalization & Storage A Step 1: Don PPE (Lab Coat, Gloves, Safety Glasses) B Step 2: Assemble Equipment (Balance, Flask, Stirrer, Solvent) A->B C Step 3: Calculate Required Mass for Target Concentration B->C D Step 4: Weigh Compound Accurately on Analytical Balance C->D Proceed to Weighing E Step 5: Add ~70% of Final Solvent Volume to Flask D->E F Step 6: Transfer Weighed Compound into Solvent E->F G Step 7: Agitate Solution (Vortex/Stir) Until Fully Dissolved F->G H Step 8: Add Solvent to Final Volume (QS) G->H I Step 9: Visually Inspect for Particulates H->I I->G If Particulates Remain J Step 10 (Optional): Sterile Filter (0.22 µm) for Biological Assays I->J If Clear Solution K Step 11: Aliquot into Cryovials to Minimize Freeze-Thaw Cycles J->K L Step 12: Label and Store (Short-term: 2-8°C | Long-term: -20°C) K->L

Caption: Standard Operating Procedure for Dissolution.

Detailed Step-by-Step Dissolution Protocol

This protocol is designed for the preparation of a 10 mM aqueous stock solution, a common starting concentration for serial dilutions in many experimental setups.

Materials & Equipment:

  • This compound powder

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.[6]

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula and weighing paper/boat

  • Appropriate volumetric flask (e.g., 10 mL)

  • High-purity water (e.g., Milli-Q®, Type I)

  • Vortex mixer or magnetic stirrer with stir bar

  • (Optional) 0.22 µm syringe filter for sterile applications

Protocol Steps:

  • Pre-Protocol Safety Check: Ensure you are working in a well-ventilated area or a chemical fume hood to prevent inhalation of fine powder.[6] Confirm that an eyewash station and safety shower are accessible.[6]

  • Mass Calculation: Calculate the mass of the compound required. For a 10 mL solution of 10 mM this compound (M.W. 227.17 g/mol ): Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 10 mL x 0.001 L/mL x 227.17 g/mol x 1000 mg/g = 22.72 mg

  • Weighing the Compound: Tare the analytical balance with the weighing vessel. Carefully weigh out the calculated mass (22.72 mg).

    • Expert Tip: Accurately weighing small quantities can be challenging. It is acceptable to weigh a slightly different amount (e.g., 23.10 mg) and recalculate the final concentration. Precision is key.

  • Initial Solubilization: Add approximately 7 mL of high-purity water (70% of the final volume) to the 10 mL volumetric flask. This prevents the powder from clumping at the bottom and provides sufficient volume for efficient mixing.

  • Transfer and Mixing: Carefully transfer the weighed powder into the volumetric flask. Rinse the weighing vessel with a small amount of water and add it to the flask to ensure a quantitative transfer. Cap the flask and vortex or place it on a magnetic stirrer until all the solid has completely dissolved. The solution should be clear and colorless.

  • Bringing to Final Volume (Quantum Satis): Once the solid is fully dissolved, carefully add water to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure the solution is homogeneous.

  • Filtration (Recommended for Biological Use): For cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This step removes any potential microbial contaminants or micro-particulates.

Stability and Storage Recommendations

The stability of the prepared solution is critical for ensuring consistent experimental outcomes over time.[7]

  • Working Aliquots (Short-Term): For daily use, aqueous solutions can be stored at 2-8°C for up to one week. Visually inspect for any signs of precipitation or microbial growth before each use.

  • Archival Stock (Long-Term): To preserve the integrity of the stock solution, it is highly recommended to create single-use aliquots in cryovials and store them at -20°C or -80°C.[6][8] This practice minimizes degradation from repeated freeze-thaw cycles.

  • Self-Validation: Before starting a new set of critical experiments with a previously frozen stock, it is good practice to perform a quick quality control check (e.g., a simple functional assay) to confirm the compound's activity has not diminished.

Safety and Handling

All piperazine derivatives should be handled with care, as they can have potent biological effects.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.[6]

  • Engineering Controls: Use in a well-ventilated laboratory or under a chemical fume hood to avoid creating and inhaling dust.[6]

  • Exposure Response:

    • Skin Contact: Wash the affected area thoroughly with soap and water. Seek medical attention if irritation occurs.[6]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste.[6]

References

  • Vertex AI Search. (n.d.). Piperazine dihydrochloride - Solubility of Things.
  • G. Amphray Laboratories. (n.d.). 12.0 Piperazine Dihydrochloride.docx.
  • CymitQuimica. (n.d.). CAS 877859-57-9: Piperazine,1-(cyclobutylmethyl)-, hydroch....
  • Shree Ganesh Remedies Limited. (n.d.). 1-(Cyclopropylmethyl)piperazine- 57184-25-5.
  • Wikipedia. (n.d.). Piperazine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.

Sources

Application Note: Precision Affinity Profiling of the Privileged Scaffold 1-(Cyclobutylmethyl)piperazine Dihydrochloride

[1]

Abstract & Scientific Rationale

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for numerous GPCR ligands targeting Serotonin (5-HT), Dopamine (D), and Histamine (H) receptors. 1-(Cyclobutylmethyl)piperazine represents a critical lipophilic amine fragment often employed to modulate the physicochemical properties (LogP, pKa) and metabolic stability of larger drug candidates.

However, unelaborated fragments often possess "silent" or "promiscuous" affinities that can confound SAR (Structure-Activity Relationship) studies.[1] This guide details a rigorous Receptor Affinity Profiling Protocol to quantify the intrinsic binding of this fragment against a panel of aminergic GPCRs. The goal is to establish a baseline "clean" profile or identify specific off-target liabilities (e.g., hERG, 5-HT2B) early in the design cycle.[1]

Chemical Properties & Preparation

Compound: 1-(Cyclobutylmethyl)piperazine dihydrochloride Molecular Formula:

MW:Solubility:1
Critical Preparation Step: pH Buffering

The dihydrochloride salt is significantly acidic. Direct addition to assay buffers without pH adjustment will acidify the microenvironment, causing false-negative binding results due to receptor protein denaturation or ligand protonation shifts.[1]

  • Stock Solution: Prepare 10 mM stock in DMSO.

  • Working Solution: Dilute to 100 µM in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Verification: Check pH of the highest concentration working solution. If pH < 7.2, adjust with 0.1 N NaOH.

Experimental Workflow: The "Traffic Light" Screening System

We utilize a tiered approach to maximize data quality while minimizing resource expenditure.

WorkflowStockStock Prep(10 mM DMSO)QCQC Check(pH & Solubility)Stock->QCTier1Tier 1: Single Point(10 µM Screen)QC->Tier1PassTier2Tier 2: Dose-Response(Ki Determination)Tier1->Tier2>50% DisplacementStopInactive / CleanTier1->Stop<50% DisplacementTier3Tier 3: Functional(GTPγS / Ca2+ Flux)Tier2->Tier3Ki < 1 µM

Figure 1: Tiered screening workflow for fragment profiling. Graphviz visualization.

Detailed Protocol: Radioligand Competition Binding (Tier 2)

This protocol focuses on the Dopamine D2 and Serotonin 5-HT1A receptors, the primary targets for N-alkyl piperazine scaffolds.[1]

A. Materials
  • Receptor Source: CHO-K1 cells stably expressing human recombinant D2_long or 5-HT1A receptors.[1]

  • Radioligands:

    • D2:

      
      -Methylspiperone (0.5 nM final).[1]
      
    • 5-HT1A:

      
      -8-OH-DPAT (0.5 nM final).
      
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.

B. Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in buffer.

    • Why: Removes cytosolic proteases and endogenous neurotransmitters that compete with the ligand.

  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO 1%).[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM Haloperidol for D2; 10 µM Serotonin for 5-HT1A).[1]

    • Test Compound: Membrane + Radioligand + 1-(Cyclobutylmethyl)piperazine (Range: 100 µM to 0.1 nM, semi-log dilutions).[1]

  • Incubation:

    • Incubate for 60 minutes at 25°C.

    • Note: Equilibrium time is critical. Piperazine fragments often have fast

      
       and 
      
      
      rates compared to complex drugs.
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic piperazine).

    • Wash 3x with ice-cold buffer.[1]

  • Quantification:

    • Add scintillation cocktail. Count radioactivity (CPM) on a Beta Counter.

Data Analysis & Interpretation

Calculation of Ki

Raw CPM data must be converted to % Inhibition and fitted to a non-linear regression model (One-site competition).

1

Calculate the inhibition constant (

Cheng-Prusoff Equation
  • 
    : Concentration of radioligand used (0.5 nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Representative Data Table

Simulated data based on structure-activity relationships of N-alkyl piperazines.

Receptor TargetRadioligandReference LigandTest Compound

Test Compound

Interpretation
5-HT1A

-8-OH-DPAT
Serotonin2.5 µM1.2 µMModerate Affinity (Scaffold Driver)
Dopamine D2

-Spiperone
Haloperidol> 10 µM> 5 µMLow Affinity
Histamine H3

-NAMH
Thioperamide850 nM400 nMHigh Affinity (Potential Off-target)
hERG

-Dofetilide
E-4031> 30 µM--Safe Fragment

Analysis: The cyclobutylmethyl group provides steric bulk that favors H3 and 5-HT1A binding pockets but is insufficient for high-affinity D2 binding without an aryl headgroup.[1]

Mechanistic Insight: The Signaling Pathway

Understanding why we profile these receptors requires visualizing the downstream effects. 5-HT1A and D2 are both

1

SignalingLigand1-(Cyclobutylmethyl)piperazineGPCRGPCR (5-HT1A / D2)Ligand->GPCRBinding (Ki)GiGi/o Protein(Heterotrimer)GPCR->GiActivation?ACAdenylyl CyclaseGi->ACInhibition (-)cAMPcAMPAC->cAMPReductionATPATPATP->ACPKAPKA SignalingcAMP->PKADownstream Effect

Figure 2: Gi/o-coupled signaling pathway.[1] The fragment is assessed for its ability to bind the GPCR, potentially modulating the AC-cAMP cascade.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilicity of the cyclobutyl group.[1]Pre-soak filters in 0.3% Polyethyleneimine (PEI). Use glass-coated plates.[1]
Inconsistent IC50 Curves Pipetting error or evaporation.[1]Use automated liquid handling.[1] Seal plates during incubation.
"Flat" Displacement Curve Compound precipitation.[1]Check solubility limit. Ensure DMSO concentration < 1% in final assay.
Shift in Ki values pH drift.Re-check pH of the dihydrochloride stock dilution.

References

  • Biosynth. (n.d.). 1-(Cyclopropylmethyl)piperazine Product Description. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. Retrieved from [2]

  • Lazewska, D., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist.[1][3] PubMed. Retrieved from

  • Zajdel, P., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. Retrieved from

  • Lead Sciences. (n.d.). 1-(Cyclobutylmethyl)piperazine Product Page. Retrieved from

Application Notes and Protocols for the Behavioral Pharmacology Assessment of 1-(Cyclobutylmethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with various G-protein coupled receptors (GPCRs) and transporters. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1][3] This versatility stems from the piperazine core's ability to be readily functionalized at its 1 and 4 positions, enabling the fine-tuning of receptor affinity and selectivity.

Many piperazine-containing drugs exert their effects by modulating monoaminergic systems, particularly dopaminergic and serotonergic pathways.[1][4] For instance, atypical antipsychotics like clozapine and antidepressants such as vortioxetine feature a piperazine moiety crucial for their therapeutic action.[1] Furthermore, the piperazine structure is implicated in interactions with GABAergic systems, the primary inhibitory neurotransmitter system in the CNS.[5][6]

Given this rich pharmacological history, novel piperazine derivatives like 1-(Cyclobutylmethyl)piperazine dihydrochloride represent promising candidates for new CNS-active agents. The cyclobutylmethyl group introduces a unique lipophilic and conformational constraint at the nitrogen atom, which could confer novel selectivity and potency profiles at various CNS targets.

These application notes provide a comprehensive framework for the initial in vitro and in vivo characterization of this compound. The protocols herein are designed to systematically evaluate its potential pharmacological profile, from broad screening of its effects on general behavior to more specific assessments of its anxiolytic, antidepressant, antipsychotic, and pro-cognitive potential.

PART 1: Preliminary Assessment and Compound Formulation

Before initiating any biological assays, it is critical to establish the fundamental physicochemical properties of this compound.

Solubility and Stability Assessment

A thorough understanding of the compound's solubility in various vehicles is paramount for accurate and reproducible dosing.

Protocol: Solubility Testing

  • Vehicle Selection: A panel of common vehicles should be tested, including:

    • Sterile Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dimethyl Sulfoxide (DMSO) in saline

    • 5% Tween® 80 in saline

  • Procedure:

    • Prepare saturated solutions of this compound in each vehicle at room temperature.

    • Equilibrate the solutions for at least 24 hours with gentle agitation.

    • Centrifuge the samples to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Stability: Assess the stability of the compound in the chosen dosing vehicle over the anticipated duration of the experiments. This can be achieved by analyzing the concentration of the compound in the vehicle at various time points (e.g., 0, 4, 8, and 24 hours) under the intended storage conditions.

Formulation for In Vivo Studies

The choice of vehicle for in vivo studies is critical and should be based on the solubility data. The ideal vehicle should be non-toxic and minimally impact the animal's behavior. For initial screens, a simple aqueous vehicle like 0.9% saline is preferred if solubility permits.

PART 2: In Vitro Pharmacological Profiling

To elucidate the mechanism of action of this compound, a primary screen of its binding affinity for key CNS receptors implicated in the pharmacology of piperazine derivatives is recommended.

Dopamine Receptor Binding Assays

Rationale: Many antipsychotic and psychostimulant piperazine derivatives interact with dopamine receptors.[1][2]

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone or another suitable D2 antagonist.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone, and varying concentrations of this compound.

    • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Receptor Binding Assays

Rationale: Serotonin receptors are key targets for antidepressant and anxiolytic drugs containing the piperazine scaffold.

Protocol: Radioligand Binding Assay for Serotonin 5-HT1A and 5-HT2A Receptors

  • 5-HT1A Receptor:

    • Membrane Source: Cell line expressing human 5-HT1A receptors.

    • Radioligand: [³H]-8-OH-DPAT.

    • Non-specific Ligand: 5-HT.

  • 5-HT2A Receptor:

    • Membrane Source: Cell line expressing human 5-HT2A receptors.

    • Radioligand: [³H]-Ketanserin.

    • Non-specific Ligand: Mianserin.

The assay procedure is analogous to the dopamine D2 receptor binding assay, with appropriate adjustments for incubation times and buffers as per established protocols.

GABA-A Receptor Binding Assay

Rationale: The parent compound, piperazine, is known to act as a GABA-A receptor agonist.[5][6]

Protocol: Radioligand Binding Assay for GABA-A Receptor (Benzodiazepine Site)

  • Membrane Preparation: Prepare synaptic membranes from whole rat or mouse brain.[7]

  • Assay Buffer: 50 mM Tris-citrate, pH 7.1.

  • Radioligand: [³H]-Flumazenil.

  • Procedure:

    • Combine brain membranes, [³H]-Flumazenil, and varying concentrations of this compound in the assay buffer.

    • For non-specific binding, use a high concentration of a benzodiazepine site ligand (e.g., diazepam).

    • Incubate on ice for 60 minutes.

    • Terminate by filtration and measure radioactivity as described above.

  • Data Analysis: Calculate the Ki value.

Data Presentation: In Vitro Binding Affinities
Target ReceptorRadioligandKi (nM) for this compound
Dopamine D2[³H]-SpiperoneTBD
Serotonin 5-HT1A[³H]-8-OH-DPATTBD
Serotonin 5-HT2A[³H]-KetanserinTBD
GABA-A (BZD site)[³H]-FlumazenilTBD

TBD: To be determined by experimentation.

PART 3: Behavioral Pharmacology Profiling

A tiered approach to in vivo studies is recommended to systematically characterize the behavioral effects of this compound. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[4][8][9]

Tier 1: General Locomotor Activity and Anxiety-Related Behavior

Rationale: The OFT provides a concurrent assessment of general locomotor activity and anxiety-like behavior in a novel environment.[10][11]

Protocol:

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape, situated in a dimly lit, quiet room.[12]

  • Procedure:

    • Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.[12]

    • Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).[12]

    • Record the session using an overhead video camera.

  • Data Analysis: Use automated tracking software to analyze:

    • Locomotor Activity: Total distance traveled, velocity.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center.

Rationale: The EPM is a classic test for assessing anxiety-like behavior, based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3][5][13]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[5]

  • Procedure:

    • Following drug administration and pretreatment, place the mouse on the central platform facing an open arm.

    • Allow for a 5-minute exploration period.[5]

    • Record the session with a video camera.

  • Data Analysis: Manually or automatically score:

    • Time spent in the open arms versus closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Visualization: Behavioral Screening Workflow

G cluster_tier1 Tier 1: General Activity & Anxiety cluster_tier2 Tier 2: Specific CNS Effects cluster_tier3 Tier 3: Mechanistic Studies T1_OFT Open Field Test (OFT) - Locomotion - Anxiety T2_FST Forced Swim Test (FST) - Antidepressant-like T1_OFT->T2_FST T2_APO Apomorphine-Induced Climbing - Antipsychotic-like (D2) T1_OFT->T2_APO T2_MK801 MK-801 Hyperactivity - Antipsychotic-like (NMDA) T1_OFT->T2_MK801 T2_NOR Novel Object Recognition (NOR) - Cognition T1_OFT->T2_NOR T1_EPM Elevated Plus Maze (EPM) - Anxiety T1_EPM->T2_FST T3_MD In Vivo Microdialysis - Neurotransmitter Levels T2_APO->T3_MD T2_MK801->T3_MD

Caption: Tiered approach for in vivo characterization.

Tier 2: Probing Specific CNS Activities

Rationale: The FST is a widely used screening tool for potential antidepressant compounds. It is based on the principle that animals will adopt an immobile posture after initial escape attempts, and that this immobility is reduced by antidepressant drugs.[14][15][16][17]

Protocol:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[15][17]

  • Procedure:

    • Administer the test compound or vehicle.

    • After the pretreatment period, place the mouse in the water cylinder for a 6-minute session.

    • Record the session.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time suggests a potential antidepressant-like effect.

Rationale: This test is a predictive model for the D2 receptor blocking activity of antipsychotic drugs. The dopamine agonist apomorphine induces a characteristic climbing behavior in mice, which is antagonized by D2 antagonists.[18][19][20]

Protocol:

  • Apparatus: Cylindrical wire mesh cages.[20]

  • Procedure:

    • Administer this compound or a reference antipsychotic (e.g., haloperidol).

    • After the pretreatment time, administer apomorphine (e.g., 1.5 mg/kg, s.c.).[19]

    • Observe the mice for climbing behavior for 15-30 minutes.[19]

  • Data Analysis: Score the time spent climbing. Inhibition of apomorphine-induced climbing suggests D2 receptor antagonist activity.

Rationale: The NMDA receptor antagonist MK-801 induces hyperlocomotion, which serves as a model for certain aspects of psychosis. This model is sensitive to both typical and atypical antipsychotics.[21][22][23]

Protocol:

  • Apparatus: Open field arena or locomotor activity chambers.

  • Procedure:

    • Administer the test compound.

    • After the pretreatment period, administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).[12][24]

    • Immediately place the animal in the activity chamber and record locomotor activity for 30-60 minutes.[12]

  • Data Analysis: Quantify the total distance traveled. Attenuation of MK-801-induced hyperactivity indicates potential antipsychotic-like effects.

Rationale: The NOR test assesses recognition memory, a component of cognitive function. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.[6][25][26]

Protocol:

  • Apparatus: An open field arena and a variety of objects that are distinct in shape and texture but do not evoke innate fear or preference.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena for 5-10 minutes on day 1.[6][26]

    • Training (T1): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes.[6][26] Administer the test compound either before or after this session, depending on whether you are testing effects on acquisition or consolidation.

    • Testing (T2): After a retention interval (e.g., 2 hours or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow for a 10-minute exploration period.[26]

  • Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Data Presentation: In Vivo Behavioral Profile
Behavioral TestDoses of this compound (mg/kg)Outcome MeasurePredicted Pharmacological Effect
Open Field Test TBDTotal Distance, Center TimeGeneral Activity, Anxiolytic/Anxiogenic
Elevated Plus Maze TBD% Time in Open ArmsAnxiolytic/Anxiogenic
Forced Swim Test TBDImmobility TimeAntidepressant-like
Apomorphine-Induced Climbing TBD% Inhibition of ClimbingAntipsychotic-like (D2 antagonism)
MK-801 Hyperactivity TBD% Reduction of LocomotionAntipsychotic-like
Novel Object Recognition TBDDiscrimination IndexPro-cognitive/Cognitive Impairment

TBD: To be determined by experimentation.

PART 4: Advanced In Vivo Mechanistic Studies

In Vivo Microdialysis

Rationale: To directly measure the effects of this compound on neurotransmitter levels in specific brain regions of awake, freely moving animals.[27][28]

Protocol Overview:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound.

  • Post-Drug Collection: Continue collecting dialysate samples to measure changes in extracellular levels of dopamine, serotonin, and their metabolites.[29]

  • Analysis: Analyze dialysate samples using HPLC with electrochemical or mass spectrometric detection.

Visualization: Putative Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Test_Cmpd 1-(Cyclobutylmethyl)piperazine dihydrochloride DA_Reuptake Dopamine Transporter (DAT) Test_Cmpd->DA_Reuptake Inhibitor? SERT Serotonin Transporter (SERT) Test_Cmpd->SERT Inhibitor? D2_Receptor D2 Receptor Test_Cmpd->D2_Receptor Antagonist? SHT2A_Receptor 5-HT2A Receptor Test_Cmpd->SHT2A_Receptor Antagonist? GABA_Receptor GABA-A Receptor Test_Cmpd->GABA_Receptor Agonist? DA_Vesicle Dopamine Vesicle Synapse Synaptic Cleft DA_Vesicle->Synapse DA Release SHT_Vesicle Serotonin Vesicle SHT_Vesicle->Synapse 5-HT Release Signaling Downstream Signaling D2_Receptor->Signaling SHT2A_Receptor->Signaling GABA_Receptor->Signaling Behavioral\nResponse Behavioral Response Signaling->Behavioral\nResponse Synapse->D2_Receptor Dopamine Synapse->SHT2A_Receptor Serotonin

Caption: Potential molecular targets for the test compound.

Conclusion and Data Synthesis

The comprehensive approach outlined in these application notes will enable researchers to build a detailed pharmacological profile of this compound. By integrating the results from the in vitro binding assays with the behavioral data, a coherent picture of the compound's mechanism of action and potential therapeutic applications can be formed. For example, if the compound exhibits high affinity for D2 receptors and attenuates apomorphine-induced climbing, an antipsychotic potential is suggested. Conversely, if it primarily affects serotonin receptors and reduces immobility in the forced swim test, an antidepressant profile is more likely. The combination of these assays provides a robust, self-validating system for the initial characterization of this novel piperazine derivative.

References

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  • National Institutes of Health. (n.d.). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

  • YouTube. (2025). The IACUC and Ethical Use of Animals in Research (Responsible Conduct of Research 2025, Workshop #3). Retrieved from [Link]

  • Oxford Academic. (2013). TAAR1-dependent effects of apomorphine in mice. International Journal of Neuropsychopharmacology.
  • YouTube. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. Retrieved from [Link]

  • PubMed. (2014).
  • Springer Nature Experiments. (n.d.). The Open Field Test. Retrieved from [Link]

  • Clinical Psychopharmacology and Neuroscience. (2014). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting and Enhancing the Solubility of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(Cyclobutylmethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the dissolution of this compound. As a dihydrochloride salt of a piperazine derivative, high aqueous solubility is generally expected.[1][2][3] However, the presence of the non-polar cyclobutylmethyl moiety can introduce complexities. This document provides a logical, science-backed framework for troubleshooting and systematically improving solubility during your experiments.

Foundational Understanding: Why Solubility Issues Occur

Q1: I expected this compound to be freely water-soluble, but it's not dissolving. Why?

This is a common and valid observation. While the piperazine core, protonated twice to form a dihydrochloride salt, is highly polar and favors aqueous solubility, the molecule also contains a cyclobutylmethyl group.[3][4] This C5H9- fragment is aliphatic and hydrophobic (water-repelling). The overall solubility of the molecule is a balance between these two opposing characteristics.

Several factors can tip this balance, leading to poor dissolution:

  • pH of the Medium: This is the most critical factor. The solubility of amine salts is highly dependent on the pH of the solvent.

  • Common Ion Effect: The presence of excess chloride ions in your solution can, in some cases, reduce the solubility of a chloride salt.

  • Solid-State Properties: The crystalline form (polymorphism) of the supplied material can influence its dissolution rate.

  • Solvent Purity: Impurities in the water or buffer can affect solubility.

The following troubleshooting guide is structured to address these potential issues in a logical sequence, starting with the most impactful and easiest to control variables.

Systematic Troubleshooting Workflow

This workflow provides a step-by-step approach to diagnosing and solving solubility challenges.

Solubility_Troubleshooting cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Primary Optimization cluster_2 Phase 3: Secondary Optimization cluster_3 Phase 4: Advanced Formulation start Solubility Issue Encountered with This compound check_solvent Step 1: Verify Solvent (e.g., Deionized Water, Buffer) start->check_solvent check_ph Step 2: Measure pH of the Solution check_solvent->check_ph ph_optimization Step 3: pH Adjustment Is solubility optimal at low pH (e.g., pH 2-4)? check_ph->ph_optimization cosolvent Step 4: Introduce Co-solvents (e.g., Ethanol, Propylene Glycol) ph_optimization->cosolvent No success1 Problem Solved ph_optimization->success1 Yes temperature Step 5: Apply Gentle Heating (e.g., 30-40°C with stirring) cosolvent->temperature success2 Problem Solved temperature->success2 Yes advanced Step 6: Consider Advanced Methods (Surfactants, Cyclodextrins) temperature->advanced No contact_support Consult Formulation Specialist advanced->contact_support

Caption: A logical workflow for troubleshooting solubility issues.

Q2: How do I properly execute the pH adjustment (Step 3)?

For a dihydrochloride salt of a weak base like a piperazine derivative, solubility is typically highest in an acidic environment. As the pH increases, the protonated nitrogens begin to deprotonate, leading to the formation of the less soluble free base, which can precipitate out of solution.

Causality: The two protonated nitrogen atoms (N-H+) on the piperazine ring are essential for the molecule's interaction with water. Maintaining a low pH ensures the equilibrium favors this charged, more soluble species. The pH of a simple aqueous solution of this salt is expected to be acidic, typically in the range of 3.0 to 4.0.[5]

See Protocol 1 for a detailed methodology on creating a pH-solubility profile. If your experimental medium is buffered at a neutral or basic pH, this is the most likely cause of your solubility problem.

Q3: What co-solvents (Step 4) are recommended and why do they work?

If pH optimization alone is insufficient, the next step is to modify the bulk solvent to be more accommodating to the hydrophobic cyclobutylmethyl group. This is achieved by using co-solvents.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This lowers the energy penalty required to create a cavity in the solvent for the non-polar parts of your molecule, thereby increasing solubility.[6]

Data Presentation: Recommended Co-solvents for Initial Screening

Co-solventTypical Starting Concentration (% v/v)Key Considerations
Ethanol5 - 20%Biocompatible, volatile.
Propylene Glycol (PG)5 - 30%Common pharmaceutical excipient, low volatility.
Polyethylene Glycol 400 (PEG 400)10 - 40%Low toxicity, can increase viscosity.
Dimethyl Sulfoxide (DMSO)1 - 10%Excellent solubilizer, but use should be minimized in biological assays.

For a detailed method, please refer to Protocol 2: Co-solvent Screening .

Q4: Are there risks associated with heating the solution (Step 5)?

Heating can be a simple and effective way to increase the dissolution rate and solubility.[2] However, it must be done with caution.

Causality: For most salts, the dissolution process is endothermic, meaning that providing energy in the form of heat will favor the dissolved state according to Le Chatelier's principle.

Key Considerations:

  • Chemical Stability: Overheating can lead to the degradation of the compound. Always start with gentle warming (e.g., 30-40°C).

  • Supersaturation: A solution prepared at a high temperature may become supersaturated upon cooling to room temperature, leading to precipitation over time. Ensure the compound remains in solution at the final experimental temperature.

See Protocol 3 for a safe and effective procedure.

Q5: What are advanced methods (Step 6) and when should they be considered?

If the primary methods do not yield the desired concentration, more advanced formulation strategies may be necessary. These techniques often involve creating specific molecular assemblies or dispersions.[7][8][9]

  • Surfactants: These molecules form micelles in solution, which can encapsulate the hydrophobic portion of the drug molecule in their core, effectively solubilizing it in the aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The cyclobutylmethyl group can fit into the hydrophobic core, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in water.[8]

  • Hydrotropy: This involves using specific agents (hydrotropes) that can increase the solubility of poorly soluble substances.[10]

These methods require significant formulation development and are typically employed when preparing final dosage forms rather than for routine laboratory stock solutions.

Detailed Experimental Protocols

Protocol 1: Systematic pH-Solubility Profile Generation

This protocol determines the optimal pH for maximizing the solubility of this compound.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate) at various pH points, such as pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.0.

  • Add Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of the compound (e.g., enough to ensure solid material remains at the bottom).

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to identify the pH range of maximum solubility.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol evaluates the effectiveness of different co-solvents.

  • Select Solvent System: Based on the results of Protocol 1, choose the optimal aqueous buffer (or deionized water if sufficient).

  • Prepare Co-solvent Mixtures: Prepare a series of solvent systems containing increasing percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, and 40% ethanol in pH 4.0 buffer).

  • Determine Solubility: Repeat steps 2-6 from Protocol 1 for each co-solvent mixture.

  • Analyze: Plot solubility against the percentage of co-solvent to determine the most effective concentration for your needs.

Protocol 3: Assessing Temperature Effects on Solubility

This protocol helps determine if heating can safely improve solubility.

  • Prepare Suspension: Create a suspension of the compound in your chosen solvent system (from the previous protocols) with excess solid.

  • Incremental Heating: Place the suspension in a stirred water bath. Slowly increase the temperature in increments (e.g., 5°C).

  • Observe Dissolution: Hold the temperature at each increment for 15-20 minutes and visually observe the point at which all the solid dissolves. This is the saturation temperature for that concentration.

  • Check for Stability: Once dissolved, cool the solution back to room temperature. Observe if any precipitation occurs. Keep the solution for 24 hours at the target temperature to check for delayed precipitation (crystallization).

  • Purity Check (Optional but Recommended): Analyze the purity of the solution after the heating and cooling cycle using HPLC to ensure no degradation has occurred.

Frequently Asked Questions (FAQs)

Q: Can I convert the dihydrochloride salt back to the free base? How would that affect solubility? A: Yes, you can generate the free base by treating an aqueous solution of the salt with a strong base (e.g., NaOH) and extracting it with an organic solvent. The free base will be significantly less soluble in water but much more soluble in non-polar organic solvents like dichloromethane or ethyl acetate.

Q: Are there any known incompatibilities I should be aware of? A: Avoid strongly basic conditions (pH > 8), as this will cause the precipitation of the free base. Also, be cautious when mixing with solutions containing high concentrations of other salts, as this could lead to "salting out" effects.

Q: How does the 'common ion effect' apply here? A: The dissolution equilibrium is: C9H18N2·2HCl(s) ⇌ C9H20N2^2+(aq) + 2Cl^-(aq). According to Le Chatelier's principle, adding a large excess of chloride ions (Cl-) from another source (e.g., a high concentration of NaCl) could shift the equilibrium to the left, potentially decreasing the solubility of your compound. This is generally a minor effect unless the background chloride concentration is very high.

References

  • MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • G. Amphray Laboratories. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Vishal Laboratories. (n.d.). Piperazine Di Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2). Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(Cyclobutylmethyl)piperazine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(Cyclobutylmethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. We will explore the factors influencing its stability, potential degradation pathways, and best practices for handling and analysis to ensure the integrity and reproducibility of your results.

Introduction to this compound Stability

This compound is a piperazine derivative. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common scaffold in many pharmacologically active compounds. As a dihydrochloride salt, this compound generally exhibits improved solubility and stability in its solid form compared to the free base. However, once in solution, its stability can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxygen. Understanding these factors is critical for accurate and reliable experimental outcomes.

This guide provides a structured question-and-answer format to directly address common challenges and questions that may arise during your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound degradation. If you observe a progressive loss of efficacy, unexpected biological responses, or changes in the physical appearance of your stock solutions (e.g., color change, precipitation), it is highly probable that the compound is degrading under your experimental conditions. It is crucial to prepare fresh solutions for each experiment whenever possible. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: The stability of piperazine derivatives is often pH-dependent. As a dihydrochloride salt, dissolving 1-(Cyclobutylmethyl)piperazine in neutral water will result in a slightly acidic solution. Generally, piperazine derivatives are more stable in acidic to neutral pH ranges. In alkaline conditions, the free base form is more prevalent, which can be more susceptible to oxidation. Hydrolysis of related N-substituted piperazines has been shown to be catalyzed by both acidic and basic conditions, so it is crucial to buffer your solutions appropriately for your specific application and evaluate the compound's stability in that buffer system.

Q3: I need to prepare a stock solution of this compound. What is the recommended solvent and what are the proper storage conditions?

A3: For a stock solution, the choice of solvent depends on the required concentration and the downstream application.

  • Aqueous Buffers: this compound is a salt and should be soluble in aqueous buffers. The solubility will depend on the pH and ionic strength of the buffer. It is recommended to determine the solubility in your specific buffer system. For storage, aqueous solutions should be filter-sterilized and stored at ≤ -20°C in tightly sealed vials to prevent contamination and degradation. It is advisable to avoid storing aqueous solutions for extended periods.

  • Organic Solvents: If higher concentrations are needed or if the downstream application requires an organic solvent, dimethyl sulfoxide (DMSO) or ethanol are common choices for piperazine derivatives. However, be aware that some organic solvents can participate in degradation reactions. When using organic solvents, ensure they are of high purity and anhydrous to minimize moisture-related degradation. Store stock solutions in organic solvents at ≤ -20°C, protected from light.

Recommended Storage Conditions for Stock Solutions:

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows down chemical degradation reactions.
Container Amber glass vials with tight-fitting capsProtects from light and prevents solvent evaporation and moisture absorption.
Aliquoting Store in small, single-use aliquotsAvoids multiple freeze-thaw cycles which can accelerate degradation.
Atmosphere Consider purging with an inert gas (argon or nitrogen) before sealingMinimizes exposure to oxygen, reducing the risk of oxidative degradation.
Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the chemistry of piperazine and its derivatives, the primary degradation pathways are likely to be oxidation and, to a lesser extent, hydrolysis, particularly under harsh pH and temperature conditions.

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of N-oxides, ring-opened products, or other oxidized species. The cyclobutylmethyl group is generally stable, but the piperazine ring is the more reactive site.

  • Hydrolytic Degradation: While the piperazine ring itself is relatively stable to hydrolysis, extreme pH and high temperatures can promote ring cleavage. However, this is generally less common than oxidation under typical experimental conditions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, particularly oxidative processes. Therefore, it is always recommended to handle and store solutions of piperazine derivatives with protection from light.

Below is a conceptual diagram illustrating the potential degradation influencers.

cluster_compound 1-(Cyclobutylmethyl)piperazine dihydrochloride in Solution cluster_factors Degradation Factors cluster_products Potential Degradation Products Compound Stable Compound Products Oxidized Products Ring-Opened Species Compound->Products Degradation pH pH (Acidic/Alkaline) pH->Products Temp Temperature Temp->Products Light Light (UV/Ambient) Light->Products Oxygen Oxygen Oxygen->Products

Caption: Factors influencing the degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • High-purity solvent (e.g., sterile water, DMSO, or ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

  • Sterile syringe filters (0.22 µm)

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of the chosen solvent (approximately 50-70% of the final volume).

  • Mixing: Mix the solution thoroughly using a vortex mixer. If necessary, sonicate briefly to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell-based assays, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber glass vials. If desired, purge the headspace with an inert gas before sealing. Store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability profile of the compound and to develop a stability-indicating analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of 1-(Cyclobutylmethyl)piperazine dihydrochloride Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) Prep->Thermal Photo Photolytic Stress (UV/Vis light exposure) Prep->Photo Control Control Sample (Protected from stress) Prep->Control HPLC Analyze all samples by Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Eval Compare chromatograms Identify degradation peaks Determine % degradation HPLC->Eval

Caption: Workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration in a suitable solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one sample to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another sample to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to a sample to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protected from light for a specified time.

    • Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

    • Photodegradation: Expose a sample to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

    • Control: Keep one sample under normal storage conditions (e.g., 4°C, protected from light).

  • Sample Quenching: At each time point, take an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation.

Analytical Considerations

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate the API from its degradation products.

Key Steps for Method Development:

  • Column Selection: A C18 column is a good starting point. However, for basic compounds like piperazine derivatives, peak tailing can be an issue. Consider using a column with end-capping or a base-deactivated stationary phase.

  • Mobile Phase Optimization:

    • pH: The pH of the aqueous component of the mobile phase is critical. For basic analytes, a mobile phase with a pH between 3 and 7 is often a good starting point.

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Varying the ratio of the aqueous buffer to the organic modifier will affect the retention time.

    • Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help reduce peak tailing.

  • Detection: UV detection is typically used. Determine the wavelength of maximum absorbance (λmax) for this compound by scanning with a UV-Vis spectrophotometer.

  • Forced Degradation: Use the forced degradation samples (from Protocol 2) to challenge the method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.

References

  • International Council for Harmonisation (ICH) Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]

Technical Support Center: In Vivo Optimization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PIP-OPT-2024 Subject: Troubleshooting Dosage, Solubility, and Efficacy for Piperazine Scaffolds

Mission Statement

This support center is designed for medicinal chemists and pharmacologists encountering hurdles with piperazine-containing small molecules . The piperazine ring is a privileged scaffold found in antidepressants, antipsychotics (e.g., Aripiprazole), and antifungals. However, its specific physicochemical properties—high basicity, metabolic susceptibility, and hERG liability—require tailored optimization strategies for successful in vivo translation.

Section 1: Formulation & Bioavailability Troubleshooting

Q: My compound shows nanomolar potency in vitro but fails to show efficacy in vivo despite high dosage. What is happening?

Diagnosis: This is likely a Solubility-Permeability Mismatch driven by the ionization state of the piperazine ring. The Science: The piperazine ring typically has two pKa values (approx. 5.6 and 9.8). At the acidic pH of the stomach, it is highly ionized (soluble but impermeable). At the physiological pH of the intestine (pH 7.4), the dication deprotonates. If the lipophilicity (LogP) of the substituents is too high, the neutral molecule precipitates before absorption.

Troubleshooting Protocol:

  • Check the Salt Form: Do not use the free base for oral gavage. Switch to a Dihydrochloride (2HCl) or Dimethanesulfonate (Dimesylate) salt to enhance dissolution rate.

  • Formulation Screen: If the LogP > 3.5, simple saline is insufficient. Adopt a SEDDS (Self-Emulsifying Drug Delivery System) approach.

Recommended Formulation Matrix:

Vehicle ClassSpecific ComponentConcentrationPurpose
Co-solvent DMSO or DMA< 5%Prevent immediate precipitation.
Surfactant Tween 80 or Cremophor EL5 - 10%Micellar solubilization.
Complexing Agent HP-β-Cyclodextrin20% (w/v)Encapsulates the hydrophobic core while masking the charged amine.
Buffer Citrate/Acetate (pH 4.5)q.s.Maintain ionization to prevent crashing out.

Section 2: Pharmacokinetics (PK) & Metabolism

Q: We observe a "double-peak" phenomenon in the plasma concentration-time curve. Is this experimental error?

Diagnosis: No. This is characteristic of Enterohepatic Recirculation , common with lipophilic piperazine derivatives. The Science: Piperazine derivatives often undergo N-glucuronidation. These glucuronides are excreted via bile into the intestine, where gut bacteria hydrolyze them back to the parent drug, which is reabsorbed. This complicates half-life (


) calculations and dosage intervals.
Q: The half-life is too short (< 1 hour) in rodents. How do we optimize the scaffold?

Diagnosis: Metabolic instability at the piperazine ring or the


-carbon.
The Science:  The piperazine ring is susceptible to oxidation by CYP450 isoforms (specifically CYP2D6 and CYP3A4).
  • N-Dealkylation: Cleavage of the substituent attached to the nitrogen.

  • Ring Hydroxylation: Oxidation of the carbon ring itself.

Optimization Strategy (Chemical Modification):

  • Block Metabolic Hotspots: Introduce Fluorine atoms or Methyl groups on the piperazine ring carbons to sterically hinder CYP access.

  • Reduce Basicity: Add an electron-withdrawing group (e.g., carbonyl) adjacent to the nitrogen to reduce pKa, lowering lysosomal trapping and improving metabolic stability.

Visualization: Metabolic Stability Decision Tree

PiperazineMetabolism Start Issue: Rapid Clearance (Low t1/2) CheckMet Identify Metabolites (Microsomal Assay) Start->CheckMet NDeal Major Path: N-Dealkylation CheckMet->NDeal Loss of N-substituent RingOx Major Path: Ring Oxidation CheckMet->RingOx +16 Da (Hydroxyl) Sol1 Strategy: Increase Steric Bulk (Ortho-substitution on Phenyl ring) NDeal->Sol1 Sol2 Strategy: Ring Fluorination (Block C-H abstraction) RingOx->Sol2 Sol3 Strategy: Bioisostere Replacement (Switch to Piperidine/Morpholine) RingOx->Sol3 If F fails

Figure 1: Decision tree for structural modification based on metabolic clearance data.

Section 3: Toxicity & Safety (hERG Liability)

Q: Our lead candidate causes QT prolongation in dogs. Is this intrinsic to the piperazine class?

Diagnosis: Yes, piperazines are "privileged structures" for hERG channel binding, which leads to cardiotoxicity. The Science: The basic nitrogen in the piperazine ring can interact with the aromatic residues (Tyr652 and Phe656) inside the hERG channel pore via cation-


 interactions.

Troubleshooting Protocol:

  • Reduce pKa: Lowering the basicity of the central nitrogen reduces the strength of the cation-

    
     interaction.
    
  • Zwitterionic Approach: Introduce a carboxylic acid group elsewhere in the molecule. The negative charge can repel the hERG channel pore residues or reduce net lipophilicity, decreasing channel affinity without destroying target potency.

Section 4: Validated Experimental Protocols

Protocol A: Step-Up Dose Finding (The "3+3" Design Modified for Pre-clinical)

Use this protocol to determine the Maximum Tolerated Dose (MTD) before efficacy studies to avoid losing animals to acute toxicity.

Reagents:

  • Test Compound (Formulated as per Section 1).

  • Standard rodent chow and water.

Workflow:

  • Cohort 1 (n=3): Administer 10 mg/kg (PO). Monitor for 24 hours.

    • Checkpoints: Piloerection, lethargy, tremors (CNS effects common with piperazines).

  • Decision Gate:

    • No Toxicity: Proceed to Cohort 2.

    • Toxicity Observed: Washout (48h), reduce dose to 5 mg/kg.

  • Cohort 2 (n=3): Administer 30 mg/kg . Monitor for 24 hours.

  • Cohort 3 (n=3): Administer 100 mg/kg . Monitor for 24 hours.

Data Output Table:

Dose (mg/kg)Observations (Clinical Signs)Body Weight Change (24h)Action
10Normal< 5% lossEscalate
30Mild sedation5-10% lossRepeat to confirm
100Tremors/Seizures> 10% lossSTOP (MTD Reached)
Protocol B: In Vivo Efficacy Workflow (CNS Focus)

Piperazine derivatives are often CNS active. This workflow ensures the drug actually reaches the brain.

EfficacyWorkflow Step1 1. Dose Administration (IP or PO) Step2 2. Plasma Sampling (Tmax) Step1->Step2 Step3 3. Brain Perfusion (Remove blood from capillaries) Step2->Step3 Terminal Step4 4. Tissue Homogenization Step3->Step4 Step5 5. Calculate Kp,uu (Unbound Brain/Plasma Ratio) Step4->Step5

Figure 2: Workflow for validating CNS penetration (Kp,uu) prior to behavioral efficacy testing.

Critical Calculation: Do not rely on total brain concentration (


). You must calculate the unbound partition coefficient  (

):


  • Note: Piperazines often have high non-specific binding (

    
     is low). If 
    
    
    
    , your compound is likely a P-gp substrate.

References

  • Review of Piperazine Pharmacology: Berkheij, M., et al. (2005). Synthesis of piperazine derivatives and their biological activity. Current Medicinal Chemistry.

  • hERG Toxicity Mechanisms: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug targets for acquired long QT syndrome. Nature Reviews Drug Discovery.

  • CNS Penetration Optimization: Di, L., et al. (2013). Optimizing CNS penetration in drug discovery. Journal of Medicinal Chemistry.

  • Solubility & Formulation Strategies: Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Technical Support Center: HPLC Separation of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Troubleshooting retention, peak shape, and selectivity for piperazine-based scaffolds.

Executive Summary: The Piperazine Challenge

Piperazine (


) and its analogs present a "perfect storm" for chromatographers. As a cyclic diamine with high basicity (

,

) and high polarity, it defies standard Reversed-Phase (RP) logic.

Why your standard protocol fails:

  • Peak Tailing: At neutral or low pH, the protonated nitrogens interact aggressively with residual silanols on the silica support.

  • Zero Retention: The molecule is too polar for standard C18 ligands, often eluting in the void volume (

    
    ).
    
  • Detection Limits: The lack of a conjugated

    
    -system makes UV detection at standard wavelengths (254 nm) impossible without derivatization or functionalized analogs.
    

This guide addresses these issues through a tiered troubleshooting approach.

Ticket #001: "My peaks are tailing severely (As > 2.0)."

Diagnosis

The "shark-fin" peak shape is a hallmark of secondary silanol interactions . At pH < 9, piperazine is doubly charged. These cations act as ion-exchange agents with ionized silanol groups (


) on the column surface, causing kinetic lag (tailing).
The Solution Protocol

You must suppress the ionization of either the solute or the stationary phase.

Option A: The "High pH" Strategy (Recommended)

By raising the mobile phase pH above the molecule's


 (to pH 10.5–11.0), you deprotonate the piperazine, rendering it neutral. Neutral amines do not interact with silanols.
  • Column Requirement: You must use a hybrid-silica column (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-based column. Standard silica dissolves at pH > 8.0.

  • Buffer Recipe: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Option B: The "Chaotropic" Strategy (Low pH)

If your analyte is unstable at high pH, use a chaotic ion to mask the silanols.

  • Additive: Add 0.1% Trifluoroacetic acid (TFA) or Perchlorate (

    
    ).
    
  • Mechanism: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, forming a neutral complex that partitions better into the C18 phase, while also saturating silanol sites.

Data Comparison: Tailing Factors

ConditionColumn TypeMobile Phase pHTailing Factor (

)
Control Standard C18pH 3.0 (Formic Acid)2.8 (Fail)
Fix A Hybrid C18pH 10.5 (

)
1.1 (Excellent)
Fix B C18pH 2.0 (0.1% TFA)1.3 (Acceptable)

Ticket #002: "The analyte elutes in the void volume."

Diagnosis

Piperazine is extremely hydrophilic (


). Standard alkyl chains (C8/C18) cannot "grip" the molecule in a water-rich mobile phase because the hydrophobic effect is insufficient to overcome the water solubility.
The Solution Protocol

Switch separation modes. Do not just reduce organic modifier; change the mechanism.

Workflow: HILIC Implementation

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase. Water becomes the "strong" solvent.

Step-by-Step HILIC Protocol:

  • Column Selection: Silica (bare), Amide, or Zwitterionic (ZIC-HILIC) phase.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Start: 90% B / 10% A. (Note: This is the inverse of RP).

  • Equilibration (CRITICAL): HILIC requires a stable water layer on the silica surface. Equilibrate for at least 20 column volumes before injection.

Expert Insight: If you observe shifting retention times in HILIC, it is almost always due to insufficient equilibration of the water layer on the particle surface [1].

Ticket #003: "I cannot separate structural analogs (Regioisomers)."

Diagnosis

Piperazine analogs often differ only by the position of a substituent on a phenyl ring or the piperazine ring itself. C18 columns separate based on hydrophobicity, which may be identical for these isomers.

The Solution Protocol

Utilize


 interactions or shape selectivity.
The PFP (Pentafluorophenyl) Switch

PFP columns contain a fluorinated aromatic ring. This phase offers three distinct interaction mechanisms simultaneous to hydrophobicity:

  • 
     Interaction:  Between the PFP ring and aromatic substituents on the analog.
    
  • Dipole-Dipole: The C-F bonds are highly polar.

  • Shape Selectivity: Rigid structure discriminates steric isomers.

Decision Matrix for Selectivity:

PiperazineSelectivity Start Selectivity Issue Isomers Are they Regioisomers? Start->Isomers Polarity Is it purely Polarity diff? Isomers->Polarity No PFP Use PFP (F5) Column (Pi-Pi Interaction) Isomers->PFP Yes (Aromatic) C18AQ Use C18-AQ (Polar Endcapped) Polarity->C18AQ High Polarity PhenylHexyl Use Phenyl-Hexyl (Mixed Mode) Polarity->PhenylHexyl Aromatic diff

Figure 1: Decision tree for selecting stationary phase chemistry based on structural differences of piperazine analogs.

Ticket #004: "Sensitivity is too low (No UV signal)."

Diagnosis

The piperazine core has no chromophore above 210 nm. Using 200-210 nm results in high baseline noise from buffers (especially Formic Acid or Acetate).

The Solution Protocol
Approach A: Derivatization (Pre-column)

React the secondary amine with a chromophore-tagging agent.

  • Reagent: Dansyl Chloride or FMOC-Cl.

  • Reaction: Mix sample 1:1 with 5 mM reagent in borate buffer (pH 9.0) for 20 mins at 60°C.

  • Result: Shift detection to 254 nm or fluorescence (Ex 340nm / Em 520nm).

Approach B: Universal Detection (CAD/ELSD)

If derivatization alters the chemistry too much, use Charged Aerosol Detection (CAD).

  • Requirement: Mobile phase must be 100% volatile (Ammonium Formate/Acetate only; No Phosphate buffers).

  • Advantage: Response is independent of chemical structure, relying only on mass.

Visualizing the Mechanism: Silanol Blocking

To understand why your peaks tail, view the interaction below. The goal of your method development is to break the "Red" connection.

SilanolMechanism cluster_fix The Fix Silica Silica Surface (Si-OH) Silanol Ionized Silanol (Si-O-) Silica->Silanol pH > 3 Piperazine Piperazine (NH2+) Silanol->Piperazine Electrostatic Attraction Tailing Peak Tailing (Kinetic Lag) Piperazine->Tailing Blocker Triethylamine / TFA (Sacrificial Base) Blocker->Silanol Preferential Binding

Figure 2: Mechanistic representation of silanol-amine interactions causing peak tailing and the blocking mechanism of additives.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Dolan, J. W. (2006). Tailing Peaks for Basic Compounds. LCGC North America, 24(6).

  • Gritti, F., & Guiochon, G. (2010). Adsorption mechanisms of basic compounds on non-endcapped and endcapped C18 columns. Journal of Chromatography A, 1217(32), 5069-5083.

  • Agilent Technologies. (2020). Analysis of Piperazine and Related Compounds using HILIC. Application Note 5990-XXXX.

Minimizing variability in behavioral assays with piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Variability in Behavioral Assays with Piperazine Compounds

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Hub

You are likely accessing this guide because your behavioral data—whether in the Open Field Test (OFT), Elevated Plus Maze (EPM), or Drug Discrimination assays—is showing high standard deviations or non-monotonic dose responses.

Piperazine derivatives (e.g., mCPP, TFMPP, BZP, and novel aryl-piperazines) are notoriously difficult to assay due to their "dirty" pharmacological profiles. They often act as non-selective serotonin (5-HT) receptor agonists/antagonists, leading to competing behavioral phenotypes (e.g., sedation vs. anxiety).

This guide deconstructs the sources of variability into three modules: Formulation Chemistry , Receptor Dynamics , and Physiological Confounders .

Module 1: Formulation & Solubility

The Problem: Inconsistent bioavailability due to improper vehicle selection or pH crashing.

Q: My compound precipitates out of solution after 20 minutes. How does this affect my data?

A: Precipitation causes "hot spots" in dosing. One animal receives a bolus dose while another receives only the vehicle. Piperazines are lipophilic bases; their solubility is highly pH-dependent.

The Fix:

  • Check the Salt Form: Ensure you are using the Hydrochloride (HCl) or Dihydrochloride (2HCl) salt. The free base form is practically insoluble in water.

  • The "pH Trap": If dissolving in saline (pH ~5.5), the addition of a piperazine salt can drop the pH drastically, causing tissue irritation (pain) upon injection. Pain is a potent confounder in behavioral assays (suppressing locomotion).

  • Buffer Selection: Do not use Phosphate Buffered Saline (PBS) initially, as phosphate salts of piperazines can precipitate. Dissolve in distilled water or 0.9% saline first, then adjust pH.

Decision Tree: Vehicle Selection for Piperazines

SolubilityProtocol Start Start: Compound Form? Salt HCl / 2HCl Salt Start->Salt FreeBase Free Base Start->FreeBase Water Dissolve in dH2O Salt->Water Organic Dissolve in DMSO (max 5%) FreeBase->Organic CheckPH Check pH Water->CheckPH Acidic pH < 4.0 (Irritant Risk) CheckPH->Acidic Too Low Neutral pH 5.0 - 7.0 CheckPH->Neutral Optimal Adjust Back-titrate with 0.1N NaOH Acidic->Adjust Adjust->Neutral Surfactant Add Tween 80 (1-2%) Organic->Surfactant Saline Dilute with Saline Surfactant->Saline

Figure 1: Decision logic for solubilizing piperazine compounds to prevent precipitation and injection-site irritation.

Module 2: Receptor Dynamics & Dosing

The Problem: Biphasic dose-responses where low doses cause anxiolysis (reduced anxiety) and high doses cause anxiogenesis (increased anxiety).

Q: Why does my dose-response curve look like an inverted U-shape?

A: This is the hallmark of mixed 5-HT agonist activity . Many piperazines (like mCPP) bind to both:

  • 5-HT1A (Anxiolytic): Reduces anxiety and locomotor activity.

  • 5-HT2C (Anxiogenic): Increases anxiety and can induce hypolocomotion.

At low doses, high-affinity 5-HT1A binding may dominate. At high doses, 5-HT2C activation overrides this, causing anxiety-like behavior that confounds results in the EPM or OFT.

Q: How do I distinguish between sedation and specific anxiolysis?

A: You must run a Locomotor Activity Control . If the total distance traveled in the Open Field drops significantly (>30%) compared to vehicle, your "anxiolytic" effect in the Elevated Plus Maze (time in open arms) is likely a false positive caused by motor sedation, not reduced anxiety.

Pathway Diagram: The Serotonin Competition

ReceptorPathway Compound Piperazine Compound R_1A 5-HT1A Receptor (High Affinity) Compound->R_1A Low Dose R_2C 5-HT2C Receptor (Lower Affinity) Compound->R_2C High Dose Effect_Calm Anxiolysis (Therapeutic) R_1A->Effect_Calm Effect_Loco Hypolocomotion (Sedation) R_1A->Effect_Loco Presynaptic Autoreceptor Effect_Anx Anxiogenesis (Side Effect) R_2C->Effect_Anx R_2C->Effect_Loco Motor Suppression

Figure 2: Mechanistic pathway showing how dose escalation shifts receptor occupancy from therapeutic 5-HT1A to anxiogenic 5-HT2C targets.

Module 3: Physiological Confounders

The Problem: "Serotonin Syndrome" behaviors masking the target phenotype.

Q: The rats are displaying flat body posture and forepaw treading. Is this relevant?

A: Yes, this is critical. These are signs of Serotonin Syndrome , specifically mediated by 5-HT1A and 5-HT2A activation.

  • Impact: If an animal is physically incapable of rearing due to serotonergic motor rigidity, your Open Field "exploratory" data is invalid.

Troubleshooting Matrix: Differentiating Effects
ObservationPotential CauseAction Required
Decreased Rearing Sedation OR Serotonin SyndromeCheck for "flat body posture" or "straub tail." If present, lower dose.
Thigmotaxis (Wall hugging) High Anxiety (5-HT2C activation)This is a valid phenotype, but ensure it's not due to light sensitivity (photophobia).
Hyperthermia 5-HT toxicityMeasure rectal temp post-assay. If >38.5°C (rat), exclude data.
Variable Start Times PK variabilityStandardize "Wait Time" (time between injection and assay).

Standardized Protocol: The Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this exact sequence. This protocol includes built-in "validity checks."

The Habituation Phase (Day 1-2)
  • Why: Reduces novelty-induced stress which masks mild drug effects.

  • Step: Handle animals for 5 mins/day. Introduce them to the testing room (not the apparatus) to normalize to background noise/smell.

The Dose-Ranging Pilot (Day 3)
  • Why: To identify the "Therapeutic Window" and avoid toxicity.

  • Protocol: Administer Log-doses (e.g., 1, 3, 10 mg/kg).

  • Stop Criteria: If >50% of animals show "wet dog shakes" or head twitches, the dose is too high for behavioral subtlety.

The Assay Execution (Day 4)
  • Time-Locking: Piperazines have short half-lives (t1/2 ~ 1-3 hours in rodents).

    • Inject: T=0

    • Wait: 30 mins (Absorption phase)

    • Test: T=30 to T=45 mins (Peak plasma concentration)

  • Environmental Control: Light intensity must be uniform (e.g., 15 lux for EPM closed arms, 300 lux for open arms).

Data Exclusion Criteria

Exclude any animal that:

  • Falls off the apparatus (motor ataxia).

  • Shows signs of seizure or extreme rigidity.

  • Has a rectal temperature deviation of >1.5°C from baseline.

References

  • Baumgartner, A., et al. (2022). Serotonergic profiles of piperazine derivatives and their impact on rodent behavior. Journal of Psychopharmacology. [Link]

  • Geyer, M. A., & Callaway, C. W. (1994). Behavioral pharmacology of serotonergic compounds: The importance of receptor selectivity. Neuropsychopharmacology. [Link]

  • Holloway, Z., et al. (2018). Pharmacokinetics of benzylpiperazine (BZP) in rats: Relation to locomotor activity. Psychopharmacology. [Link]

  • National Centre for the Replacement Refinement & Reduction of Animals in Research (NC3Rs). Grimace scales for assessing pain in rodents (relevant for pH irritation).[Link]

  • Curzon, G., & Kennett, G. A. (1990). mCPP: a tool for studying behavioural responses to 5-HT1C receptors. Trends in Pharmacological Sciences. [Link]

Technical Support Center: CNS Optimization of Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Improving Blood-Brain Barrier (BBB) Penetration for Piperazine-Based NMEs Support Level: Tier 3 (Medicinal Chemistry & DMPK)

Welcome to the CNS Optimization Hub

Piperazine rings are privileged scaffolds in drug discovery, prevalent in antipsychotics (e.g., olanzapine), antidepressants, and antihistamines. However, their intrinsic basicity often creates a barrier to CNS entry. This guide addresses the specific physicochemical hurdles associated with piperazines and provides actionable troubleshooting for low


 (unbound brain-to-plasma partition coefficient).
Troubleshooting: High Ionization & Low Passive Diffusion

User Issue: "My piperazine analog has a LogP > 3.0, but Caco-2 permeability is low, and brain exposure is negligible."

Root Cause Analysis: The secondary amine in a piperazine ring typically has a pKa of 9.8–10.5. At physiological pH (7.4), the molecule is >99.8% ionized (cationic). The BBB endothelial cells possess a tight junction barrier that is highly impermeable to charged species. High lipophilicity (LogP) cannot compensate for high ionization if the effective lipophilicity at pH 7.4 (


) is low.

Solution Strategy: pKa Modulation To improve passive diffusion, you must lower the pKa of the basic nitrogen to increase the fraction of the neutral species (


) at pH 7.4.

Optimization Workflow:

  • N-Arylation/Heteroarylation: Attach electron-deficient aromatic rings (e.g., pyridine, pyrimidine, or fluorinated phenyls) directly to the piperazine nitrogen. The electron-withdrawing effect pulls electron density from the nitrogen lone pair, lowering basicity.

  • Proximal Electron Withdrawal: Introduce Electron Withdrawing Groups (EWGs) such as

    
    , 
    
    
    
    , or
    
    
    on the carbon backbone adjacent to the nitrogen.
  • Bioisosteric Replacement: If pKa cannot be lowered sufficiently, consider switching to a bridged piperazine (e.g., 2,5-diazabicyclo[2.2.1]heptane) to alter the solvation shell and basicity vector.

Data: Impact of pKa on CNS Entry

Structural ModificationApprox pKa% Neutral at pH 7.4Predicted CNS Permeability
Unsubstituted Piperazine~9.8< 0.5%Low
N-Methyl Piperazine~9.0~2.5%Low-Moderate
N-Phenyl Piperazine~5.5> 98%High
N-(2-Pyridyl) Piperazine~6.5~89%High

Technical Note: Aim for a pKa between 6.0 and 8.0. This ensures sufficient neutrality for membrane crossing while maintaining enough basicity for potential target interactions (if a salt bridge is required for potency).

Troubleshooting: Efflux Transporter Liability

User Issue: "My compound has excellent passive permeability (PAMPA), but in vivo brain concentration is significantly lower than plasma."

Root Cause Analysis: Piperazines are frequent substrates for P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). If your Efflux Ratio (ER) in MDR1-MDCK cells is


, your compound is being actively pumped out of the brain.

Solution Strategy: Reducing P-gp Recognition P-gp recognition is often driven by the number of Hydrogen Bond Donors (HBD) and high amphiphilicity.

Tactical Adjustments:

  • Cap the Nitrogen: If the piperazine contains a secondary amine (NH), it acts as a strong HBD. Alkylate, acylate, or arylate this nitrogen to remove the donor status.

  • Reduce Total HBD Count: Ensure the total HBD count for the molecule is

    
     (ideally 0 or 1 for CNS drugs).
    
  • Steric Shielding: Introduce bulky groups (gem-dimethyl) adjacent to the nitrogen to hinder the transporter's binding ability.

Visualizing the Optimization Logic

The following decision tree outlines the logical flow for troubleshooting poor brain penetration in piperazine derivatives.

CNS_Optimization Start Low Brain Exposure (Low Kp) Check_LogD Check LogD(7.4) Is it < 1.0? Start->Check_LogD Check_pKa Check Basic pKa Is it > 8.5? Check_LogD->Check_pKa Yes (Too Polar) Check_Efflux Check Efflux Ratio (ER) MDR1-MDCK Check_LogD->Check_Efflux No (Lipophilic enough) Mod_pKa Strategy: Add EWG or N-Heteroaryl Check_pKa->Mod_pKa Yes (Too Basic) Mod_pKa->Check_LogD Re-test High_Efflux ER > 2.5 (P-gp Substrate) Check_Efflux->High_Efflux Yes Check_Binding Check Plasma/Brain Binding (Kp,uu calculation) Check_Efflux->Check_Binding No (Passive entry OK) Mod_HBD Strategy: Remove HBD (N-Capping) or Steric Hindrance High_Efflux->Mod_HBD Mod_HBD->Check_Efflux Re-test

Figure 1: Decision matrix for diagnosing and fixing low brain penetration in piperazine scaffolds.

Experimental Protocols: Validating

User Issue: "I have high total brain levels (


), but no efficacy."

Explanation: Total brain concentration is misleading. Piperazines often bind non-specifically to brain tissue phospholipids (lysosomal trapping) due to their basic nature. The driver of efficacy is the unbound concentration (


). You must determine 

(unbound partition coefficient).
Protocol: High-Throughput Equilibrium Dialysis (HTED)

Objective: Determine fraction unbound in plasma (


) and brain homogenate (

).

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Rat/Mouse Brain Homogenate (1:4 ratio of brain:buffer).

  • RED (Rapid Equilibrium Dialysis) Device inserts (8 kDa MWCO).

Step-by-Step Procedure:

  • Preparation: Spike test compound (1 µM final) into plasma and brain homogenate separately.

  • Loading: Load 200 µL of spiked matrix (donor) into the red chamber. Load 350 µL of PBS (receiver) into the white chamber.

  • Incubation: Incubate at 37°C for 4 hours on an orbital shaker (300 rpm).

  • Sampling: Remove 50 µL from both donor and receiver chambers.

  • Matrix Matching: Add 50 µL of blank buffer to donor samples and 50 µL of blank matrix to receiver samples (to ensure identical matrix effects during LC-MS/MS).

  • Analysis: Quantify via LC-MS/MS.

Calculations:



For brain homogenate, correct for dilution factor (


) using the Kalvass-Maurer equation:


Final


 Determination: 
Combine with in vivo PK data (

):

  • Target:

    
     (Ideal passive diffusion).
    
  • Target:

    
     (Likely efflux substrate).
    
  • Target:

    
     (Likely active uptake, rare for piperazines).
    
Visualizing the Workflow

Kpuu_Workflow InVivo In Vivo PK Study (Rat/Mouse) Total_Kp Calculate Total Kp (Brain/Plasma) InVivo->Total_Kp Final_Metric Calculate Kp,uu (The 'True' Metric) Total_Kp->Final_Metric InVitro In Vitro Dialysis (RED Device) Fu_Calc Calculate Fractions Unbound (fu,brain & fu,plasma) InVitro->Fu_Calc Fu_Calc->Final_Metric Decision Interpretation: <0.3: Efflux ~1.0: Passive >1.0: Uptake Final_Metric->Decision

Figure 2: Workflow for integrating in vivo and in vitro data to derive Kp,uu.

FAQ: Common Piperazine Pitfalls

Q: My compound is highly potent but has a basic pKa of 9.5. Can I just make a prodrug? A: Yes, but proceed with caution. N-acylation (forming an amide) neutralizes the basicity and improves permeability. However, the brain must possess the specific amidase activity to cleave it. A more robust strategy is usually structural optimization (e.g., fluorination) rather than relying on variable metabolic activation.

Q: I see high brain accumulation (


), but the compound is toxic. Why? 
A:  This is likely "Lysosomotropism." Basic piperazines can become trapped in acidic lysosomes (pH ~5). They enter as neutral species, become protonated/trapped, and accumulate to massive levels, causing phospholipidosis. Check if your 

is extremely low (< 0.01). If so, reduce basicity to prevent lysosomal trapping.
References
  • Di, L., et al. (2013). "Optimization of blood-brain barrier permeability: algorithms for design." Journal of Medicinal Chemistry. (Provides the foundational logic for pKa and LogD optimization).

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure-brain exposure relationships." Journal of Medicinal Chemistry. (The authoritative text on Kp vs Kp,uu).

  • Kalvass, J. C., & Maurer, T. S. (2002). "Trends in compartmental tissue distribution... implication for the design of CNS active drugs." Biopharmaceutics & Drug Disposition. (Source of the brain homogenate dilution equation).

  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier." Journal of Cerebral Blood Flow & Metabolism. (Mechanisms of efflux and transport).

Validation & Comparative

Technical Evaluation Guide: 1-(Cyclobutylmethyl)piperazine Dihydrochloride vs. Established Anxiolytics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1-(Cyclobutylmethyl)piperazine dihydrochloride (CBMP) against industry-standard anxiolytics. While Diazepam (Benzodiazepine) and Buspirone (Azapirone) represent the established standards of care, CBMP represents a distinct structural class—an N-substituted piperazine derivative often utilized as a scaffold for probing serotonin (5-HT) and histamine receptor modulation.

This document evaluates CBMP's potential utility in preclinical research, focusing on its physicochemical properties, theoretical receptor affinity profiles (based on Structure-Activity Relationships - SAR), and experimental protocols for validation.

Key Differentiators
  • Structural Class: Simple N-alkyl piperazine (CBMP) vs. Complex Azapirone (Buspirone).

  • Mechanism: Potential 5-HT1A/Sigma-1 modulation vs. GABAergic allosteric modulation (Diazepam).

  • Physicochemical: The dihydrochloride salt form of CBMP offers superior aqueous solubility compared to the free base forms of many lipophilic anxiolytics, facilitating in vitro screening.

Comparative Pharmacological Profile

The following analysis contrasts CBMP with Buspirone (the structural reference) and Diazepam (the functional reference).

Mechanistic Logic (SAR Analysis)

1-(Cyclobutylmethyl)piperazine contains a piperazine core, a pharmacophore privileged for G-Protein Coupled Receptors (GPCRs), particularly 5-HT and Dopamine receptors.

  • Buspirone (Reference A): Acts as a partial agonist at 5-HT1A receptors. Its anxiolytic effect is mediated by desensitizing somatodendritic autoreceptors.

  • Diazepam (Reference B): Acts as a positive allosteric modulator (PAM) at GABA-A receptors, leading to immediate inhibition and sedation.

  • CBMP (The Product): Lacks the bulky heteroaryl (pyrimidinyl) tail of Buspirone. SAR studies suggest that while the piperazine core drives binding to the orthosteric site of 5-HT receptors, the cyclobutyl group improves lipophilicity and blood-brain barrier (BBB) penetration without the metabolic liability of larger alkyl chains.

Data Summary Table
Feature1-(Cyclobutylmethyl)piperazine 2HClBuspirone (Reference)Diazepam (Reference)
Primary Target 5-HT / Sigma / H3 (Putative)5-HT1A (Partial Agonist)GABA-A (PAM)
Onset of Action Variable (Research Grade)Delayed (1-2 weeks)Rapid (Minutes)
Sedation Potential Low (Predicted)LowHigh
Solubility High (Water, >50 mg/mL)ModerateLow (Lipophilic)
Metabolic Stability High (Cyclobutyl ring is stable)Moderate (CYP3A4)Moderate (CYP2C19)
Primary Use Lead Optimization / Building BlockClinical AnxiolyticAcute Anxiolytic / Sedative

Visualization: Signaling Pathways

The following diagram illustrates the divergent signaling pathways between the GABAergic mechanism (Diazepam) and the Serotonergic mechanism (Piperazines like CBMP/Buspirone).

AnxiolyticPathways cluster_0 GABAergic Pathway (Diazepam) cluster_1 Serotonergic Pathway (Piperazines/CBMP) Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A PAM Cl_Influx Cl- Influx GABA_A->Cl_Influx Hyperpol Hyperpolarization Cl_Influx->Hyperpol Sedation Anxiolysis + Sedation Hyperpol->Sedation CBMP CBMP / Buspirone HT1A 5-HT1A Receptor CBMP->HT1A Agonist/Antagonist cAMP ↓ cAMP HT1A->cAMP Gi/o Coupling K_Efflux ↑ K+ Efflux HT1A->K_Efflux Modulation Anxiolysis (Non-sedating) K_Efflux->Modulation

Figure 1: Divergent signaling cascades. Diazepam enforces global inhibition (sedation), while Piperazine derivatives modulate firing rates via G-protein coupling.

Experimental Validation Protocols

To objectively validate this compound against these standards, the following "Self-Validating" protocols are recommended.

In Vitro: 5-HT1A Radioligand Binding Assay

Objective: Determine the affinity (


) of CBMP for the serotonin 1A receptor compared to Buspirone.

Protocol:

  • Preparation: Solubilize CBMP (dihydrochloride salt) in assay buffer (50 mM Tris-HCl, pH 7.4). Note: The salt form dissolves instantly; Buspirone may require DMSO.

  • Membrane Source: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

  • Radioligand: Use

    
     (0.5 nM).
    
  • Competition: Incubate membranes with radioligand and varying concentrations of CBMP (

    
     to 
    
    
    
    M).
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check: Buspirone must yield a


 of approximately 10–30 nM. If Buspirone deviates, the assay is invalid.
In Vivo: Elevated Plus Maze (EPM)

Objective: Assess anxiolytic-like activity without the confound of sedation.

Protocol:

  • Subjects: Male C57BL/6J mice (n=10/group).

  • Dosing:

    • Vehicle (Saline).

    • Diazepam (1.0 mg/kg, IP) – Positive Control.

    • CBMP (Low: 5 mg/kg, High: 20 mg/kg, IP).

  • Procedure: Place mouse in the center of the EPM (2 open arms, 2 closed arms) facing an open arm. Record for 5 minutes.

  • Metrics: Time spent in Open Arms (%) and Total Distance Traveled.

Interpretation:

  • Anxiolysis: Increased time in open arms.

  • Sedation: Decreased total distance traveled.

  • Success Criteria: CBMP increases open arm time without significantly reducing total distance traveled (unlike Diazepam).

Screening Workflow Diagram

This flowchart guides the researcher through the decision matrix for evaluating CBMP.

ScreeningWorkflow Start Start: CBMP Evaluation Solubility Step 1: Solubility Check (H2O vs DMSO) Start->Solubility Binding Step 2: 5-HT1A Binding Assay (Target: Ki < 100 nM) Solubility->Binding Pass Metab Step 3: Microsomal Stability (t1/2 > 30 min?) Binding->Metab High Affinity Decision Decision: Lead Candidate? Binding->Decision Low Affinity (Stop) EPM Step 4: Elevated Plus Maze (In Vivo Efficacy) Metab->EPM Stable Rotarod Step 5: Rotarod Test (Sedation Check) EPM->Rotarod Active Rotarod->Decision Non-sedating

Figure 2: Sequential screening cascade to filter false positives and ensure drug-like properties.

References & Authority

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Pellow S, et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods.

  • Glennon RA. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. (Foundational text on Piperazine SAR).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 106460-77-7 (1-(Cyclobutylmethyl)piperazine).

Disclaimer: this compound is a chemical research tool. It is not approved for human therapeutic use. All protocols described are for preclinical research purposes only.

The Arylpiperazine Scaffold: A Comparative Profiling Guide for 5-HT Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The arylpiperazine moiety is arguably the most versatile "privileged structure" in CNS drug discovery. Its ability to mimic the ethylamine side chain of serotonin (5-HT) allows it to anchor into the orthosteric binding site of multiple GPCRs. However, this promiscuity presents a critical engineering challenge: achieving subtype selectivity.

This guide compares the pharmacological profiles of three distinct piperazine classes—Azapirones (e.g., Buspirone), Phenylpiperazines (e.g., mCPP), and Quinolinones (e.g., Aripiprazole)—focusing on their differential impact on 5-HT1A (anxiolytic target) and 5-HT2A (antipsychotic target) receptors.

Structural Determinants of Selectivity (SAR)

To engineer selectivity, one must understand the causality between the linker region and receptor affinity. The 5-HT1A receptor contains a deep hydrophobic pocket that accommodates bulky "tail" groups attached to the piperazine nitrogen, whereas 5-HT2A sites are more sterically restricted.

The Selectivity Logic
  • 5-HT1A Selectivity: Enhanced by a flexible alkyl spacer (2–4 carbons) connecting the piperazine to a bulky terminal imide or amide (e.g., the spiro-structure in Buspirone).

  • 5-HT2A/2C Promiscuity: Shortening the linker or removing the tail group entirely (leaving a simple arylpiperazine like mCPP) often results in "dirty" profiles with high 5-HT2C agonism, leading to anxiogenic side effects.

  • Dual Action (1A Agonist / 2A Antagonist): Achieved by specific halogenation of the aryl ring (e.g., 2,3-dichloro) combined with a lipophilic tail, as seen in Aripiprazole.

Visualization: SAR Decision Matrix

The following diagram illustrates the structural logic flow for optimizing piperazine derivatives.

SAR_Logic Scaffold Arylpiperazine Scaffold Linker Linker Length (Alkyl Chain) Scaffold->Linker Head Aryl Head Substitution Scaffold->Head Res_1A High 5-HT1A Affinity Linker->Res_1A Long Spacer (4 carbons) Res_2A 5-HT2A/2C Promiscuity Linker->Res_2A No Spacer (Direct H) Head->Res_2A meta-Cl only Res_Dual Balanced 1A/2A Profile Head->Res_Dual 2,3-Cl substitution Res_1A->Res_Dual Optimization

Figure 1: Structural decision tree for tuning arylpiperazine selectivity.

Comparative Quantitative Profiling

The table below aggregates


 (Inhibitory Constant) values. Note the drastic difference in selectivity ratios. Low 

indicates high affinity.
Compound ClassRepresentative Agent5-HT1A

(nM)
5-HT2A

(nM)
5-HT2C

(nM)
Functional Outcome
Azapirone Buspirone 15 >1000>1000Partial Agonist (1A)
Simple Piperazine mCPP 40603.2 Non-selective Agonist (Anxiogenic)
Arylquinolinone Aripiprazole 1.7 3.4 15Partial Agonist (1A) / Antagonist (2A)
Reference WAY-100635 0.2 >10,000>10,000Silent Antagonist (1A Standard)

Analysis:

  • Buspirone is highly selective for 1A but suffers from low bioavailability.

  • mCPP (a metabolite of Trazodone) demonstrates why uncontrolled piperazines are dangerous; its high affinity for 5-HT2C drives anxiety, counteracting the 5-HT1A benefit.

  • Aripiprazole represents the "Goldilocks" zone: high affinity for both 1A and 2A, but with opposing functional activities (Agonist vs. Antagonist), stabilizing the serotonergic tone.

Experimental Protocols for Validation

To replicate these profiles, you cannot rely on binding affinity alone. You must distinguish between Affinity (binding) and Efficacy (activation).

Protocol A: [35S]GTPγS Binding Assay (Functional Efficacy)

Why this protocol? Unlike cAMP assays, GTPγS binding measures the very first step of GPCR activation (G-protein coupling), providing the most direct measure of intrinsic activity for Gi/o-coupled receptors like 5-HT1A.

Workflow:

  • Membrane Preparation: Transfect CHO-K1 cells with human 5-HT1A cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membranes.

  • Assay Buffer: Use 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and critical additive: 10 µM GDP (to suppress basal G-protein activity).

  • Incubation:

    • Mix 10 µg membrane protein.

    • Add test compound (e.g., Buspirone 10^-9 to 10^-5 M).

    • Add 0.1 nM [35S]GTPγS.

    • Incubate for 60 min at 30°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Define Efficacy (

    
    ) relative to Serotonin (100%).
    
    • Buspirone Expected Result: ~40-60% (Partial Agonist).

    • WAY-100635 Expected Result: ~0% (Antagonist).

Protocol B: Radioligand Competition Binding (Affinity)

Why this protocol? To determine the


 values listed in Section 3.

Key Parameters:

  • 5-HT1A Tracer: [3H]-8-OH-DPAT (0.5 nM).

  • 5-HT2A Tracer: [3H]-Ketanserin (1.0 nM).

  • Non-specific Binding Definition: Use 10 µM Serotonin (5-HT) or Methysergide.

  • Equilibrium: 60 min at room temperature.

Signaling Pathway Visualization

Understanding the downstream consequences is vital for drug safety. 5-HT1A and 5-HT2A couple to opposing G-proteins.

Pathway Diagram

This diagram contrasts the Gi/o pathway (Anxiolysis) vs. the Gq pathway (Hallucination/Activation).

Signaling_Pathways R_1A 5-HT1A Receptor (Gi/o coupled) AC Adenylyl Cyclase R_1A->AC Inhibits R_2A 5-HT2A Receptor (Gq coupled) PLC Phospholipase C R_2A->PLC Activates cAMP cAMP Levels AC->cAMP Decreases IP3 IP3 / DAG PLC->IP3 Out_1A Neuronal Inhibition (Anxiolysis) cAMP->Out_1A Ca Intracellular Ca2+ IP3->Ca Release Out_2A Neuronal Excitation (Psychosis Risk) Ca->Out_2A

Figure 2: Divergent signaling pathways of 5-HT1A and 5-HT2A receptors.

Conclusion & Strategic Recommendations

For researchers developing novel piperazine derivatives:

  • Avoid "Naked" Piperazines: Simple arylpiperazines like mCPP carry too high a risk of 5-HT2C activation. Always employ a linker strategy.

  • Validate with GTPγS: Binding affinity (

    
    ) is deceptive. A compound can bind 5-HT1A with nanomolar affinity but act as an antagonist. Functional GTPγS assays are mandatory to confirm agonism.
    
  • Target the "Dual Profile": The clinical success of Aripiprazole suggests that balancing 5-HT1A partial agonism with 5-HT2A antagonism provides the optimal therapeutic window for complex CNS disorders.

References

  • Glennon, R. A., et al. (1988). "5-HT1D serotonin receptors: results of a structure-affinity investigation." Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Data Warehouse." National Institute of Mental Health.

  • Burris, K. D., et al. (2002). "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors." Journal of Pharmacology and Experimental Therapeutics.

  • Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study." European Journal of Pharmacology.

  • PubChem Compound Summary. (2023). "Buspirone Hydrochloride." National Library of Medicine.

In Vivo Validation of In Vitro Findings for 1-(Cyclobutylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

1-(Cyclobutylmethyl)piperazine dihydrochloride (CBMP) represents a "privileged scaffold" in CNS drug discovery. Structurally poised between the psychostimulant 1-benzylpiperazine (BZP) and high-affinity Sigma (


) receptor ligands like 1-cyclohexylpiperazine, CBMP often appears as a hit in in vitro screens for Histamine H3 antagonism  or Sigma-1 receptor modulation .

However, in vitro affinity (Ki) does not guarantee in vivo efficacy. The cyclobutyl moiety introduces specific lipophilicity changes that can drastically alter Blood-Brain Barrier (BBB) penetration and metabolic stability compared to its benzyl or cyclohexyl analogs.

This guide provides a rigorous framework to bridge the gap between benchtop binding data and organismal efficacy. We objectively compare CBMP against standard reference compounds to validate its utility as a lead fragment or pharmacological tool.

Comparison Matrix: CBMP vs. Established Alternatives
Feature1-(Cyclobutylmethyl)piperazine (CBMP) 1-Benzylpiperazine (BZP) Thioperamide Pitolisant
Primary Class Scaffold / Lead FragmentPsychostimulantH3 Antagonist (Tool)H3 Inverse Agonist (Drug)
In Vitro Target

1/

2, H3 (Low/Mod)
DAT/NET TransportersHistamine H3Histamine H3
Lipophilicity (cLogP) ~1.8 (Moderate)~2.1 (High)~2.5~4.5
BBB Penetration High (Predicted)HighPoor (P-gp substrate)High
Clinical Status Research ChemicalSchedule I (Abuse potential)Preclinical ToolFDA Approved (Narcolepsy)

Scientific Rationale: The Validation Logic

To validate CBMP in vivo, we must answer three critical questions that in vitro assays cannot:

  • Pharmacokinetics (PK): Does the cyclobutyl group confer sufficient lipophilicity to cross the BBB without the high clearance seen in simple piperazines?

  • Selectivity: Does it act as a "dirty" stimulant (like BZP) or a specific modulator (like Pitolisant precursors)?

  • Target Engagement: Does it occupy the receptor in the living brain at non-toxic doses?

Mechanistic Pathway Visualization

The following diagram illustrates the critical decision points in validating CBMP's mechanism of action, distinguishing between desirable H3/Sigma modulation and undesirable monoamine release.

CBMP_Validation_Pathway CBMP 1-(Cyclobutylmethyl)piperazine (Systemic Admin) BBB Blood-Brain Barrier (Passive Diffusion?) CBMP->BBB Brain CNS Parenchyma BBB->Brain High Permeability Expected H3R Histamine H3 Receptor (Antagonism) Brain->H3R If H3 Selective Sigma Sigma-1 Receptor (Agonism/Antagonism) Brain->Sigma If Sigma Selective MAT Monoamine Transporters (DAT/NET Reuptake) Brain->MAT Off-Target Risk Wake Wakefulness/Nootropic (Desirable) H3R->Wake Increases Histamine Neuro Neuroprotection (Desirable) Sigma->Neuro Ca2+ Modulation Stim Locomotor Hyperactivity (Abuse Liability) MAT->Stim Increases Dopamine

Caption: Validation pathway for CBMP. Green/Yellow paths indicate therapeutic potential; Red indicates off-target stimulant liability common in piperazine derivatives.

Experimental Protocols for In Vivo Validation

Experiment A: Pharmacokinetics & BBB Penetration (Cassette Dosing)

Objective: Determine if the cyclobutyl modification improves brain-to-plasma ratio (


) compared to BZP.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Administer CBMP (IV and PO) at 3 mg/kg.

  • Sampling: Collect plasma and brain tissue at 0.25, 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS quantification.

    • Critical Step: Use 1-Cyclohexylpiperazine as an internal standard due to structural similarity.[1]

  • Calculation: Calculate

    
     (unbound brain-to-plasma ratio) using equilibrium dialysis to correct for protein binding.
    

Success Criteria:

  • 
     indicates sufficient CNS penetration.
    
  • Bioavailability (

    
    ) > 30% validates the dihydrochloride salt form for oral dosing.
    
Experiment B: Receptor Occupancy (Ex Vivo Autoradiography)

Objective: Confirm CBMP binds to the target (H3 or Sigma) in the living brain, validating the in vitro


.

Protocol:

  • Tracer Selection:

    • For H3: Use

      
       (
      
      
      
      -methylhistamine).
    • For Sigma: Use

      
       (1,3-di-o-tolylguanidine).
      
  • Treatment: Administer CBMP (10 mg/kg, i.p.) or Vehicle to mice.

  • Tracer Injection: 30 minutes later, inject radiotracer (IV tail vein).

  • Termination: Decapitate after 20 minutes; rapid brain removal and freezing.

  • Quantification: Cryosection and expose to phosphor-imager plates.

Data Interpretation:

  • >50% displacement of the tracer in the cortex (H3) or hippocampus (Sigma) confirms specific target engagement.

  • Note: If CBMP fails to displace

    
     but displaces 
    
    
    
    , reclassify the lead as a Sigma ligand.
Experiment C: Functional Behavioral Profiling (Open Field Test)

Objective: Distinguish between specific "alertness" (H3 antagonism) and non-specific "psychostimulation" (Amphetamine-like effect).

Protocol:

  • Apparatus: Automated Open Field chamber with infrared tracking.

  • Groups:

    • Vehicle (Saline).[2]

    • CBMP (3, 10, 30 mg/kg).

    • Positive Control (H3): Thioperamide (5 mg/kg) – Expect mild increase in rearing/exploration.

    • Positive Control (Stimulant): Methamphetamine (1 mg/kg) or BZP – Expect robust hyper-locomotion and stereotypy.

  • Measurement: Record total distance traveled and vertical rears for 60 minutes.

Validation Logic:

  • H3 Profile: Moderate increase in vertical rearing (vigilance) without massive horizontal distance increases.

  • Stimulant Profile: Massive increase in horizontal distance and repetitive circling.

  • Sedative Profile: Reduced activity (indicates off-target

    
    -adrenergic blockade).
    

Supporting Data: Comparative Performance

The following table synthesizes expected outcomes based on structure-activity relationship (SAR) data of N-substituted piperazines [1, 2].

Parameter1-(Cyclobutylmethyl)piperazineThioperamide (Reference)BZP (Stimulant Control)
Receptor Affinity (

)
H3: ~50-200 nM

1: ~10-50 nM
H3: ~5 nM

1: >1000 nM
H3: >1000 nMDAT: ~500 nM
Brain/Plasma Ratio High (0.8 - 1.2) Low (<0.1)High (>1.5)
Behavioral Effect Pro-cognitive / Mild AlertnessWakefulnessHyperactivity / Stereotypy
Metabolic Stability Moderate (N-dealkylation)Low (Rapid metabolism)Moderate

Key Insight: CBMP typically shows superior metabolic stability to simple alkyl-piperazines due to the steric bulk of the cyclobutyl group, making it a better in vivo probe than simple methyl-piperazines.

References

  • Schwartz, J. C., et al. (2011). Histamine H3 Receptor Antagonists: From Discovery to Clinical Applications. British Journal of Pharmacology .

  • Baumann, M. H., et al. (2004).[3] N-Substituted Piperazines Abuse Liability: In Vivo Profiling of BZP and TFMPP. Drug and Alcohol Dependence .

  • Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Current Neuropharmacology .

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Target for Cognitive Impairment. British Journal of Pharmacology .

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk Assessment Report of a New Psychoactive Substance: 1-benzylpiperazine (BZP).

Sources

Comparative Pharmacokinetic Profiling of Piperazine Salts: Citrate, Adipate, and Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anthelmintic formulations and psychoactive piperazine derivatives, the selection of the salt form is a critical determinant of therapeutic index. While the active moiety—piperazine base—remains constant, the counter-ion (citrate, adipate, or phosphate) dictates the physicochemical landscape, specifically aqueous solubility and dissolution rate.

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Piperazine Citrate , Piperazine Adipate , and Piperazine Phosphate . It synthesizes physicochemical data with absorption kinetics to guide formulation scientists in optimizing bioavailability while mitigating the known neurotoxic risks associated with high peak plasma concentrations (


).

Physicochemical Basis of Pharmacokinetic Divergence

The pharmacokinetic variance among piperazine salts is primarily driven by their dissociation dynamics in the gastrointestinal (GI) tract. Piperazine acts as a weak base (


, 

). The salt form influences the local micro-environmental pH and the rate at which the free base is liberated for absorption.
Comparative Physicochemical Properties

The following table summarizes the solubility profiles which serve as the predictor for in vivo absorption rates.

Salt FormChemical StoichiometryAqueous Solubility (20°C)pH of 5% SolutionPredicted Dissolution Rate
Piperazine Citrate (C$4

{10}

_2

_3

_6

_8

_7$
Highly Soluble (~1:1.5)5.0 – 6.0Rapid (Burst release)
Piperazine Adipate C

H

N

· C

H

O

Soluble (~1:18)5.0 – 6.0Intermediate
Piperazine Phosphate C

H

N

· H

PO

· H

O
Sparingly Soluble (~1:60)6.0 – 6.5Slow (Sustained release)

Key Insight: Piperazine Citrate is often selected for syrup formulations due to its high solubility, leading to rapid


. Conversely, Piperazine Adipate is preferred for solid dosage forms where stability and controlled dissolution are required to minimize gastric irritation and manage absorption spikes.

Pharmacokinetic Profile Comparison

The clinical implication of the salt form lies in the Absorption Phase . Once absorbed, the distribution and elimination kinetics are governed by the piperazine base and are identical across salts.

Absorption and Bioavailability ( )
  • Piperazine Citrate: Exhibits "Flash" kinetics. The rapid dissociation leads to a steep absorption phase.

    • Risk: High

      
       correlates with transient neurotoxicity (dizziness, visual disturbances, "worm wobble").
      
  • Piperazine Adipate: The lower solubility creates a "flip-flop" kinetic phenomenon where absorption rate (

    
    ) is limited by the dissolution rate.
    
    • Benefit: Blunted

      
       and delayed 
      
      
      
      provide a safer profile for high-dose anthelmintic therapies.
Quantitative PK Parameters (Representative Data)

Data normalized to equivalent base dose (100 mg/kg).

ParameterPiperazine CitratePiperazine AdipatePiperazine Phosphate

(h)
0.5 – 1.02.0 – 4.03.0 – 5.0

(µg/mL)
High (Reference)Moderate (~70-80% of Citrate)Low (~50-60% of Citrate)
AUC

HighComparable (Bioequivalent)Lower (Potential incomplete dissolution)
Elimination

~3 - 5 h~3 - 5 h~3 - 5 h
Mechanistic Pathway Diagram

The following diagram illustrates how the salt form dictates the rate-limiting step in systemic exposure.

PiperazinePK cluster_formulation Dosage Form Citrate Piperazine Citrate Dissolution Dissolution (Rate Limiting Step) Citrate->Dissolution Fast Adipate Piperazine Adipate Adipate->Dissolution Medium Phosphate Piperazine Phosphate Phosphate->Dissolution Slow Ionization Ionization Equilibrium (pH Dependent) Dissolution->Ionization Absorption GI Absorption (Passive Diffusion) Ionization->Absorption Lipophilic Base Systemic Systemic Circulation (Plasma) Absorption->Systemic

Figure 1: The dissolution rate, driven by the salt counter-ion, acts as the gatekeeper for the absorption cascade.

Experimental Protocols for Comparative Validation

To objectively compare these salts, researchers must employ a protocol that accounts for the lack of UV chromophore in the piperazine molecule. Standard UV detection is insufficient; LC-MS/MS or Derivatization-HPLC is required.

Protocol A: In Vitro Dissolution Testing (USP Apparatus 2)

Objective: Establish the release rate profile (


) for each salt.
  • Apparatus: USP Type II (Paddle).

  • Medium: 900 mL Simulated Gastric Fluid (SGF) without enzymes (pH 1.2) AND Phosphate Buffer (pH 6.8).

  • Speed: 50 RPM.

  • Sampling: Withdraw 5 mL at 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: Derivatization with 1,2-naphthoquinone-4-sulfonate (NQS) followed by colorimetric detection at 490 nm, or direct HPLC analysis.

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Objective: Precise quantification of piperazine in plasma without interference.

Rationale: Piperazine is a small, polar, aliphatic amine. It retains poorly on C18 columns and lacks UV absorbance. We utilize Dansyl Chloride derivatization to improve lipophilicity and ionization efficiency.

Step-by-Step Workflow:
  • Sample Prep:

    • Aliquot 100 µL Plasma.

    • Add 50 µL Internal Standard (Piperazine-d8).

    • Protein Precipitation: Add 200 µL Acetonitrile. Vortex and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant to a clean vial.

  • Derivatization:

    • Add 100 µL Carbonate Buffer (pH 11).

    • Add 100 µL Dansyl Chloride solution (1 mg/mL in Acetone).

    • Incubate at 60°C for 20 minutes.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile).

    • Ionization: ESI Positive Mode.

    • Transition: Monitor m/z precursor -> product ions for Dansyl-Piperazine complex.

Bioanalytical Workflow Diagram

Bioanalysis Sample Plasma Sample (Piperazine) Precip Protein Precipitation (Acetonitrile) Sample->Precip Deriv Derivatization (Dansyl Chloride, pH 11, 60°C) Precip->Deriv Supernatant Separation HPLC Separation (C18 Column) Deriv->Separation Dansylated Analyte Detection MS/MS Detection (ESI+) Separation->Detection

Figure 2: Workflow for the sensitive detection of non-chromophoric piperazine salts in biological matrices.

Clinical & Development Implications

Formulation Strategy
  • Pediatric Syrups: Use Piperazine Citrate . The high solubility ensures homogeneity in liquid vehicles. Caution: Dosing must be precise to avoid

    
    -related neurotoxicity.
    
  • Veterinary Feed Additives: Use Piperazine Phosphate or Adipate . The lower solubility prevents rapid leaching in feed and provides a stable solid form that withstands environmental humidity.

Safety Considerations

Researchers must monitor renal function during clinical trials. Piperazine is excreted largely unchanged (60-80%) in urine. In patients with compromised renal clearance (GFR < 30 mL/min), the half-life extends significantly.

  • Recommendation: For renal impairment studies, prefer Adipate salts to avoid rapid accumulation spikes associated with the Citrate form.

References

  • World Health Organization (WHO). (1967). Piperazine: Toxicological evaluation of some antimicrobials, antioxidants, emulsifiers, stabilizers, flour-treatment agents, acids, and bases. WHO Food Additives Series. [Link]

  • The Merck Index Online. Piperazine and its Salts. Merck & Co., Inc. [Link]

  • European Pharmacopoeia (Ph. Eur.). Piperazine Adipate / Piperazine Citrate Monographs. European Directorate for the Quality of Medicines. [Link]

  • Tracy, J. W., & Webster, L. T. (2001). Drugs used in the chemotherapy of helminthiasis. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill. [Link]

Comparative study of the side-effect profiles of piperazine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in therapeutic classes ranging from anthelmintics to antipsychotics and antihistamines. However, its high conformational flexibility and capacity for hydrogen bonding render it promiscuous. This guide provides a comparative analysis of the side-effect profiles of Simple Piperazines versus Substituted Phenylpiperazines , focusing on the shift from GABAergic neurotoxicity to Serotonergic/Sympathomimetic toxicity and hERG-mediated cardiotoxicity.

Key Takeaway: While simple piperazine toxicity is driven by chloride channel agonism (GABA mimetic), the addition of aromatic groups (phenyl-, benzyl-) shifts the toxicity profile toward monoaminergic overstimulation and QT interval prolongation.

Structural Classes & Toxicological Divergence

To understand the side-effect profiles, we must categorize the compounds by their functionalized R-groups.

Class A: Simple Piperazines (e.g., Piperazine Citrate)
  • Primary Utility: Anthelmintic.

  • Toxicological Mechanism: GABA receptor agonism.

  • Critical Risk: Cerebellar ataxia and neurotoxicity.

Class B: Phenylpiperazines (e.g., BZP, Trazodone metabolite)
  • Primary Utility: Antidepressants, Antipsychotics, Recreational Stimulants.

  • Toxicological Mechanism: 5-HT (Serotonin) receptor agonism/antagonism and Dopamine/Norepinephrine release.

  • Critical Risk: Serotonin Syndrome, Hyponatremia, Seizures.

Class C: Benzhydrylpiperazines (e.g., Cyclizine, Cetirizine)
  • Primary Utility: Antihistamines.

  • Toxicological Mechanism: H1 antagonism + off-target Muscarinic (M1) blockade and hERG channel inhibition.

  • Critical Risk: Anticholinergic toxidrome and Arrhythmia.

Comparative Mechanism of Action (Toxicity Pathways)

The following diagram illustrates how structural modifications to the piperazine core fundamentally alter the signaling pathways responsible for adverse events.

Piperazine_Toxicity_Pathways Core Piperazine Scaffold Simple Unsubstituted (e.g., Piperazine Citrate) Core->Simple No R-Group Phenyl N-Phenyl Substitution (e.g., mCPP, BZP) Core->Phenyl Aryl Addition GABA GABA-A Receptor Agonism Simple->GABA High Affinity hERG hERG Channel Blockade Simple->hERG Low Affinity NeuroTox Hyperpolarization (Flaccid Paralysis/Ataxia) GABA->NeuroTox Serotonin 5-HT2A/2C & Alpha-2 Modulation Phenyl->Serotonin Mimics Biogenic Amines Phenyl->hERG Lipophilic Interaction SynTox Serotonin Syndrome (Hyperthermia, Seizures) Serotonin->SynTox Cardio QT Prolongation (Torsades de Pointes) hERG->Cardio

Figure 1: Divergence of toxicity pathways based on substituent groups. Note the hERG liability increases with lipophilic substitution.

Comparative Data Profile

The following table synthesizes experimental data comparing the receptor affinity landscapes and clinical outcomes of these classes.

FeatureSimple Piperazine (Anthelmintic)Phenylpiperazine (e.g., mCPP/BZP)Benzhydrylpiperazine (e.g., Cyclizine)
Primary Target GABA-gated Cl- channels5-HT (Serotonin) ReceptorsH1 Histamine Receptor
Off-Target Liability Low promiscuityHigh (Adrenergic, Dopaminergic)Moderate (Muscarinic, hERG)
hERG Inhibition (IC50) > 100 µM (Negligible)1–10 µM (Moderate Risk)0.1–5 µM (High Risk)
Metabolic Pathway Renal Excretion (largely unchanged)CYP2D6 / CYP3A4 (Active metabolites)CYP450 Oxidation
Clinical Toxidrome Neurotoxic: Vertigo, nystagmus, ataxia ("Worm Wobble").Sympathomimetic: Tachycardia, hypertension, myoclonus.Anticholinergic: Dry mouth, urinary retention, QT prolongation.
LD50 (Rat, Oral) ~11,000 mg/kg~300–500 mg/kg~150–300 mg/kg

Analyst Note: The drastic reduction in LD50 in substituted piperazines indicates that while functionalization increases potency, it significantly narrows the therapeutic index.

Critical Experimental Protocols

To validate these side-effect profiles during lead optimization, two specific assays are required: Automated Patch Clamp (hERG) and Functional Calcium Flux (5-HT) .

Protocol A: hERG Safety Assessment (Cardiotoxicity)

Rationale: The piperazine nitrogen at physiological pH is positively charged, mimicking the K+ ion, which can occlude the hERG pore.

Workflow:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Preparation: Harvest cells using Accutase (avoid Trypsin to preserve channel integrity). Resuspend in extracellular recording solution.

  • Giga-Ohm Seal: Establish whole-cell configuration (Seal resistance > 1 GΩ).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (record tail current).

  • Perfusion: Apply test compound (0.1, 1, 10, 30 µM) for 5 minutes per concentration.

  • Analysis: Calculate % inhibition of tail current relative to DMSO control.

    • Threshold: >50% inhibition at 10µM flags the compound as High Risk [1].

Protocol B: 5-HT2C Agonism Screen (Psychotoxicity)

Rationale: Phenylpiperazines often act as non-selective 5-HT agonists. 5-HT2C activation is linked to anxiety and hypophagia side effects.

Workflow:

  • System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

  • Dye Loading: Load CHO-K1 cells expressing human 5-HT2C with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Basal Read: Measure baseline fluorescence (excitation 488 nm, emission 525 nm).

  • Injection: Inject test compound.

  • Measurement: Monitor intracellular Ca2+ release (RFU increase) for 180 seconds.

  • Control: Use 5-HT (Serotonin) as positive control (Emax).

  • Calculation: Determine EC50. A low EC50 (<100 nM) indicates high risk for serotonergic side effects [2].

Visualization: Safety Pharmacology Workflow

This logic flow guides the decision-making process when a piperazine scaffold shows "hits" in primary screening.

Safety_Workflow Start Piperazine Hit Identified Check1 Contains Aromatic Substituent? Start->Check1 PathA Assess hERG Binding (Patch Clamp) Check1->PathA Yes (Phenyl/Benzhydryl) PathB Assess GABA Agonism (Electrophysiology) Check1->PathB No (Simple) Decision1 hERG IC50 < 10µM? PathA->Decision1 CYP Metabolic Stability (Identify Active Metabolites) PathB->CYP GABA Low Risk OutcomeFail STOP: High Cardiac Risk (Modify Lipophilicity) Decision1->OutcomeFail Yes OutcomePass Proceed to CYP Screening Decision1->OutcomePass No OutcomePass->CYP

Figure 2: Decision tree for evaluating piperazine-based lead compounds.

References

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature 440, 463–469. [Link]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability: In Vivo and In Vitro Pharmacology. Drug and Alcohol Dependence, 77(2), 159-168. [Link]

  • Martin, P. (1995). Neurochemical and behavioral characterization of the piperazine derivative. Psychopharmacology, 118, 131–141. [Link]

  • EMA (European Medicines Agency). (2010). Assessment Report for Piperazine. Committee for Medicinal Products for Veterinary Use. [Link]

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